Bezafibroyl-CoA
Description
Properties
CAS No. |
109881-30-3 |
|---|---|
Molecular Formula |
C40H54ClN8O19P3S |
Molecular Weight |
1111.3 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanethioate |
InChI |
InChI=1S/C40H54ClN8O19P3S/c1-39(2,20-64-71(61,62)68-70(59,60)63-19-27-31(67-69(56,57)58)30(51)37(65-27)49-22-48-29-33(42)46-21-47-34(29)49)32(52)36(54)45-16-14-28(50)43-17-18-72-38(55)40(3,4)66-26-11-5-23(6-12-26)13-15-44-35(53)24-7-9-25(41)10-8-24/h5-12,21-22,27,30-32,37,51-52H,13-20H2,1-4H3,(H,43,50)(H,44,53)(H,45,54)(H,59,60)(H,61,62)(H2,42,46,47)(H2,56,57,58)/t27-,30-,31-,32+,37-/m1/s1 |
InChI Key |
OZLXUAXALOFHOV-JODUHGKGSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)CCNC(=O)C5=CC=C(C=C5)Cl)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)CCNC(=O)C5=CC=C(C=C5)Cl)O |
Synonyms |
ezafibroyl-CoA bezafibroyl-coenzyme A coenzyme A, bezafibroyl- |
Origin of Product |
United States |
Foundational & Exploratory
Bezafibroyl-CoA and Its Role in Fatty Acid Oxidation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bezafibrate (B1666932), a third-generation fibrate drug, is a widely prescribed lipid-lowering agent. Its therapeutic effects are primarily mediated by its active metabolite, Bezafibroyl-CoA. This technical guide provides an in-depth examination of the molecular mechanism by which this compound enhances fatty acid oxidation (FAO). We will dissect its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), the subsequent transcriptional upregulation of key FAO enzymes, and the quantitative impact on cellular metabolism. This document consolidates key data, presents detailed experimental methodologies for reproducing pivotal findings, and illustrates the core pathways through structured diagrams, serving as a comprehensive resource for researchers in metabolic diseases and drug development.
Core Mechanism of Action: From Bezafibrate to Enhanced FAO
Bezafibrate functions as a prodrug, which upon cellular uptake is converted into its biologically active form, this compound, through the action of acyl-CoA synthetases. The primary mechanism of action of this compound is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that are critical regulators of lipid and glucose metabolism.[1]
Bezafibrate is characterized as a pan-PPAR agonist, meaning it can activate all three PPAR isoforms: PPARα, PPARγ, and PPARδ.[1] However, its principal effects on fatty acid oxidation are mediated through the activation of PPARα .[1][2]
Upon binding by this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of a suite of genes integral to fatty acid catabolism.[1]
The major outcomes of PPARα activation by this compound include:
-
Increased Mitochondrial Fatty Acid Uptake: Upregulation of genes encoding for fatty acid transport proteins and key enzymes of the carnitine shuttle, such as Carnitine Palmitoyltransferase I (CPT1).
-
Enhanced Mitochondrial β-oxidation: Increased expression of enzymes directly involved in the mitochondrial β-oxidation spiral, including Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[3][4]
-
Stimulated Peroxisomal β-oxidation: Upregulation of the rate-limiting enzyme in peroxisomal β-oxidation, Acyl-CoA Oxidase 1 (ACOX1).[5]
This coordinated genetic upregulation results in a significant increase in the capacity of tissues like the liver, heart, and skeletal muscle to oxidize fatty acids for energy production.
Quantitative Data
The effects of bezafibrate and its active form, this compound, have been quantified across various experimental systems. The following tables summarize key findings regarding PPAR activation, gene expression, and metabolic flux.
Table 1: PPAR Activation by Bezafibrate
This table presents the half-maximal effective concentration (EC₅₀) values for bezafibrate in activating the three human PPAR isoforms, as determined by a dual luciferase-based GAL4 transactivation assay in COS-7 cells.[6]
| PPAR Isoform | EC₅₀ (µM) | Max Efficacy (%) |
| PPARα | 30.4 | 93.6 |
| PPARδ | 86.7 | 15.2 |
| PPARγ | 178.0 | 77.1 |
Data sourced from Kamata et al. (2022). Efficacy is relative to potent, specific agonists for each receptor.[6]
Table 2: Upregulation of Fatty Acid Oxidation and Key Gene Expression
This table summarizes the quantitative effects of bezafibrate treatment on FAO rates and the mRNA levels of crucial FAO-related genes in cultured human fibroblasts.
| Parameter | Fold Induction / Change | Cell Type | Bezafibrate Conc. | Duration |
| Palmitate Oxidation | ~1.9-fold increase | Rat Adipocytes | 500 µM | 24 h |
| VLCAD mRNA | +44% to +150% | Human Fibroblasts (VLCAD-deficient) | 500 µM | 48 h |
| ACOX1 mRNA | ~1.6-fold increase | Rat Adipocytes | 500 µM | 24 h |
| CPT1 (muscle-type) mRNA | ~4.5-fold increase | Rat Adipocytes | 500 µM | 24 h |
Data compiled from studies on rat adipocytes and human fibroblasts.
Table 3: Inhibition of Carnitine Palmitoyltransferase I (CPT1)
| Inhibitor | Kᵢ (µM) | Type of Inhibition | Enzyme Source |
| This compound | Not Reported | Competitive (vs. Palmitoyl-CoA) | Rat Liver Mitochondria |
| Malonyl-CoA | 0.22 | Competitive (vs. Palmitoyl-CoA) | Human Skeletal Muscle |
| Acetyl-CoA | ~45 | Competitive (vs. Palmitoyl-CoA) | Human Skeletal Muscle |
Data sourced from multiple studies on CPT1 kinetics.[7][8]
Key Experimental Protocols
This section provides detailed methodologies for three key experiments used to characterize the mechanism of action of this compound.
PPARα Reporter Gene Assay
This protocol describes a method to quantify the activation of PPARα by a test compound like bezafibrate using a dual-luciferase reporter system.[1][9]
Objective: To measure the dose-dependent activation of the PPARα transcription factor in response to bezafibrate.
Methodology:
-
Cell Culture: Human hepatoblastoma cells (HepG2) are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Plasmids:
-
Expression Plasmid: A plasmid encoding the full-length human PPARα protein (e.g., pCMX-hPPARα).
-
Reporter Plasmid: A plasmid containing multiple copies of a PPRE sequence upstream of a firefly luciferase gene (e.g., pACOX1-PPRE-Luc).
-
Control Plasmid: A plasmid with a constitutively expressed Renilla luciferase gene (e.g., pRL-TK) to normalize for transfection efficiency.
-
-
Transfection: Cells are co-transfected with the three plasmids using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of bezafibrate (e.g., 0.1 µM to 500 µM) or vehicle control (DMSO).
-
Incubation: Cells are incubated for an additional 24 hours to allow for PPARα activation and luciferase gene expression.
-
Lysis and Luminescence Reading: Cells are lysed using a passive lysis buffer. The activities of both firefly and Renilla luciferases are measured sequentially from a single sample using a dual-luciferase assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold induction is calculated relative to the vehicle-treated control.
Fatty Acid Oxidation Rate Assay ([³H]Palmitate Oxidation)
This protocol details the measurement of the rate of mitochondrial β-oxidation by quantifying the production of tritiated water ([³H]H₂O) from [9,10-³H]palmitate.[10]
Objective: To determine the effect of bezafibrate treatment on the rate of fatty acid oxidation in cultured cells.
Methodology:
-
Cell Culture and Treatment: Human skin fibroblasts are cultured to confluence in standard medium. The cells are then treated with bezafibrate (e.g., 400-800 µM) or vehicle (DMSO) for a specified period (e.g., 3 days).
-
Preparation of [³H]Palmitate-BSA Conjugate: [9,10-³H]palmitic acid is conjugated to fatty-acid-free bovine serum albumin (BSA) in a serum-free medium to ensure its solubility and cellular uptake.
-
Oxidation Assay:
-
The culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
The assay is initiated by adding the incubation medium containing the [³H]palmitate-BSA conjugate.
-
Cells are incubated at 37°C for a defined period (e.g., 2-4 hours).
-
-
Separation of [³H]H₂O:
-
The incubation is terminated by adding perchloric acid. The supernatant, containing both [³H]palmitate and the product [³H]H₂O, is collected.
-
The un-metabolized [³H]palmitate is removed by passing the supernatant through an anion-exchange chromatography column (e.g., Dowex 1x8). The [³H]H₂O is not retained and flows through.
-
-
Quantification: The radioactivity of the flow-through, which corresponds to the amount of [³H]H₂O produced, is measured by liquid scintillation counting.
-
Data Analysis: The rate of palmitate oxidation is calculated as nanomoles of [³H]palmitate converted to [³H]H₂O per hour per milligram of cell protein.
RT-qPCR for Gene Expression Analysis
This protocol outlines the steps to quantify the relative mRNA expression levels of PPARα target genes involved in fatty acid oxidation.
Objective: To measure the change in mRNA levels of CPT1, ACOX1, and VLCAD in response to bezafibrate treatment.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., primary rat adipocytes, human fibroblasts) are treated with bezafibrate (e.g., 500 µM) or vehicle for 24-48 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit). RNA quality and quantity are assessed via spectrophotometry.
-
Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
The qPCR reaction is prepared using a SYBR Green-based master mix, the synthesized cDNA template, and gene-specific primers.
-
Primer Sequences (Example - Human):
-
ACOX1 Forward: 5'-TGCTCAGAAAGAGAAATGGC-3'
-
ACOX1 Reverse: 5'-TGGGTTTCAGGGTCATACG-3'
-
CPT1A Forward: 5'-CCTTTGGCTATCGGCTCTTC-3'
-
CPT1A Reverse: 5'-TCACTGGTCTGTGCCATCTC-3'
-
VLCAD Forward: 5'-GGCAGCATCTACTTCGTGGA-3'
-
VLCAD Reverse: 5'-CAGCCTTCTTTGGTCTCCAC-3'
-
GAPDH (Housekeeping) Forward: 5'-GGTTGTCTCCTGCGACTTCA-3'
-
GAPDH (Housekeeping) Reverse: 5'-TGGTCCAGGGTTTCTTACTCC-3'
-
-
The reaction is run on a real-time PCR instrument with a typical cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).
Conclusion
This compound, the active form of bezafibrate, enhances fatty acid oxidation primarily through the activation of the nuclear receptor PPARα. This activation initiates a transcriptional cascade, upregulating a battery of genes essential for the transport and catabolism of fatty acids in both mitochondria and peroxisomes. Quantitative analyses confirm that this mechanism leads to a significant increase in cellular FAO rates. The experimental protocols detailed herein provide a robust framework for investigating the effects of PPAR agonists on fatty acid metabolism. A comprehensive understanding of this mechanism is vital for the development of next-generation therapeutics targeting metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.
References
- 1. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bezafibrate can be a new treatment option for mitochondrial fatty acid oxidation disorders: evaluation by in vitro probe acylcarnitine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of heat stress and bezafibrate on mitochondrial beta-oxidation: comparison between cultured cells from normal and mitochondrial fatty acid oxidation disorder children using in vitro probe acylcarnitine profiling assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bezafibrate induces acyl-CoA oxidase mRNA levels and fatty acid peroxisomal beta-oxidation in rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different sites of inhibition of carnitine palmitoyltransferase by malonyl-CoA, and by acetyl-CoA and CoA, in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Role of Bezafibroyl-CoA in mitochondrial lipid metabolism
An In-Depth Technical Guide on the Role of Bezafibroyl-CoA in Mitochondrial Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bezafibrate (B1666932), a third-generation fibrate drug, is a broad-spectrum lipid-lowering agent that exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). Within the cell, bezafibrate is converted to its active form, this compound, which serves as the direct ligand for these nuclear receptors. This activation initiates a cascade of genomic and non-genomic effects that profoundly remodel mitochondrial lipid metabolism. This compound enhances mitochondrial fatty acid oxidation by upregulating the expression of key enzymes, promotes mitochondrial biogenesis through the PGC-1α axis, and directly influences the activity of critical transport proteins. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of this compound on mitochondria, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Formation and Primary Mechanism of Action
Bezafibrate enters the cell and is esterified to its coenzyme A (CoA) derivative, this compound. This conversion is a prerequisite for its primary molecular activity. This compound functions as a pan-PPAR agonist, binding to and activating all three PPAR isoforms (α, γ, and δ).[1]
The canonical pathway for its action on lipid metabolism is mediated primarily through PPARα. Upon binding this compound, PPARα undergoes a conformational change, allowing it to heterodimerize with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes integral to virtually all aspects of lipid metabolism.
Caption: Activation of PPARα by this compound.
Core Roles in Mitochondrial Lipid Metabolism
This compound orchestrates a multi-faceted enhancement of mitochondrial function, centered on increasing the capacity for fatty acid catabolism.
Upregulation of the Mitochondrial Fatty Acid β-Oxidation (FAO) Machinery
A primary consequence of PPARα activation is the coordinated transcriptional upregulation of the entire enzymatic machinery required for the mitochondrial β-oxidation of fatty acids.
-
Fatty Acid Transport: this compound robustly increases the expression of genes encoding the carnitine palmitoyltransferase (CPT) system. This includes CPT1, located on the outer mitochondrial membrane, which catalyzes the rate-limiting step of long-chain fatty acid entry into the mitochondria, and CPT2, on the inner membrane.[3][4][5] Studies have shown that bezafibrate treatment significantly enhances the expression of CPT2 mRNA and protein, which is particularly relevant for treating CPT2 deficiency.[3][5]
-
β-Oxidation Enzymes: The expression of enzymes for each step of the β-oxidation spiral is increased. This includes acyl-CoA dehydrogenases (e.g., very long-chain acyl-CoA dehydrogenase, VLCAD) and acyl-CoA oxidase (ACOX), the rate-limiting enzyme in the peroxisomal β-oxidation pathway.[6][7][8][9][10] The induction of ACOX highlights that bezafibrate's effects extend to peroxisomal metabolism, which works in concert with mitochondria to shorten very-long-chain fatty acids.[7]
Caption: Upregulation of the FAO pathway by this compound.
Acute Inhibition of Carnitine Palmitoyltransferase I (CPT1)
Contrasting with its long-term genomic effects, acute exposure to bezafibrate and this compound has been shown to directly inhibit CPT1 activity in isolated rat liver mitochondria.[11] This suggests a dual regulatory role: an immediate, non-genomic inhibition of fatty acid entry, followed by a delayed, transcription-mediated increase in overall FAO capacity. The inhibition by this compound was found to be potent and kinetically distinct from that of bezafibrate itself, indicating the CoA ester is a key player in this acute effect.[11]
Stimulation of Mitochondrial Biogenesis
Bezafibrate is a potent inducer of mitochondrial biogenesis, an effect mediated through the PPARγ coactivator 1-alpha (PGC-1α).[2][12] Activation of the PPAR/PGC-1α axis coordinates a broad transcriptional program that increases mitochondrial mass and respiratory capacity.[2][12] This involves the upregulation of key downstream transcription factors:
-
Nuclear Respiratory Factor 1 (NRF1): A primary regulator of nuclear-encoded mitochondrial proteins.[13]
-
Mitochondrial Transcription Factor A (TFAM): Essential for the replication and transcription of mitochondrial DNA (mtDNA).[13]
This stimulation results in an increased number of mitochondria and enhanced oxidative phosphorylation (OXPHOS) capacity.[12]
Caption: Mitochondrial biogenesis pathway induced by this compound.
Modulation of the Electron Transport Chain (ETC)
The effects of bezafibrate on the ETC are complex. Several studies report a beneficial impact, with treatment leading to increased activity of ETC complexes, particularly Complex IV (Cytochrome c oxidase), and a corresponding rise in cellular ATP levels.[12][14][15] However, other research has indicated that bezafibrate can induce a derangement of NADH cytochrome c reductase (Complex I-III) activity, suggesting potential for mitochondrial disruption under certain conditions.[16] This highlights the context-dependent nature of bezafibrate's effects on mitochondrial respiration.
Quantitative Data Presentation
The following tables summarize key quantitative findings from studies investigating the effects of bezafibrate.
Table 1: Effects of Bezafibrate on Gene and Protein Expression
| Target | Model System | Treatment | Result | Reference |
| CPT2 mRNA | Human Fibroblasts (IAE) | Bezafibrate | Significantly enhanced expression | [3] |
| ACOX mRNA | Rat White Adipose Tissue | Bezafibrate | Markedly increased expression | [7][8] |
| CPT mRNA | MSG Mice (NASH model) | Bezafibrate | Markedly increased expression | [8] |
| PPARα mRNA | Human Liver (NAFLD) | Bezafibrate | Significantly increased expression | [17] |
| SDHA Protein | hiPSC-derived Neural Progenitors | 12.5-50 µM Bezafibrate | ~7-10% increase | [13] |
| PGC-1α, TFAM | Mouse Brain (COX10 KO) | Bezafibrate | Increased expression | [12] |
Table 2: Functional Effects of Bezafibrate on Mitochondrial Metabolism
| Parameter | Model System | Treatment | Result | Reference |
| Palmitoyl-CoA Oxidation | Patient Muscle Mitochondria (CPT2 Def.) | Bezafibrate (6 months) | +39% to +206% increase (P=0.028) | [5] |
| [U-13C]Linoleic Acid β-Oxidation | Hypertriglyceridemic Subjects | 400 mg/day (12 weeks) | +30% increase (P=0.03) | [18] |
| ETC Complex IV Activity | Human Astrocytoma Cells | 500 µM Bezafibrate (7 days) | +130% increase (P<0.05) | [14] |
| Cellular ATP Level | Human Astrocytoma Cells | 500 µM Bezafibrate (7 days) | +33% increase (P<0.05) | [14] |
| Basal & Max. Respiration | 22qDS iBMECs | Bezafibrate | Significantly improved (P<0.05) | [19] |
| COX Activity | Mouse Brain (COX10 KO) | Bezafibrate | Ameliorated age-dependent decrease | [12] |
Table 3: Clinical/Biochemical Outcomes from Human Bezafibrate Trials
| Parameter | Patient Population | Treatment | Result | Reference |
| Triglycerides | Hyperlipidemia | 400 mg/day (16 weeks) | -32% to -37% decrease | [20] |
| HDL-Cholesterol | Hyperlipidemia | 400 mg/day (16 weeks) | +28% to +30% increase | [20] |
| LDL-Cholesterol | Hyperlipidemia | 400 mg/day (16 weeks) | -16% to -31% decrease | [20] |
| Triglycerides | Hypertriglyceridemia | 400 mg/day (12 weeks) | -35% decrease | [18] |
| Post-fat load TG iAUC | Familial Dysbetalipoproteinemia | Bezafibrate add-on | Significant reduction (P=0.03) | [21] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.
Cell Culture and Bezafibrate Treatment
-
Cell Lines: Human fibroblasts, myoblasts, hepatocytes, or astrocytoma cell lines (e.g., 1321N1) are commonly used.[2][14]
-
Culture Conditions: Cells are maintained in standard media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment Protocol: Bezafibrate is typically dissolved in a suitable solvent like DMSO to create a stock solution. The final concentration in the culture medium ranges from 50 µM to 500 µM.[13][14] Treatment duration can vary from 24 hours for acute studies to 7 days or longer for chronic induction of gene expression.[14] Control cells are treated with the vehicle (DMSO) alone.
Mitochondrial Respiration Analysis (Seahorse XF)
This protocol measures real-time oxygen consumption rate (OCR) to assess mitochondrial function.
-
Cell Plating: Seed cells (e.g., 22qDS iBMECs) in a Seahorse XF culture plate at an optimized density and allow them to adhere overnight.[19]
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator.
-
Mitochondrial Stress Test: Load the sensor cartridge with sequential injections of mitochondrial inhibitors:
-
Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.
-
FCCP (protonophore): To uncouple the ETC and measure maximal respiration.
-
Rotenone/Antimycin A (Complex I/III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Acquisition: Place the plate in the Seahorse XF Analyzer to measure OCR changes after each injection. Parameters like basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated from the resulting profile.[19]
Caption: Experimental workflow for Seahorse mitochondrial stress test.
Fatty Acid Oxidation Rate Measurement
-
Substrate: Use a radiolabeled ([¹⁴C] or [³H]) or stable isotope-labeled ([¹³C]) long-chain fatty acid like palmitate or oleate.[18]
-
Incubation: Incubate intact cells, tissue homogenates, or isolated mitochondria with the labeled fatty acid substrate.
-
Endpoint Measurement (Radiolabel):
-
For complete oxidation, capture the released ¹⁴CO₂ in a trapping agent (e.g., NaOH) and quantify using liquid scintillation counting.
-
For incomplete oxidation, measure the production of acid-soluble metabolites.
-
-
Endpoint Measurement (Stable Isotope): In human studies, administer an oral dose of a labeled fatty acid (e.g., [U-¹³C]linoleic acid).[18] Measure the enrichment of ¹³C in expired CO₂ over several hours using isotope-ratio mass spectrometry to determine the rate of whole-body fatty acid oxidation.[18]
Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Isolate total RNA from control and bezafibrate-treated cells or tissues using a commercial kit (e.g., RNeasy Mini Kit).[22]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform PCR using a real-time PCR system with SYBR Green or TaqMan probes.[12] Use primers specific for target genes (CPT2, PPARGC1A, TFAM, etc.) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Quantification: Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion and Future Directions
This compound plays a central and multifaceted role in modulating mitochondrial lipid metabolism. Its primary action through PPARα activation leads to a robust, transcriptionally-driven increase in the mitochondrial capacity for fatty acid transport and β-oxidation. Concurrently, it stimulates mitochondrial biogenesis via the PGC-1α pathway, further enhancing the cell's oxidative capabilities. This makes it an effective agent for treating dyslipidemias and a promising therapeutic candidate for certain mitochondrial fatty acid oxidation disorders and other metabolic diseases.[9][23][24]
However, the role of this compound is not without complexity. The acute, non-genomic inhibition of CPT1 and conflicting reports on ETC activity suggest context-dependent effects that warrant further investigation.[11][14][16] Furthermore, while showing therapeutic promise in mitochondrial disease, bezafibrate treatment has been associated with an increase in serum biomarkers of mitochondrial distress, such as FGF-21 and GDF-15, raising questions about long-term safety and efficacy in these patient populations.[15][22] Future research should focus on elucidating the precise balance between its genomic and non-genomic actions and understanding the long-term metabolic consequences of pharmacologically inducing mitochondrial biogenesis in the context of pre-existing mitochondrial dysfunction.
References
- 1. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Bezafibrate upregulates carnitine palmitoyltransferase II expression and promotes mitochondrial energy crisis dissipation in fibroblasts of patients with influenza-associated encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Long-term follow-up of bezafibrate treatment in patients with the myopathic form of carnitine palmitoyltransferase 2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bezafibrate induces autophagy and improves hepatic lipid metabolism in glycogen storage disease type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bezafibrate induces acyl-CoA oxidase mRNA levels and fatty acid peroxisomal beta-oxidation in rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of bezafibrate in nonalcoholic steatohepatitis model mice with monosodium glutamate-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open-label clinical trial of bezafibrate treatment in patients with fatty acid oxidation disorders in Japan; 2nd report QOL survey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. I-3 Treatment of CPT2 deficiency with bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bezafibrate improves mitochondrial function in the CNS of a mouse model of mitochondrial encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bezafibrate Upregulates Mitochondrial Biogenesis and Influence Neural Differentiation of Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bezafibrate induced increase in mitochondrial electron transport chain complex IV activity in human astrocytoma cells: Implications for mitochondrial cytopathies and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic effects of bezafibrate in mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bezafibrate induces a mitochondrial derangement in human cell lines: a PPAR-independent mechanism for a peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic effect of bezafibrate against biliary damage: a study of phospholipid secretion via the PPARalpha-MDR3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bezafibrate mildly stimulates ketogenesis and fatty acid metabolism in hypertriglyceridemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bezafibrate improves mitochondrial function, blood-brain barrier integrity, and social deficits in models of 22q11.2 deletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Effect of bezafibrate in isolated hypercholesterolemia and mixed hyperlipidemia on infarct risk (Stepwise Program for Individual Risk Identification and Therapy): an open multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of adding bezafibrate to standard lipid-lowering therapy on post-fat load lipid levels in patients with familial dysbetalipoproteinemia. A randomized placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. clinicaltrials.eu [clinicaltrials.eu]
- 24. Bezafibrate can be a new treatment option for mitochondrial fatty acid oxidation disorders: evaluation by in vitro probe acylcarnitine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Cellular Localization of Bezafibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biochemical pathway for Bezafibroyl-CoA synthesis, its subcellular localization, and the methodologies used for its study. Bezafibrate (B1666932), a fibric acid derivative, exerts its pharmacological effects after being converted to its coenzyme A (CoA) thioester, this compound. This activation is a critical step, enabling the compound to interact with and modulate the activity of various cellular enzymes and transcription factors involved in lipid metabolism.
The this compound Synthesis Pathway
The conversion of bezafibrate to this compound is not a multi-step pathway but rather a single enzymatic reaction. This reaction, known as acyl-activation, involves the ligation of a CoA molecule to the carboxyl group of bezafibrate. This process is catalyzed by a family of enzymes called Acyl-CoA synthetases (ACS).
The reaction proceeds as follows:
Bezafibrate + ATP + Coenzyme A → this compound + AMP + Pyrophosphate (PPi)
This activation is an ATP-dependent process, essential for rendering the metabolically inert bezafibrate into a biologically active molecule. The resulting thioester bond in this compound is a high-energy bond, which facilitates the subsequent transfer of the bezafibroyl group to other molecules or its participation in various metabolic pathways.
Cellular Localization of Synthesis
The site of this compound synthesis is determined by the subcellular localization of the Acyl-CoA synthetase isozymes capable of activating bezafibrate. Evidence points to multiple compartments being involved, primarily the endoplasmic reticulum (ER) and mitochondria .
-
Mitochondria: Long-chain acyl-CoA synthetases (ACSL) and medium-chain acyl-CoA synthetases (ACSM) are present in the mitochondrial matrix and on the outer mitochondrial membrane. These enzymes are known to activate a wide range of fatty acids and xenobiotics, including fibrates. Mitochondrial synthesis of this compound is significant for its role in regulating mitochondrial fatty acid β-oxidation.
-
Endoplasmic Reticulum (ER): The ER is another major site for acyl-CoA synthesis. ACS isozymes located in the ER membrane are responsible for activating fatty acids for complex lipid synthesis. The synthesis of this compound in the ER allows it to be trafficked to other organelles, such as the nucleus, where it can influence gene expression via peroxisome proliferator-activated receptors (PPARs).
-
Peroxisomes: While peroxisomes also contain Acyl-CoA synthetases, their primary role is in the activation of very-long-chain fatty acids. The contribution of peroxisomes to the overall cellular pool of this compound is considered less significant than that of mitochondria and the ER, but they remain a potential site of its formation and action.
Quantitative Analysis of Bezafibrate Activation
The efficiency of this compound formation can be described by the kinetic parameters of the responsible Acyl-CoA synthetase isozymes. The following table summarizes representative kinetic data for the activation of bezafibrate by rat liver mitochondrial fractions.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Km | ~68 µM | Rat liver mitochondrial fraction | Bezafibrate | |
| Vmax | ~0.46 nmol/min/mg protein | Rat liver mitochondrial fraction | Bezafibrate |
Note: Kinetic parameters can vary significantly based on the specific isozyme, species, tissue, and experimental conditions.
Experimental Protocols
The study of this compound synthesis involves subcellular fractionation to isolate the relevant organelles followed by enzymatic assays to measure the product's formation.
Protocol: Subcellular Fractionation of Rat Liver
This protocol describes the isolation of mitochondrial and microsomal (ER) fractions from rat liver to determine the location of this compound synthesis.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Differential centrifugation equipment (refrigerated centrifuge)
-
Dounce homogenizer
Procedure:
-
Perfuse rat liver with ice-cold saline to remove blood.
-
Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction .
-
Transfer the supernatant from the previous step and centrifuge at 105,000 x g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction (containing ER vesicles).
-
Resuspend both pellets in an appropriate buffer for subsequent enzyme assays and protein quantification.
Protocol: Measurement of this compound Synthesis
This assay measures the activity of Acyl-CoA synthetase using bezafibrate as a substrate. The formation of this compound is typically quantified using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
ATP solution (10 mM)
-
Coenzyme A (CoA-SH) solution (1 mM)
-
MgCl₂ solution (10 mM)
-
Bezafibrate solution (in DMSO or appropriate solvent)
-
Isolated mitochondrial or microsomal protein fraction
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing assay buffer, ATP, CoA-SH, and MgCl₂.
-
Add the protein fraction (e.g., 50 µg of mitochondrial protein) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding bezafibrate to a final concentration (e.g., 100 µM).
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).
-
Centrifuge the mixture to pellet precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the this compound product. The product is detected by its UV absorbance, typically around 230-240 nm.
-
Calculate the rate of synthesis based on a standard curve generated with a this compound standard.
This guide provides a foundational understanding of the critical activation step of bezafibrate. Further research into the specific ACSL and ACSM isozymes involved and their regulation will provide deeper insights into the tissue-specific effects and overall pharmacological profile of fibrate drugs.
The Enzymatic Activation of Bezafibrate: A Technical Guide to the Formation of Bezafibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bezafibrate (B1666932), a third-generation fibrate drug, is a cornerstone in the management of hyperlipidemia. Its therapeutic efficacy is intrinsically linked to its metabolic activation to bezafibroyl-CoA, a critical step that facilitates its interaction with key cellular targets. This technical guide provides a comprehensive overview of the enzymatic formation of this compound from bezafibrate, detailing the responsible enzyme class, the reaction mechanism, and methodologies for its study. While direct kinetic data for bezafibrate with specific human enzyme isoforms are not extensively documented in publicly available literature, this guide synthesizes current knowledge on the activation of xenobiotic carboxylic acids to provide a robust framework for researchers in this field.
Introduction: The Significance of this compound Formation
Bezafibrate exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism. However, for bezafibrate to effectively engage with these and other potential cellular targets, it must first be converted into its coenzyme A (CoA) thioester, this compound. This bioactivation is a pivotal step in the drug's mechanism of action. The formation of the acyl-CoA derivative increases the molecule's polarity and primes it for participation in various metabolic pathways.
The Enzymatic Machinery: Acyl-CoA Synthetases
The conversion of bezafibrate to this compound is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs) or Acyl-CoA Ligases. Specifically, the long-chain acyl-CoA synthetase (ACSL) isoforms are implicated in this process. ACSLs are a family of enzymes responsible for the thioesterification of fatty acids and a variety of other carboxylic acids with coenzyme A, an essential step for their subsequent metabolism. There are five main isoforms of ACSL in humans: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6, each with distinct tissue expression patterns and substrate specificities.[1]
While studies have extensively characterized the substrate preferences of ACSL isoforms for endogenous fatty acids, their role in the metabolism of xenobiotics like bezafibrate is an area of ongoing investigation.[2][3][4][5] It is highly probable that one or more of the hepatic ACSL isoforms are responsible for the activation of bezafibrate, given that the liver is the primary site of bezafibrate metabolism.
Reaction Mechanism
The formation of this compound from bezafibrate follows a two-step reaction mechanism characteristic of acyl-CoA synthetases:
-
Adenylation: Bezafibrate reacts with adenosine (B11128) triphosphate (ATP) to form an unstable bezafibroyl-adenylate intermediate and pyrophosphate (PPi).
-
Thioesterification: The activated bezafibroyl group is then transferred to the thiol group of coenzyme A (CoASH), releasing adenosine monophosphate (AMP) and forming the final product, this compound.
This reaction is rendered essentially irreversible by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase.
Quantitative Data
| Enzyme/System | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Rat Liver Microsomal ACSL (High Affinity) | Palmitic Acid | 1.6 | 12.9 | [6] |
| Rat Liver Microsomal ACSL (Low Affinity) | Palmitic Acid | 506 | 58.3 | [6] |
| Recombinant Human ACSL6V1 | Oleic Acid | Not Reported | Not Reported | [2] |
| Recombinant Human ACSL6V2 | Docosahexaenoic Acid (DHA) | Not Reported | Not Reported | [2] |
| Recombinant Human ACSL4V1 | Arachidonic Acid (AA) | Not Reported | Not Reported | [3] |
| Recombinant Human ACSL4V2 | Arachidonic Acid (AA) | Not Reported | Not Reported | [3] |
Note: The absence of specific values for bezafibrate highlights a significant knowledge gap and an opportunity for future research.
Experimental Protocols
In Vitro Assay for this compound Formation
This protocol is a composite based on established methods for measuring ACSL activity with fatty acid and xenobiotic substrates.
Objective: To measure the enzymatic activity of an acyl-CoA synthetase (e.g., from liver microsomes or a recombinant ACSL isoform) in converting bezafibrate to this compound.
Materials:
-
Bezafibrate solution (in a suitable solvent like DMSO)
-
Coenzyme A (CoASH) solution
-
Adenosine Triphosphate (ATP) solution
-
Magnesium Chloride (MgCl2)
-
Tris-HCl buffer (pH 7.5)
-
Potassium Fluoride (KF) (phosphatase inhibitor)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Enzyme source (e.g., human liver microsomes or purified recombinant human ACSL protein)
-
Perchloric acid (PCA) or other suitable quenching agent
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
Internal standard (e.g., a structurally similar acyl-CoA not present in the sample)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, KF, DTT, and BSA.
-
Enzyme and Substrate Addition: Add the enzyme source to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding ATP, CoASH, and bezafibrate. The final reaction volume should be kept small (e.g., 100-200 µL).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.
-
Sample Preparation for HPLC-MS/MS:
-
Vortex the quenched reaction mixture and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for HPLC-MS/MS analysis.
-
Quantification of this compound by HPLC-MS/MS
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column suitable for polar molecules (e.g., a column with a polar endcapping).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to achieve separation of this compound from bezafibrate, CoASH, and other reaction components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of a synthesized standard or by in-source fragmentation of bezafibrate and knowledge of the CoA structure.
-
Hypothetical Precursor Ion [M+H]+ for this compound: The molecular weight of bezafibrate (C19H20ClNO4) is 361.8 g/mol . The molecular weight of Coenzyme A is 767.5 g/mol . The mass of the this compound conjugate would be approximately 1110.3 g/mol (after loss of H2O). The [M+H]+ ion would be m/z 1111.3.
-
Hypothetical Product Ions: Fragmentation would likely yield ions corresponding to the bezafibroyl moiety and fragments of the CoA molecule.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity of the this compound MRM transition.
Quantification: A standard curve should be generated using a synthesized and purified this compound standard of known concentrations. The concentration of this compound in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Signaling Pathways and Logical Relationships
While bezafibrate is a well-established pan-PPAR agonist, the direct signaling activities of its metabolite, this compound, are less clearly defined. It is plausible that this compound itself is the active ligand for PPARs. Additionally, as an acyl-CoA ester, this compound could potentially influence other cellular processes, such as protein acylation or interactions with other enzymes involved in lipid metabolism. However, specific, direct molecular targets of this compound independent of PPAR activation have not been extensively characterized.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Bezafibroyl-CoA and Carnitine Palmitoyltransferase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the interaction between bezafibroyl-CoA, the activated form of the hypolipidemic drug bezafibrate (B1666932), and the carnitine palmitoyltransferase (CPT) enzyme system. While traditionally viewed as a substrate for fatty acid β-oxidation, the primary role of this compound in the context of CPT appears to be that of a modulator, specifically an inhibitor of CPT1. This document synthesizes the available scientific literature, presenting quantitative data on its inhibitory effects, detailing relevant experimental protocols, and visualizing the associated metabolic and signaling pathways. The information is intended to support further research into the mechanisms of fibrate drugs and their impact on fatty acid metabolism.
Introduction: The Carnitine Palmitoyltransferase System and Fatty Acid Oxidation
The carnitine palmitoyltransferase (CPT) system is a critical component of mitochondrial long-chain fatty acid oxidation. It facilitates the transport of activated fatty acids (acyl-CoAs) from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. The system comprises two main enzymes:
-
CPT1: Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs and carnitine to acylcarnitines. This is the rate-limiting step in fatty acid oxidation.
-
CPT2: Situated on the inner mitochondrial membrane, CPT2 converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation.
Bezafibrate, a member of the fibrate class of drugs, is a well-established lipid-lowering agent. Its mechanism of action is primarily attributed to its role as a pan-agonist of peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism. In the cell, bezafibrate is converted to its coenzyme A thioester, this compound. Understanding the direct interaction of this compound with the CPT system is crucial for a complete picture of bezafibrate's metabolic effects.
This compound as an Inhibitor of Carnitine Palmitoyltransferase 1
Current research indicates that this compound, along with its parent compound bezafibrate, acts as an inhibitor of CPT1. Studies have shown that both molecules can inhibit the overt CPT1 activity in isolated rat liver mitochondria. This inhibition of CPT1 leads to a reduction in the rate of mitochondrial fatty acid oxidation.
Quantitative Data on CPT1 Inhibition
| Compound | Enzyme Source | Effect | Potency | Kinetic Profile | Reference |
| Bezafibrate | Rat Liver Mitochondria | Inhibition of CPT1 | Comparable to this compound | Distinct from this compound | [1] |
| This compound | Rat Liver Mitochondria | Inhibition of CPT1 | Comparable to Bezafibrate | Distinct from Bezafibrate | [1] |
Further quantitative data on the Ki values for bezafibrate and this compound against different CPT1 isoforms would be beneficial for a more detailed understanding of their inhibitory potential.
Broader Metabolic Effects via PPAR Agonism
The primary mechanism through which bezafibrate influences the CPT system and fatty acid oxidation is through its action as a PPAR agonist. By activating PPARs, bezafibrate modulates the transcription of genes encoding for enzymes involved in lipid metabolism, including CPT1 and CPT2.
dot
Caption: Bezafibrate activation of PPAR signaling pathway.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound for in vitro assays can be achieved through enzymatic methods.
Principle: An acyl-CoA synthetase is used to catalyze the formation of the thioester bond between bezafibrate and coenzyme A in the presence of ATP and magnesium ions.
Materials:
-
Bezafibrate
-
Coenzyme A (CoA)
-
ATP (Adenosine triphosphate)
-
MgCl₂ (Magnesium chloride)
-
Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)
-
Tricine buffer
-
Dithiothreitol (DTT)
-
Potassium hydroxide (B78521) (KOH)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing Tricine buffer (pH 8.0), DTT, MgCl₂, ATP, and CoA.
-
Dissolve bezafibrate in a minimal amount of KOH and add it to the reaction mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Monitor the formation of this compound by HPLC.
-
Purify the synthesized this compound using a suitable HPLC column and gradient.
-
Quantify the concentration of the purified product spectrophotometrically.
Carnitine Palmitoyltransferase (CPT) Activity Assay
The activity of CPT can be measured using a radiometric assay that detects the formation of radiolabeled acylcarnitine from a radiolabeled carnitine substrate.
Principle: The enzyme-catalyzed transfer of an acyl group from an acyl-CoA substrate to L-[³H]carnitine produces [³H]acylcarnitine, which can be separated from the unreacted [³H]carnitine and quantified by liquid scintillation counting.
Materials:
-
Isolated mitochondria or purified CPT enzyme
-
Assay buffer (e.g., Tris-HCl or HEPES buffer)
-
L-[³H]carnitine
-
Palmitoyl-CoA (or other acyl-CoA substrate)
-
Bovine serum albumin (BSA), fatty acid-free
-
Malonyl-CoA (for CPT1 inhibition studies)
-
Reaction termination solution (e.g., perchloric acid)
-
Organic solvent for extraction (e.g., butanol)
-
Liquid scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, BSA, and L-[³H]carnitine.
-
Add the enzyme source (isolated mitochondria or purified CPT).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the acyl-CoA substrate (e.g., palmitoyl-CoA or this compound).
-
For CPT1 inhibition studies, include varying concentrations of the inhibitor (e.g., this compound) in the pre-incubation step.
-
After a defined incubation period, terminate the reaction by adding the termination solution.
-
Extract the radiolabeled acylcarnitine product using an organic solvent.
-
Measure the radioactivity in the organic phase using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
dot
References
Technical Guide: The Interaction of Bezafibroyl-CoA with Peroxisome Proliferator-Activated Receptors (PPARs)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the interaction between bezafibroyl-CoA, the active metabolite of the pan-PPAR agonist bezafibrate (B1666932), and the three peroxisome proliferator-activated receptor (PPAR) isotypes: PPARα, PPARγ, and PPARδ. It covers the molecular mechanism of action, presents quantitative data on receptor activation, details key experimental methodologies used for characterization, and illustrates critical pathways and workflows through diagrams.
Introduction: PPARs and Bezafibrate
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] They play crucial roles in regulating lipid and glucose metabolism, energy homeostasis, and inflammation.[2][3][4] Three distinct isotypes have been identified:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation is central to stimulating fatty acid oxidation and lowering triglyceride levels.[5]
-
PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is critical for insulin (B600854) sensitivity and glucose metabolism.[4]
-
PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in enhancing fatty acid oxidation and energy expenditure.[2][4]
Bezafibrate is a third-generation fibrate drug used clinically to treat hyperlipidemia.[4] It is recognized as a pan-PPAR agonist , capable of activating all three PPAR isotypes at comparable dose ranges.[2][3] Upon entering the cell, bezafibrate is enzymatically converted to its CoA thioester, This compound . This metabolic activation is a critical step, as the CoA moiety significantly enhances the ligand's binding affinity for the PPARs.
Molecular Mechanism of Action
The activation of PPARs by this compound follows a canonical mechanism for nuclear receptors. The process, illustrated in the signaling pathway diagram below, involves several key steps:
-
Cellular Uptake and Activation: Bezafibrate enters the cell and is converted by acyl-CoA synthetases into its active form, this compound.
-
Ligand Binding: this compound binds to the ligand-binding pocket (LBP) of a PPAR isotype.
-
Conformational Change: Ligand binding induces a critical conformational change in the receptor, particularly in the activation function-2 (AF-2) domain.
-
Corepressor Release & Coactivator Recruitment: This conformational shift leads to the dissociation of corepressor proteins and facilitates the recruitment of a suite of coactivator proteins (such as SRC-1, PGC-1α, and CBP).
-
Heterodimerization: The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding and Gene Transcription: The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6] This binding initiates the assembly of the transcriptional machinery, leading to the upregulation or downregulation of gene expression.
References
- 1. Dual and pan-peroxisome proliferator-activated receptors (PPAR) co-agonism: the bezafibrate lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
The Architect of Cellular Energy: A Technical Guide to Bezafibroyl-CoA's Impact on Homeostasis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of Bezafibroyl-CoA, the activated form of the pan-PPAR agonist bezafibrate (B1666932), and its pivotal role in orchestrating cellular energy homeostasis. By delving into its molecular mechanisms, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential. While the majority of existing research focuses on the parent compound, bezafibrate, it is widely understood that its conversion to this compound is a critical step for its biological activity. This guide will, therefore, discuss the actions of bezafibrate with the underlying premise that these effects are mediated through its active CoA thioester.
The Central Role of this compound in Cellular Metabolism
This compound exerts its influence primarily through the activation of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors comprising three isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). Bezafibrate is distinguished as a pan-agonist, meaning it can activate all three PPAR subtypes.[1][2] This broad-spectrum activity allows for a multifaceted approach to regulating energy balance.
Upon activation by a ligand, such as this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This intricate signaling cascade is central to the regulation of lipid and glucose metabolism, mitochondrial biogenesis, and inflammatory responses.
Quantitative Impact on Metabolic Parameters
Clinical and preclinical studies have consistently demonstrated the significant impact of bezafibrate on key metabolic markers. The following tables summarize the quantitative data from various studies, offering a clear comparison of its effects on lipid profiles and glucose metabolism.
Table 1: Effects of Bezafibrate on Lipid Profile in Patients with Hyperlipidemia
| Parameter | Baseline (mean ± SD) | Post-treatment (mean ± SD) | Percentage Change | Study Reference |
| Total Cholesterol (mg/dL) | 251.3 ± 4.5 | 196.0 ± 4.5 | -22% | [2] |
| LDL Cholesterol (mg/dL) | 165.9 ± 3.9 | 132.7 ± 3.9 | -20% | [2] |
| HDL Cholesterol (mg/dL) | 35.2 ± 0.8 | 45.6 ± 0.8 | +29.6% | [2] |
| Triglycerides (mg/dL) | 265.8 ± 9.7 | 180.7 ± 9.7 | -32% | [2] |
| Triglycerides (TG) | - | - | -59% | [3] |
| HDL-C | - | - | +20% | [3] |
| Large TG-rich lipoproteins | - | - | -81% | [3] |
| Small LDL | - | - | -53% | [3] |
Table 2: Effects of Bezafibrate on Glucose Metabolism in Patients with Type 2 Diabetes
| Parameter | Baseline (mean ± SD) | Post-treatment (mean ± SD) | Percentage Change | Study Reference |
| Fasting Plasma Glucose (mg/dL) | 151.3 ± 3.5 | 128.6 ± 3.4 | -15% | [1] |
| Hemoglobin A1c (%) | 7.2 ± 0.1 | 6.9 ± 0.1 | -4.2% | [1] |
| Fasting Triglycerides (mg/dL) | - | - | -50% ± 1.6% | [1] |
| Total Cholesterol (mg/dL) | - | - | -12% ± 1.1% | [1] |
| HDL Cholesterol (mg/dL) | - | - | +20% ± 0.8% | [1] |
| HbA1c (%) with baseline ≥7.0% | - | - | -0.76% (absolute change) | [4] |
Signaling Pathways Modulated by this compound
The activation of PPARs by this compound initiates a cascade of transcriptional events that profoundly impact cellular energy homeostasis. The primary pathways affected are fatty acid oxidation and mitochondrial biogenesis.
Upregulation of Fatty Acid Oxidation
This compound, through PPARα activation, stimulates the expression of genes involved in multiple steps of fatty acid catabolism. This includes enzymes responsible for fatty acid uptake, their conversion to acyl-CoA thioesters, and their subsequent transport into the mitochondria for β-oxidation. While some studies have shown an acute inhibitory effect of bezafibrate and this compound on carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for mitochondrial fatty acid uptake, the long-term effect of treatment is an overall increase in fatty acid oxidation capacity.[5]
Caption: this compound-mediated upregulation of fatty acid oxidation.
Enhancement of Mitochondrial Biogenesis
A key long-term effect of this compound is the stimulation of mitochondrial biogenesis, the process of generating new mitochondria. This is primarily mediated through the PPARγ coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[6] PPAR activation leads to increased expression of PGC-1α, which in turn co-activates nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM). This coordinated action drives the transcription and replication of mitochondrial DNA and the synthesis of mitochondrial proteins, ultimately leading to an increase in mitochondrial mass and respiratory capacity.[7]
Caption: this compound's role in promoting mitochondrial biogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on cellular energy homeostasis.
Measurement of Fatty Acid Oxidation using Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acids.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
L-carnitine
-
Palmitate-BSA conjugate
-
Etomoxir (CPT-I inhibitor)
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Assay Medium Preparation: Prepare FAO assay medium by supplementing Seahorse XF Base Medium with 0.5 mM L-carnitine and 2.5 mM glucose.
-
Cell Preparation: On the day of the assay, wash the cells with the FAO assay medium and then add fresh FAO assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Substrate Loading: Just before the assay, load the palmitate-BSA substrate and other compounds (e.g., etomoxir, oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the sensor cartridge.
-
Seahorse XF Assay: Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol. Measure the basal OCR, then inject the palmitate-BSA substrate and measure the change in OCR. A subsequent mitochondrial stress test can be performed by injecting oligomycin, FCCP, and rotenone/antimycin A.[8][9]
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. The increase in OCR upon palmitate addition, which is sensitive to etomoxir, represents CPT-I dependent fatty acid oxidation.
Caption: Workflow for the Seahorse XF fatty acid oxidation assay.
Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol determines the relative amount of mitochondrial DNA compared to nuclear DNA.
Materials:
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M)
-
qPCR master mix (e.g., SYBR Green)
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Isolate total DNA from cells or tissues using a commercial DNA extraction kit.
-
qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear targets. Each reaction should contain the appropriate primers, qPCR master mix, and template DNA.
-
qPCR Run: Perform the qPCR using a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets. The relative mtDNA copy number can be calculated using the ΔΔCt method, where the Ct value of the mitochondrial gene is normalized to the Ct value of the nuclear gene.[10][11]
Caption: Workflow for quantifying mitochondrial DNA copy number.
Assessment of PPAR Activation using a Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of PPARs in response to a ligand.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for the PPAR isoform of interest
-
Reporter plasmid containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Cell Transfection: Co-transfect the mammalian cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid.
-
Ligand Treatment: After transfection, treat the cells with various concentrations of the test compound (e.g., bezafibrate) or a vehicle control.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. An increase in luciferase activity indicates activation of the PPAR pathway.[7][12]
Conclusion
This compound, the active metabolite of bezafibrate, stands as a significant modulator of cellular energy homeostasis. Its ability to act as a pan-PPAR agonist provides a powerful and comprehensive mechanism for improving lipid and glucose metabolism. The upregulation of fatty acid oxidation and the enhancement of mitochondrial biogenesis are key pillars of its therapeutic efficacy. The detailed experimental protocols provided herein offer a robust framework for further investigation into the nuanced effects of this compound. A deeper understanding of its direct interactions with molecular targets will undoubtedly pave the way for the development of more targeted and effective therapies for a range of metabolic disorders.
References
- 1. Bezafibrate reduces blood glucose in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic effects of bezafibrate in mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of bezafibrate on lipid and glucose metabolism in dyslipidemic patients with diabetes: the J-BENEFIT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bezafibrate Upregulates Mitochondrial Biogenesis and Influence Neural Differentiation of Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bezafibrate improves mitochondrial function in the CNS of a mouse model of mitochondrial encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of bezafibrate on lipid and glucose metabolism in dyslipidemic patients with diabetes: the J-BENEFIT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bezafibrate improves mitochondrial function, blood-brain barrier integrity, and social deficits in models of 22q11.2 deletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
An In-depth Technical Guide to the Role of Bezafibroyl-CoA in Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic disorders, including dyslipidemia, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. These conditions are characterized by complex dysregulation of lipid and glucose metabolism. Fibrates are a class of drugs that have been a cornerstone in the management of dyslipidemia for decades. Bezafibrate (B1666932), a second-generation fibrate, is a prodrug that is metabolically activated in the body to its active form, bezafibroyl-CoA . It is this CoA thioester that directly interacts with cellular machinery to exert its therapeutic effects.
This technical guide provides a comprehensive overview of the role of this compound in modulating metabolic pathways. We will delve into its primary mechanism of action as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs), its direct enzymatic interactions, and its integrated effects on lipid and glucose homeostasis. This document consolidates key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core signaling pathways and workflows to serve as a valuable resource for the scientific community.
Pharmacokinetics and Bioactivation
Bezafibrate is well-absorbed from the gastrointestinal tract and is primarily metabolized in the liver.[1] The critical activation step is the esterification of bezafibrate to its coenzyme A derivative, this compound. This conversion is essential for its primary pharmacological activity. This compound is the molecule that functions as a ligand for nuclear receptors. The drug is eliminated predominantly via the kidneys, necessitating dose adjustments in patients with renal impairment to prevent accumulation and potential toxicity.[1][2]
Core Mechanism of Action: A Pan-PPAR Agonist
The principal mechanism through which this compound modulates metabolism is by acting as a pan-agonist for the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[1][3] Unlike other fibrates that are selective for one isoform, this compound activates all three key subtypes: PPARα, PPARγ, and PPARδ.[1] This broad-spectrum activity accounts for its wide-ranging effects on both lipid and glucose metabolism.
Upon binding this compound, the PPAR receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex then recruits co-activators to initiate gene transcription.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism (liver, heart, muscle), its activation by this compound increases the expression of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism (e.g., Acyl-CoA oxidase, CPT).[3][4] This leads to a potent reduction in triglycerides.
-
PPARγ Activation: Mainly found in adipose tissue, its activation improves insulin (B600854) sensitivity and influences adipocyte differentiation and lipid storage.[1] This contributes to the beneficial effects on glucose metabolism.
-
PPARδ Activation: Expressed ubiquitously, its activation is associated with enhanced fatty acid oxidation in skeletal muscle and increased energy expenditure.[1]
Role in Lipid Metabolism
This compound exerts profound effects on lipid profiles, making it highly effective for treating dyslipidemia. The primary outcomes are a significant reduction in triglycerides (TG), a modest reduction in low-density lipoprotein cholesterol (LDL-C), and a notable increase in high-density lipoprotein cholesterol (HDL-C).[5]
Effects on Lipoproteins and Triglycerides
Through PPARα activation, this compound increases the activity of lipoprotein lipase (B570770) (LPL) and hepatic lipase, which enhances the clearance of triglyceride-rich lipoproteins like very-low-density lipoproteins (VLDL) and chylomicrons.[6] This is the main driver behind its powerful triglyceride-lowering effect.
Direct Inhibition of Carnitine Palmitoyltransferase I (CPT I)
Separate from its genomic action via PPARs, this compound has been shown to directly inhibit CPT I, the rate-limiting enzyme for mitochondrial fatty acid oxidation.[7] This acute effect, observed in isolated mitochondria, suggests a complex regulatory role where this compound can modulate fatty acid flux directly. However, the chronic effect via PPAR activation, which upregulates fatty acid oxidation, predominates in vivo.[7][8]
Quantitative Effects on Lipid Parameters
Clinical studies have consistently demonstrated the efficacy of bezafibrate in improving lipid profiles. The data below summarizes typical results from various trials.
| Parameter | Baseline (Illustrative) | Post-Bezafibrate Treatment | Percentage Change | Reference(s) |
| Triglycerides (TG) | 250 mg/dL | 125 mg/dL | ↓ 50 - 59% | [9][10] |
| Total Cholesterol (TC) | 240 mg/dL | 211 mg/dL | ↓ 12% | [9] |
| HDL-Cholesterol (HDL-C) | 35 mg/dL | 42 mg/dL | ↑ 20% | [9] |
| Large TG-rich Lipoproteins | - | - | ↓ 81% | [10] |
| Small Dense LDL | - | - | ↓ 53% | [10] |
Role in Glucose Metabolism
This compound's pan-PPAR agonism, particularly its activity on PPARγ and PPARα, contributes to significant improvements in glucose homeostasis and insulin sensitivity.[1][11] This makes it a valuable therapeutic option for patients with metabolic syndrome or T2DM who often present with combined dyslipidemia and hyperglycemia.[12][13]
Mechanistically, it enhances insulin sensitivity in peripheral tissues, reduces hepatic glucose production, and improves the overall metabolic flexibility of the body.[1][14] Studies have shown that bezafibrate treatment can lead to a clinically significant reduction in glycated hemoglobin (HbA1c).[11][12]
Quantitative Effects on Glycemic Parameters
| Parameter | Baseline (Illustrative) | Post-Bezafibrate Treatment | Absolute/Percentage Change | Reference(s) |
| Fasting Plasma Glucose (PG) | 151.3 mg/dL | 128.6 mg/dL | ↓ 22.7 mg/dL | [9] |
| Hemoglobin A1c (HbA1c) | 7.2% | 6.9% | ↓ 0.3% | [9] |
| Postprandial Insulin | - | - | ↓ 26% | [8] |
| HOMA-R | - | - | Significant Decrease | [13] |
Experimental Protocols
For researchers investigating the effects of this compound, the following generalized protocols for key experiments are provided.
Protocol: In Vitro PPARα Activation Assay (Luciferase Reporter)
Objective: To quantify the activation of PPARα by this compound in a cell-based system.
Methodology:
-
Cell Culture: Culture HepG2 (human hepatoma) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect cells using a lipid-based transfection reagent with two plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing multiple PPRE sequences upstream of a firefly luciferase gene.
-
A control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment: 24 hours post-transfection, replace the medium with a fresh medium containing various concentrations of bezafibrate or this compound (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., GW7647).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold-change in luciferase activity relative to the vehicle control against the compound concentration to determine the EC50.
Protocol: Measurement of Mitochondrial Fatty Acid Oxidation (FAO)
Objective: To measure the effect of this compound on the rate of mitochondrial β-oxidation.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from fresh rat liver tissue using differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Substrate Preparation: Prepare a reaction mixture containing a radiolabeled fatty acid, such as [1-¹⁴C]palmitoyl-CoA or [³H]palmitate.
-
Reaction Incubation: In a reaction vessel, combine isolated mitochondria, the reaction buffer (containing L-carnitine, CoA, and ATP to facilitate fatty acid entry into mitochondria), and the test compound (this compound at various concentrations or vehicle).
-
Initiate Reaction: Add the radiolabeled fatty acid substrate to start the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Measure Oxidation Products:
-
For [1-¹⁴C]palmitoyl-CoA, the end products are ¹⁴CO₂ (from the Krebs cycle) and acid-soluble metabolites (ASM, representing acetyl-CoA and Krebs cycle intermediates).
-
Trap the ¹⁴CO₂ using a filter paper soaked in an alkaline solution.
-
Precipitate the remaining unoxidized fatty acids with perchloric acid and centrifuge to collect the supernatant containing the ASM.
-
-
Quantification: Measure the radioactivity in the CO₂ trap and the ASM supernatant using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation (nmol/mg mitochondrial protein/min) and compare the rates between vehicle-treated and this compound-treated samples.
Conclusion and Future Directions
This compound, the active metabolite of bezafibrate, is a multifaceted regulator of cellular metabolism. Its role as a pan-PPAR agonist provides a powerful genomic mechanism to correct the dysregulation of lipid and glucose pathways that underlie common metabolic disorders.[1] By activating PPARα, γ, and δ, it orchestrates a coordinated response that lowers triglycerides, raises HDL-C, and improves insulin sensitivity.[1][5][11] This broad activity profile distinguishes it from more selective fibrates and positions it as a particularly effective agent for patients with complex metabolic syndrome.
Future research should focus on further elucidating the tissue-specific effects of activating different PPAR isoforms simultaneously and exploring the therapeutic potential of bezafibrate in other metabolic conditions, such as mitochondrial diseases and certain fatty acid oxidation disorders, where preliminary studies have shown promise.[15][16] A deeper understanding of the interplay between its direct enzymatic effects and its primary genomic actions will continue to refine its clinical application.
References
- 1. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 2. Clinical pharmacokinetics of bezafibrate in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Bezafibrate used for? [synapse.patsnap.com]
- 4. Effects of bezafibrate in nonalcoholic steatohepatitis model mice with monosodium glutamate-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bezafibrate. An update of its pharmacology and use in the management of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 7. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bezafibrate mildly stimulates ketogenesis and fatty acid metabolism in hypertriglyceridemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bezafibrate reduces blood glucose in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of bezafibrate on lipoprotein subclasses and inflammatory markers in patients with hypertriglyceridemia--a nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bezafibrate - Wikipedia [en.wikipedia.org]
- 12. Effects of bezafibrate on lipid and glucose metabolism in dyslipidemic patients with diabetes: the J-BENEFIT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of bezafibrate on lipid and glucose metabolism in dyslipidemic patients with diabetes: the J-BENEFIT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bezafibrate Reduces Elevated Hepatic Fumarate in Insulin-Deficient Mice [mdpi.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Metabolic effects of bezafibrate in mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
Bezafibroyl-CoA: A Deep Dive into its Function in Hepatic Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bezafibrate (B1666932), a clinically utilized hypolipidemic agent, exerts its effects on hepatic fatty acid metabolism primarily through its active form, bezafibroyl-CoA. This technical guide provides a comprehensive overview of the multifaceted functions of this compound in the liver. It delves into the molecular mechanisms, including the regulation of key enzymes and signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and the development of therapies for metabolic disorders.
Introduction
Hepatic fatty acid metabolism is a complex and tightly regulated process central to maintaining energy homeostasis. Dysregulation of this process can lead to pathological conditions such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. Bezafibrate, a member of the fibrate class of drugs, has been in clinical use for decades to treat hypertriglyceridemia. Its therapeutic effects are largely attributed to its active metabolite, this compound, which is formed within hepatocytes. This compound modulates hepatic fatty acid metabolism through two primary, and somewhat opposing, mechanisms: the acute inhibition of mitochondrial fatty acid uptake and the chronic upregulation of genes involved in fatty acid oxidation via the activation of peroxisome proliferator-activated receptor alpha (PPARα). This guide will explore these functions in detail, providing the necessary technical information for advanced research and development.
Molecular Mechanisms of this compound Action
Formation of this compound
Bezafibrate is taken up by hepatocytes and converted to its active form, this compound, by acyl-CoA synthetases. This activation is a prerequisite for some of its direct molecular interactions within the cell.
Dual Role in Hepatic Fatty Acid Metabolism
This compound exhibits a dual functionality in the liver:
-
Chronic Upregulation of Fatty Acid Oxidation Pathways via PPARα Activation: Bezafibrate, and by extension this compound, is a pan-agonist of peroxisome proliferator-activated receptors (PPARs), with a notable affinity for PPARα.[3] PPARα is a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid metabolism. Upon activation by ligands like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased expression of a suite of genes involved in fatty acid uptake, activation, and oxidation in both mitochondria and peroxisomes.[4] Key target genes include acyl-CoA oxidase 1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation, and carnitine palmitoyltransferase I (CPT1).[4]
Quantitative Data on the Effects of Bezafibrate/Bezafibroyl-CoA
The following tables summarize the quantitative effects of bezafibrate on various aspects of hepatic fatty acid metabolism.
Table 1: Effect of Bezafibrate on Hepatic Gene Expression in Mice
| Gene | Function | Treatment Group | Fold Change vs. Control | Reference |
| Peroxisomal β-Oxidation | ||||
| Acyl-CoA oxidase 1 (ACOX1) | Rate-limiting enzyme | High-dose bezafibrate (100 mg/kg/day) | ~15-fold increase | [5] |
| Mitochondrial β-Oxidation | ||||
| Carnitine palmitoyltransferase 1a (CPT1a) | Fatty acid transport into mitochondria | High-dose bezafibrate (100 mg/kg/day) | ~3-fold increase | [5] |
| Medium-chain acyl-CoA dehydrogenase (MCAD) | Fatty acid oxidation | High-dose bezafibrate (100 mg/kg/day) | ~4-fold increase | [5] |
| Long-chain acyl-CoA dehydrogenase (LCAD) | Fatty acid oxidation | High-dose bezafibrate (100 mg/kg/day) | ~5-fold increase | [5] |
| Fatty Acid Transport | ||||
| Fatty acid transport protein (FATP) | Fatty acid uptake | High-dose bezafibrate (100 mg/kg/day) | ~2.5-fold increase | [5] |
| Fatty acid translocase (FAT/CD36) | Fatty acid uptake | High-dose bezafibrate (100 mg/kg/day) | ~2-fold increase | [5] |
Table 2: In Vitro PPAR Activation by Bezafibrate
| PPAR Subtype | EC50 (µM) | Efficacy (%) | Reference |
| PPARα | 30.4 | 93.6 | [3] |
| PPARδ | 86.7 | 15.2 | [3] |
| PPARγ | 178 | 77.1 | [3] |
Table 3: Clinical Effects of Bezafibrate on Plasma Lipids
| Parameter | Patient Population | Treatment | % Change from Baseline | Reference |
| Triglycerides | Hypertriglyceridemia | Bezafibrate (400 mg/day) | -46.1% | [6] |
| Triglycerides | Hypercholesterolemia or mixed hyperlipidemia | Bezafibrate (400 mg/day) | -32% | [7] |
| Total Cholesterol | Hypercholesterolemia or mixed hyperlipidemia | Bezafibrate (400 mg/day) | -22% | [7] |
| LDL-C | Hypercholesterolemia or mixed hyperlipidemia | Bezafibrate (400 mg/day) | -20% | [7] |
| HDL-C | Hypercholesterolemia or mixed hyperlipidemia | Bezafibrate (400 mg/day) | +29.6% | [7] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships of this compound in hepatic fatty acid metabolism.
Caption: this compound's dual role in hepatocytes.
Caption: Experimental workflow for studying this compound.
Caption: Logical flow of this compound's metabolic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
Isolation of Primary Hepatocytes
This protocol is adapted from established methods for isolating primary hepatocytes from rodents.
Materials:
-
Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺, with 0.5 mM EGTA)
-
Perfusion Buffer II (e.g., Williams' Medium E with 100 U/mL collagenase type IV)
-
Wash Medium (e.g., Williams' Medium E with 10% FBS)
-
Peristaltic pump and tubing
-
Surgical instruments
-
70 µm cell strainer
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a midline laparotomy to expose the peritoneal cavity.
-
Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at a flow rate of 5-10 mL/min to flush out the blood.
-
Once the liver is blanched, switch to Perfusion Buffer II and continue perfusion until the liver becomes soft and digested (typically 10-15 minutes).
-
Excise the liver and transfer it to a sterile dish containing Wash Medium.
-
Gently tease the liver apart with forceps to release the hepatocytes.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.
-
Discard the supernatant and gently resuspend the hepatocyte pellet in Wash Medium.
-
Repeat the wash step twice.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
Measurement of Fatty Acid Oxidation Rate
This protocol describes the measurement of fatty acid oxidation in cultured hepatocytes using a radiolabeled substrate.
Materials:
-
Cultured hepatocytes
-
[¹⁴C]-Palmitic acid
-
Bovine serum albumin (BSA)
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
Plate isolated hepatocytes in collagen-coated plates and allow them to adhere.
-
Prepare the [¹⁴C]-palmitate-BSA conjugate by incubating [¹⁴C]-palmitic acid with fatty acid-free BSA.
-
Wash the hepatocyte monolayer with serum-free medium.
-
Incubate the cells with the [¹⁴C]-palmitate-BSA conjugate in the presence or absence of bezafibrate/bezafibroyl-CoA for a defined period (e.g., 2-4 hours).
-
At the end of the incubation, collect the medium.
-
To measure the production of ¹⁴CO₂, trap the evolved gas in a filter paper soaked in a CO₂-trapping agent (e.g., hyamine hydroxide) placed in the well.
-
To measure the production of acid-soluble metabolites (ASMs), precipitate the protein in the medium with perchloric acid and collect the supernatant.
-
Add the filter paper or an aliquot of the ASM supernatant to a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
Quantification of Hepatic Triglyceride Content
This protocol outlines a colorimetric method for quantifying triglyceride content in liver tissue or cultured hepatocytes.
Materials:
-
Liver tissue homogenate or hepatocyte lysate
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Spectrophotometer or fluorometer
Protocol:
-
Homogenize a known weight of liver tissue or lyse a known number of hepatocytes in an appropriate buffer.
-
Use a commercially available triglyceride quantification kit following the manufacturer's instructions.
-
Typically, the assay involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids.
-
The glycerol is then used in a series of enzymatic reactions that produce a colored or fluorescent product.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a spectrophotometer or fluorometer.
-
Calculate the triglyceride concentration based on a standard curve generated with known concentrations of a triglyceride standard.
-
Normalize the results to the initial tissue weight or protein concentration.
PPARα Transactivation Assay (Luciferase Reporter Assay)
This protocol describes a cell-based assay to measure the activation of PPARα by bezafibrate.[3][8]
Materials:
-
HepG2 cells (or other suitable cell line)
-
PPARα expression vector
-
RXR expression vector
-
Luciferase reporter plasmid containing PPREs
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Protocol:
-
Seed HepG2 cells in a multi-well plate.
-
Co-transfect the cells with the PPARα expression vector, RXR expression vector, and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected vector expressing Renilla luciferase can be used for normalization.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of bezafibrate or a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the relative luciferase activity against the bezafibrate concentration to determine the EC50 value.
Acyl-CoA Oxidase 1 (ACOX1) Activity Assay
This protocol describes a spectrophotometric method to measure the activity of ACOX1.
Materials:
-
Liver tissue homogenate or isolated peroxisomal fraction
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Palmitoyl-CoA (substrate)
-
Horseradish peroxidase
-
A suitable chromogenic substrate for peroxidase (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB)
-
Spectrophotometer
Protocol:
-
Prepare a liver homogenate or isolate the peroxisomal fraction from liver tissue.
-
In a microplate well, add the assay buffer, horseradish peroxidase, and the chromogenic substrate.
-
Add a known amount of the liver homogenate or peroxisomal fraction.
-
Initiate the reaction by adding the substrate, palmitoyl-CoA.
-
ACOX1 catalyzes the oxidation of palmitoyl-CoA, producing H₂O₂.
-
The H₂O₂ produced is then used by horseradish peroxidase to oxidize the chromogenic substrate, resulting in a color change.
-
Monitor the increase in absorbance at the appropriate wavelength over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.
-
Normalize the activity to the protein concentration of the sample.
Conclusion
This compound, the active metabolite of bezafibrate, plays a pivotal and complex role in the regulation of hepatic fatty acid metabolism. Its ability to acutely inhibit CPT1 and chronically activate PPARα-mediated gene expression of fatty acid oxidation enzymes underscores its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of modulating these pathways in the context of metabolic diseases. A deeper understanding of the intricate functions of this compound will undoubtedly contribute to the development of more targeted and effective treatments for conditions such as NAFLD and dyslipidemia.
References
- 1. Proteomic mapping of bezafibrate-treated human hepatocytes in primary culture using two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of bezafibrate in nonalcoholic steatohepatitis model mice with monosodium glutamate-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative proteomics of HFD-induced fatty liver uncovers novel transcription factors of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Open-label clinical trial of bezafibrate treatment in patients with fatty acid oxidation disorders in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial carnitine palmitoyltransferase 1a (CPT1a) is part of an outer membrane fatty acid transfer complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Metabolite: A Technical Guide to the Discovery and Initial Characterization of Bezafibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate (B1666932), a second-generation fibrate drug, has been a cornerstone in the management of hyperlipidemia for decades. Its therapeutic effects, primarily the reduction of plasma triglycerides and modulation of cholesterol levels, are attributed to its function as a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs). However, the molecular form that directly engages with intracellular targets to elicit these effects is not bezafibrate itself, but rather its activated thioester derivative, bezafibroyl-Coenzyme A (bezafibroyl-CoA). This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and initial biochemical characterization of this pivotal metabolite, offering researchers and drug development professionals a foundational understanding of its role in cellular lipid metabolism.
The intracellular conversion of bezafibrate, a xenobiotic carboxylic acid, to its CoA thioester is a critical activation step, a common metabolic fate for many carboxylic acid-containing drugs. This bioactivation enables the molecule to participate in a variety of cellular processes, primarily by mimicking endogenous fatty acyl-CoAs. The formation of this compound is catalyzed by acyl-CoA synthetases. This guide will delve into the experimental evidence that first pointed towards the existence and activity of this compound, detail the methods for its chemical synthesis and purification, and present its initial characterization, with a focus on its interaction with key enzymes in fatty acid metabolism.
Discovery and Metabolic Context
The discovery of this compound is intrinsically linked to the elucidation of bezafibrate's mechanism of action. Early studies on bezafibrate's effects on hepatic fatty acid oxidation provided the first clues to the existence of its CoA derivative. It was observed that bezafibrate inhibits the oxidation of fatty acids in isolated liver mitochondria. A key study demonstrated that both bezafibrate and chemically synthesized this compound inhibited the activity of carnitine palmitoyltransferase I (CPT I), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation[1]. This finding was significant as it suggested that bezafibrate is converted to its CoA ester within the cell to exert this inhibitory effect. The inhibition of CPT I by this compound provides a direct mechanism for the observed reduction in fatty acid oxidation.
Furthermore, the role of fibrates as PPAR agonists strongly implies the involvement of their CoA derivatives. PPARs are nuclear receptors that are activated by fatty acids and their derivatives, leading to the regulation of genes involved in lipid metabolism. It is now understood that the CoA thioesters of fibrates, including this compound, are the likely active ligands for PPARα, binding with high affinity to the receptor and modulating its transcriptional activity[2][3][4]. This interaction leads to the upregulation of genes involved in fatty acid uptake and catabolism, and the downregulation of genes involved in inflammation.
Chemical Synthesis of this compound
The in vitro study of this compound necessitates its chemical synthesis, as it is not commercially available. The most common method for the synthesis of acyl-CoA esters, including this compound, is the mixed anhydride (B1165640) method. This method involves the activation of the carboxylic acid group of bezafibrate to form a reactive mixed anhydride, which then readily reacts with the free sulfhydryl group of Coenzyme A.
Experimental Protocol: Synthesis of this compound via the Mixed Anhydride Method
This protocol is a representative method adapted from general procedures for the synthesis of acyl-CoA esters using the mixed anhydride method.
Materials:
-
Bezafibrate
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A (lithium salt)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol
-
Diethyl ether (ice-cold)
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Activation of Bezafibrate:
-
In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve bezafibrate (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the solution while stirring.
-
Slowly add ethyl chloroformate (1.1 equivalents) to the mixture.
-
Allow the reaction to proceed at 0°C for 30 minutes. This forms the mixed anhydride of bezafibrate.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A lithium salt (0.8 equivalents) in a minimal amount of cold, deoxygenated water.
-
Slowly add the freshly prepared mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring. Maintain the pH of the reaction mixture between 7.5 and 8.0 by the dropwise addition of a 5% sodium bicarbonate solution.
-
Continue the reaction on ice for 1 hour.
-
-
Purification of this compound:
-
Acidify the reaction mixture to pH 3.0 with 1 M HCl.
-
Extract the aqueous solution with diethyl ether to remove any unreacted bezafibrate and other nonpolar byproducts.
-
The aqueous layer containing this compound is then purified by preparative reverse-phase HPLC.
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) and a wavelength appropriate for the bezafibrate chromophore (e.g., 230 nm).
-
-
Collect the fractions containing the this compound peak.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the synthesized this compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Store the purified this compound at -80°C under an inert atmosphere to prevent degradation.
-
Initial Characterization of this compound
The initial characterization of this compound focused on its biochemical activity and its interaction with key metabolic enzymes.
Interaction with Carnitine Palmitoyltransferase I (CPT I)
A seminal study provided the first quantitative data on the inhibitory effect of this compound on CPT I activity in rat liver mitochondria[1]. This inhibition is a key aspect of its mechanism of action, as it directly impacts the rate of fatty acid oxidation.
| Compound | Enzyme Source | Inhibition Type | Ki (µM) |
| This compound | Rat Liver Mitochondria | Competitive (with respect to Palmitoyl-CoA) | 2.5[1] |
| Bezafibrate | Rat Liver Mitochondria | Non-competitive (with respect to Palmitoyl-CoA) | 15[1] |
Table 1: Inhibitory kinetics of this compound and bezafibrate on Carnitine Palmitoyltransferase I.
The data clearly indicates that this compound is a more potent and direct competitive inhibitor of CPT I compared to its parent compound, bezafibrate.
Analytical Characterization
The structural integrity and purity of synthesized this compound are confirmed using a combination of analytical techniques. While specific data for this compound is not widely published, the following table provides expected analytical characteristics based on its structure and data from similar acyl-CoA compounds.
| Analytical Technique | Expected Observations |
| Reverse-Phase HPLC | A single major peak with a retention time greater than that of Coenzyme A, eluting with a specific gradient of organic solvent (e.g., acetonitrile). The retention time would be influenced by the hydrophobicity of the bezafibroyl moiety. |
| Mass Spectrometry (ESI-MS) | Detection of the molecular ion corresponding to the calculated mass of this compound. Fragmentation analysis (MS/MS) would show characteristic fragments of Coenzyme A and the bezafibroyl group. |
| ¹H NMR Spectroscopy | The spectrum would exhibit characteristic peaks for the protons of the bezafibrate moiety and the protons of the Coenzyme A molecule. The chemical shifts of the protons adjacent to the thioester bond would be indicative of its formation. |
Table 2: Expected Analytical Characteristics of this compound.
Signaling Pathways and Workflows
The biological activity of this compound is best understood in the context of cellular signaling pathways and metabolic workflows. The following diagrams, generated using the DOT language, illustrate these relationships.
Experimental Workflow for this compound Synthesis and Purification
Signaling Pathway of this compound in Fatty Acid Metabolism
Conclusion
The formation of this compound is a critical step in the mechanism of action of bezafibrate. This technical guide has outlined the key evidence for its discovery, provided a detailed protocol for its synthesis, and summarized its initial biochemical characterization. The potent inhibitory effect of this compound on CPT I and its role as a high-affinity ligand for PPARα underscore its importance as the primary active metabolite of bezafibrate. For researchers in pharmacology and drug development, a thorough understanding of the synthesis, characterization, and biological activity of such xenobiotic-CoA conjugates is essential for the rational design and evaluation of new therapeutic agents targeting lipid metabolism. The methodologies and data presented herein provide a solid foundation for further investigation into the multifaceted roles of this compound and other fibrate-CoA esters in cellular physiology and pathophysiology.
References
- 1. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Bezafibroyl-CoA on the Gene Expression of Metabolic Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate (B1666932), a third-generation fibrate drug, is widely used in the treatment of hyperlipidemia. Its therapeutic effects are primarily mediated through its active form, Bezafibroyl-CoA. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound influences the gene expression of key metabolic enzymes, with a focus on those involved in fatty acid oxidation and cholesterol metabolism. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in the field.
The primary mechanism of action of this compound involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors.[1][2] Upon binding to this compound, PPARs, particularly PPARα, undergo a conformational change, leading to the recruitment of coactivator proteins and subsequent binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1][3] This interaction modulates the transcription of genes encoding for enzymes crucial to lipid and glucose homeostasis.
Data Presentation: Quantitative Effects on Gene Expression
The following tables summarize the quantitative changes in the gene expression of key metabolic enzymes in response to bezafibrate treatment, as reported in various experimental models. It is important to note that the magnitude of the effect can vary depending on the cell type, species, and experimental conditions.
| Gene | Enzyme | Experimental Model | Treatment | Fold Change in mRNA Expression | Reference |
| ACOX1 | Acyl-CoA Oxidase 1 | Rat Primary Adipocytes | 24h Bezafibrate | 1.6-fold increase | [4] |
| CPT1 | Carnitine Palmitoyltransferase I | Rat Primary Adipocytes (M-CPT-I isoform) | 24h Bezafibrate | 4.5-fold increase | [4] |
| PPARα Target Genes | Various | Mouse Primary Hepatocytes | 100 µM Bezafibrate | Up to 10-20 fold increase for some genes | [5] |
| HMGCR | HMG-CoA Reductase | Human Gallstone Patients | Bezafibrate Treatment | ~2-fold increase in total enzyme activity | [6][7] |
Note on HMG-CoA Reductase: The regulation of HMG-CoA Reductase by bezafibrate is complex and appears to be indirect. While some studies in humans show an increase in the total activity of the enzyme, other in vitro studies suggest bezafibrate does not directly suppress the enzyme or its gene expression.[6][7][8] One study even suggests an inhibitory effect on its activity in incubated human mononuclear cells.[9] The observed increase in activity in humans may be a compensatory response to other effects of the drug on cholesterol metabolism.[6]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The primary signaling pathway initiated by this compound involves the activation of PPARα. The following diagram illustrates this cascade, leading to the transcriptional regulation of target genes involved in fatty acid metabolism.
Caption: this compound activation of the PPARα signaling pathway.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines a typical experimental workflow to quantify the effects of this compound on the gene expression of metabolic enzymes.
Caption: A typical workflow for analyzing gene expression changes.
Detailed Experimental Protocols
Isolation and Culture of Primary Human Hepatocytes
-
Source: Liver tissue from resection or organ donors.
-
Protocol: A two-step collagenase perfusion method is commonly employed.
-
Perfusion 1 (Calcium-free buffer): Perfuse the liver tissue with a calcium-free buffer (e.g., Hank's Balanced Salt Solution with EGTA) to disrupt cell-cell junctions.
-
Perfusion 2 (Collagenase solution): Perfuse with a buffer containing collagenase to digest the extracellular matrix.
-
Cell Dissociation: Gently dissociate the digested liver tissue in a culture medium to release the hepatocytes.
-
Purification: Purify the hepatocytes from other cell types by low-speed centrifugation or density gradient centrifugation.
-
Cell Culture: Plate the isolated hepatocytes on collagen-coated culture dishes in a specialized hepatocyte culture medium. Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the mRNA levels of specific genes (e.g., ACOX1, CPT1, HMGCR).
-
Protocol:
-
RNA Isolation: Extract total RNA from bezafibrate-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific forward and reverse primers, a fluorescent dye (e.g., SYBR Green) or a probe, and a qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Northern Blot Analysis
-
Objective: To detect and quantify specific RNA transcripts.
-
Protocol:
-
RNA Electrophoresis: Separate total RNA samples by size on a denaturing formaldehyde-agarose gel.
-
RNA Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane via capillary action.
-
RNA Fixation: Crosslink the RNA to the membrane using UV light or baking.
-
Probe Labeling: Prepare a labeled DNA or RNA probe complementary to the target mRNA sequence. The probe can be labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., digoxin).
-
Hybridization: Incubate the membrane with the labeled probe in a hybridization solution. The probe will bind to its complementary RNA sequence on the membrane.
-
Washing: Wash the membrane to remove any unbound probe.
-
Detection: Detect the hybridized probe. For radioactive probes, expose the membrane to X-ray film. For non-radioactive probes, use a chemiluminescent or colorimetric detection method.
-
Analysis: Quantify the intensity of the bands to determine the relative abundance of the target mRNA.
-
Luciferase Reporter Assay for PPAR Activation
-
Objective: To measure the activation of PPARs by this compound.
-
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T, HepG2) with two plasmids:
-
An expression vector for the PPAR of interest (e.g., PPARα).
-
A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Cell Treatment: After transfection, treat the cells with various concentrations of bezafibrate or a vehicle control.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the activity of both firefly and Renilla luciferase using a luminometer and specific substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold activation of PPAR by comparing the normalized luciferase activity in bezafibrate-treated cells to that in control cells.
-
Conclusion
This compound exerts a significant influence on the gene expression of metabolic enzymes, primarily through the activation of PPARα. This leads to an upregulation of genes involved in fatty acid oxidation, such as ACOX1 and CPT1, contributing to the lipid-lowering effects of bezafibrate. The regulation of cholesterol metabolism, particularly the expression of HMGCR, is more complex and appears to be influenced by indirect mechanisms. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate molecular effects of this compound and to explore its therapeutic potential beyond hyperlipidemia.
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the use of fibrates: focus on bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bezafibrate reduces mRNA levels of adipocyte markers and increases fatty acid oxidation in primary culture of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of bezafibrate on hepatic cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of bezafibrate on hepatic cholesterol metabolism in gallstone patients: reduced activity of cholesterol 7 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bezafibrate fails to directly modulate HMG-CoA reductase or LDL catabolism in human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bezafibrate inhibits HMG-CoA reductase activity in incubated blood mononuclear cells from normal subjects and patients with heterozygous familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Bezafibroyl-CoA: A Deep Dive into Acyl-CoA Metabolism and Partitioning
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bezafibrate (B1666932), a third-generation fibrate drug, has long been a cornerstone in the management of dyslipidemia. Its therapeutic effects are primarily attributed to its active form, Bezafibroyl-CoA, which profoundly influences acyl-CoA metabolism and the partitioning of fatty acids between oxidative and biosynthetic pathways. This technical guide provides a comprehensive overview of the role of this compound, detailing its mechanisms of action, impact on metabolic pathways, and the experimental methodologies used to elucidate its function. Through a synthesis of current research, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's significance in metabolic regulation.
Introduction to Acyl-CoA Metabolism and Partitioning
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, derived from the activation of fatty acids. These molecules are not merely substrates for energy production but are also critical signaling molecules and precursors for the synthesis of complex lipids. The fate of acyl-CoAs is determined by a complex and tightly regulated process known as metabolic partitioning, which dictates whether they are directed towards mitochondrial β-oxidation for ATP production or utilized in the cytosol and endoplasmic reticulum for the synthesis of triglycerides, phospholipids, and other essential lipids. The dysregulation of acyl-CoA metabolism and partitioning is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
This compound: The Active Metabolite of Bezafibrate
Bezafibrate is administered as a prodrug and is rapidly converted in the liver to its active form, this compound. This conversion is essential for its biological activity. This compound then exerts its effects through multiple mechanisms, primarily by acting as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs).
Mechanism of Action of this compound
The metabolic effects of this compound are multifaceted, involving both PPAR-dependent and PPAR-independent pathways.
PPAR-Dependent Mechanisms
This compound is a potent activator of all three PPAR isoforms: α, γ, and δ.[1][2] This pan-agonist activity is central to its broad effects on lipid and glucose metabolism.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation by this compound leads to the upregulation of genes involved in fatty acid uptake, mitochondrial and peroxisomal β-oxidation, and ketogenesis. This results in a significant increase in fatty acid oxidation.[2]
-
PPARγ Activation: While less potent than its effect on PPARα, this compound's activation of PPARγ, predominantly found in adipose tissue, contributes to improved insulin (B600854) sensitivity and the regulation of adipogenesis.
-
PPARδ Activation: Activation of PPARδ, which is ubiquitously expressed, is associated with enhanced fatty acid oxidation in skeletal muscle and adipose tissue.
The coordinated activation of these three PPAR isoforms results in a powerful systemic effect on lipid metabolism, leading to reduced plasma triglycerides and increased high-density lipoprotein (HDL) cholesterol levels.[2]
PPAR-Independent Mechanisms
Recent evidence suggests that this compound also exerts its effects through mechanisms independent of PPAR activation.
-
SREBP-1c Downregulation: At clinically relevant doses, bezafibrate has been shown to decrease serum and liver triglycerides by suppressing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes lipogenesis. This effect appears to be independent of PPARα activation.
-
AMPK Signaling: The relationship between bezafibrate and AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is an area of ongoing research. Some studies suggest that bezafibrate can activate AMPK, leading to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[1] However, other studies have failed to demonstrate a direct activation of AMPK by bezafibrate, suggesting that any observed effects may be indirect or cell-type specific. The activation of AMPK by bezafibrate appears to be partially dependent on PPARβ.[1]
Quantitative Data on the Effects of Bezafibrate
The following tables summarize the quantitative effects of bezafibrate on various metabolic parameters as reported in the literature.
Table 1: Effects of Bezafibrate on Plasma Lipids and Lipoproteins
| Parameter | Species/Study Population | Dose | Duration | % Change | Reference |
| Triglycerides | Hypertriglyceridemic patients | 400 mg/day | - | -45% | [4] |
| Total Cholesterol | Hypertriglyceridemic patients | 400 mg/day | - | -12% | [4] |
| HDL Cholesterol | Hypertriglyceridemic patients | 400 mg/day | - | +20% | [4] |
| Apolipoprotein AI | Hypertriglyceridemic patients | 400 mg/day | - | Significantly increased | [4] |
| Apolipoprotein B | Hypertriglyceridemic patients | 400 mg/day | - | -~20% | [4] |
| Triglycerides | Healthy men | 600 mg/day | 4 weeks | -25.5% | [2] |
| Total Cholesterol | Healthy men | 600 mg/day | 4 weeks | -25.8% | [2] |
| LDL Cholesterol | Healthy men | 600 mg/day | 4 weeks | -19.5% | [2] |
| Apolipoprotein B | Healthy men | 600 mg/day | 4 weeks | -19.9% | [2] |
| Apolipoprotein A-II | Healthy men | 600 mg/day | 4 weeks | +15.0% | [2] |
Table 2: Effects of Bezafibrate on Gene Expression and Enzyme Activity
| Gene/Enzyme | Tissue/Cell Type | Treatment | Fold Change/ % Change | Reference |
| Palmitate Oxidation | VLCAD-deficient fibroblasts | 500 µM bezafibrate, 48h | Up to 3-fold increase | [5] |
| VLCAD mRNA | VLCAD-deficient fibroblasts | 500 µM bezafibrate, 48h | +44% to +150% | [5] |
| VLCAD Protein | VLCAD-deficient fibroblasts | 500 µM bezafibrate, 48h | 1.5 to 2-fold increase | [5] |
| VLCAD Enzyme Activity | VLCAD-deficient fibroblasts | 500 µM bezafibrate, 48h | Up to 7.7-fold increase | [5] |
| Long-chain acylcarnitines | VLCAD-deficient fibroblasts | Bezafibrate | -90% | [5] |
| β-Oxidation of [U-13C]linoleic acid | Hypertriglyceridemic subjects | 400 mg/day, 12 weeks | +30% | [6] |
| Acyl-CoA Oxidase (ACO) mRNA | Rat white adipose tissue | Bezafibrate | Induced |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound.
Measurement of Carnitine Palmitoyltransferase I (CPT-I) Activity
This protocol is adapted from a method for determining overt CPT-I activity using reversed-phase high-performance liquid chromatography (HPLC).
Principle: The assay measures the rate of formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and [3H]carnitine.
Materials:
-
Mitochondrial isolation buffer
-
Assay buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, pH 7.4)
-
Palmitoyl-CoA
-
L-[methyl-3H]carnitine
-
Bovine serum albumin (BSA), fatty acid-free
-
Inhibitors (e.g., malonyl-CoA, this compound)
-
Perchloric acid
-
HPLC system with a radiochemical detector
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from liver or other tissues of interest by differential centrifugation.
-
Assay Reaction: In a microcentrifuge tube, combine the assay buffer, BSA, and mitochondrial suspension.
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[methyl-3H]carnitine. For inhibition studies, pre-incubate the mitochondria with the inhibitor (e.g., this compound) for a specified time before adding the substrates.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-5 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge to pellet the protein.
-
HPLC Analysis: Analyze the supernatant for the presence of [3H]palmitoylcarnitine using a reversed-phase HPLC column and a suitable mobile phase gradient.
-
Quantify the amount of [3H]palmitoylcarnitine formed by integrating the radioactive peak.
-
Calculation: Calculate the CPT-I activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.
Measurement of Fatty Acid β-Oxidation
This protocol describes a common method for measuring the rate of fatty acid oxidation in cultured cells or isolated mitochondria using a radiolabeled fatty acid.
Principle: The assay measures the production of 14CO2 and acid-soluble metabolites from [1-14C]-palmitate.
Materials:
-
Cell culture medium or mitochondrial respiration buffer
-
[1-14C]-palmitic acid complexed to BSA
-
96-well cell culture plates or reaction tubes
-
Scintillation vials and scintillation cocktail
-
Perchloric acid
-
Whatman filter paper soaked in a CO2 trapping agent (e.g., β-phenylethylamine)
Procedure:
-
Cell Culture/Mitochondrial Preparation: Plate cells in a 96-well plate and grow to confluence, or prepare a suspension of isolated mitochondria.
-
Pre-incubation: Pre-incubate the cells or mitochondria with bezafibrate or vehicle control for the desired time.
-
Oxidation Reaction: Add the [1-14C]-palmitate/BSA complex to the wells or tubes. Seal the wells or tubes with a trapping apparatus containing the CO2-saturated filter paper.
-
Incubate at 37°C for a specified period (e.g., 1-2 hours).
-
Stopping the Reaction and CO2 Trapping: Stop the reaction by injecting perchloric acid into the wells or tubes. This will also release the dissolved 14CO2 from the medium.
-
Continue incubation for an additional hour to ensure complete trapping of the 14CO2.
-
Measurement of 14CO2: Transfer the filter paper to a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
Measurement of Acid-Soluble Metabolites: Centrifuge the reaction mixture and collect the supernatant. Add the supernatant to a scintillation vial and count the radioactivity.
-
Calculation: Calculate the rate of fatty acid oxidation as the sum of 14CO2 and acid-soluble metabolites produced per unit of time per mg of protein.
Synthesis of this compound
A detailed, publicly available protocol for the chemical or enzymatic synthesis of this compound could not be located in the reviewed literature. However, the general principle of enzymatic synthesis of acyl-CoAs involves the use of an acyl-CoA synthetase.
General Principle of Enzymatic Synthesis: Bezafibrate + CoA + ATP --(Acyl-CoA Synthetase)--> this compound + AMP + PPi
This reaction would require a suitable acyl-CoA synthetase that can utilize bezafibrate as a substrate. Purification of the resulting this compound would typically be achieved using chromatographic techniques such as HPLC.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of this compound.
Conclusion
This compound, the active metabolite of bezafibrate, is a potent modulator of acyl-CoA metabolism and partitioning. Its primary mechanism of action through pan-PPAR activation leads to a significant upregulation of fatty acid oxidation and a reduction in lipogenesis. Furthermore, emerging evidence of PPAR-independent effects, including the downregulation of SREBP-1c and direct inhibition of CPT-I, highlights the complexity of its metabolic influence. While the precise quantitative impact on the acyl-CoA pool and the exact nature of its interaction with the AMPK signaling pathway require further investigation, the available data clearly establish this compound as a key player in the regulation of lipid homeostasis. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting acyl-CoA metabolism with compounds like bezafibrate.
References
- 1. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bezafibrate mildly stimulates ketogenesis and fatty acid metabolism in hypertriglyceridemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bezafibrate induces acyl-CoA oxidase mRNA levels and fatty acid peroxisomal beta-oxidation in rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bezafibrate and clofibric acid are novel inhibitors of phosphatidylcholine synthesis via the methylation of phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bezafibrate increases very-long-chain acyl-CoA dehydrogenase protein and mRNA expression in deficient fibroblasts and is a potential therapy for fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Bezafibroyl-CoA: A Technical Guide to its Putative Structural Analysis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bezafibrate (B1666932) is a well-established therapeutic agent for the treatment of hyperlipidemia.[1][2][3] Its mechanism of action primarily involves the activation of PPARs, which in turn regulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.[1][2] The metabolic activation of carboxylic acid-containing drugs to their corresponding CoA thioesters is a critical step that can influence their pharmacological activity, distribution, and potential for toxicity. It is therefore hypothesized that bezafibrate is converted to Bezafibroyl-CoA within the cell to facilitate its interaction with various enzymes and receptors. This guide aims to provide a detailed, albeit inferred, understanding of the structural and chemical properties of this compound, and to propose robust experimental methodologies for its future investigation.
Putative Structural Analysis of this compound
The proposed structure of this compound involves the formation of a thioester bond between the carboxyl group of bezafibrate and the thiol group of coenzyme A.
Bezafibrate Structure: Bezafibrate, chemically known as 2-(4-(2-(4-chlorobenzamido)ethyl)phenoxy)-2-methylpropanoic acid, possesses a single carboxylic acid moiety that is the site of CoA ligation.
Coenzyme A Structure: Coenzyme A is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and a 3'-phosphorylated adenosine (B11128) diphosphate (B83284) (ADP) moiety. The reactive thiol (-SH) group of the β-mercaptoethylamine unit is the point of attachment for acyl groups.
Proposed this compound Structure: The formation of this compound proceeds via the activation of bezafibrate's carboxyl group, likely by a cellular acyl-CoA synthetase, followed by the transfer of the bezafibroyl group to the thiol of Coenzyme A.
Inferred Chemical Properties of this compound
Due to the absence of direct experimental data for this compound, the following chemical properties are inferred based on the known properties of bezafibrate and other long-chain acyl-CoA molecules.
| Property | Inferred Value/Characteristic | Rationale/Reference Compound Comparison |
| Molecular Formula | C40H56ClN7O20P3S | Derived from the combination of Bezafibrate (C19H20ClNO4) and Coenzyme A (C21H36N7O16P3S) with the loss of one water molecule. |
| Molecular Weight | ~1131.3 g/mol | Calculated based on the proposed molecular formula. |
| Solubility | Soluble in aqueous buffers and polar organic solvents (e.g., methanol (B129727), acetonitrile). | Similar to other acyl-CoAs which are generally water-soluble due to the charged phosphate (B84403) groups of the CoA moiety. |
| Stability | The thioester bond is susceptible to hydrolysis, particularly at alkaline pH. | Thioester bonds in acyl-CoAs are known to be high-energy bonds and are less stable than ester bonds. |
| UV-Vis Absorbance | Expected λmax around 260 nm. | Primarily due to the adenine (B156593) ring of the CoA moiety, a characteristic feature of all acyl-CoAs. |
Proposed Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of this compound, designed for researchers in drug metabolism and biochemistry.
Enzymatic Synthesis of this compound
This protocol is adapted from established methods for the enzymatic synthesis of other acyl-CoAs.
Objective: To synthesize this compound from bezafibrate and Coenzyme A using an acyl-CoA synthetase.
Materials:
-
Bezafibrate
-
Coenzyme A, lithium salt
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.5)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
5 mM ATP
-
1 mM Coenzyme A
-
0.5 mM Bezafibrate (dissolved in a minimal amount of DMSO if necessary)
-
1-5 units of Acyl-CoA Synthetase
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Purification:
-
Centrifuge the quenched reaction mixture to pellet precipitated protein.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water containing 0.1% TFA to remove salts and unreacted hydrophilic components.
-
Elute the this compound with a solution of 50% acetonitrile in water containing 0.1% TFA.
-
-
Lyophilization: Lyophilize the eluted fraction to obtain the purified this compound.
Structural Characterization by Mass Spectrometry
Objective: To confirm the molecular weight and fragmentation pattern of the synthesized this compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with Liquid Chromatography (LC-MS/MS).
Procedure:
-
Sample Preparation: Reconstitute the lyophilized this compound in a suitable solvent (e.g., 50% methanol in water).
-
Chromatographic Separation:
-
Inject the sample onto a C18 reverse-phase LC column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Acquire data in both positive and negative ion modes.
-
Full Scan MS: Scan for the predicted m/z of the [M+H]+ and [M-H]- ions of this compound.
-
Tandem MS (MS/MS): Select the parent ion of this compound for fragmentation. Look for characteristic fragment ions corresponding to the loss of the phosphopantetheine group, the ADP moiety, and the bezafibrate molecule.
-
Structural Verification by NMR Spectroscopy
Objective: To confirm the structure of this compound and the formation of the thioester bond.
Instrumentation: High-field NMR Spectrometer (e.g., 600 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
NMR Experiments:
-
1H NMR: Acquire a one-dimensional proton NMR spectrum. The spectrum should show characteristic peaks for both the bezafibrate and CoA moieties. A downfield shift of the protons adjacent to the carbonyl group of bezafibrate would be indicative of thioester formation.
-
13C NMR: Acquire a carbon NMR spectrum to observe the chemical shifts of the carbon atoms. The carbonyl carbon of the thioester will have a characteristic chemical shift.
-
2D NMR (COSY, HSQC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, which will aid in the complete assignment of the structure.
-
Visualizations
The following diagrams illustrate the proposed metabolic activation of bezafibrate and a general workflow for the characterization of this compound.
Caption: Proposed metabolic activation pathway of bezafibrate to this compound.
References
Preliminary Studies on Bezafibroyl-CoA in Different Cell Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on Bezafibroyl-CoA is limited. This guide synthesizes findings from studies on its parent compound, bezafibrate (B1666932), which is metabolically activated to this compound to exert its biological effects. The information presented herein reflects the current understanding of bezafibrate's actions, which are largely attributed to its CoA thioester.
Introduction
Bezafibrate, a second-generation fibrate drug, is a pan-agonist of peroxisome proliferator-activated receptors (PPARs), with affinity for PPARα, PPARγ, and PPARδ.[1] It is clinically used for the treatment of hyperlipidemia. The therapeutic effects of bezafibrate are mediated by its active metabolite, this compound. This conversion is a critical step, enabling the molecule to act as a ligand for PPARs and influence the expression of genes involved in lipid and glucose metabolism. This technical guide provides a comprehensive overview of the preliminary findings on the effects of bezafibrate, and by extension this compound, in various cell types.
Activation of Bezafibrate to this compound
Bezafibrate is activated to its CoA thioester, this compound, by acyl-CoA synthetases. While the specific enzyme responsible for this activation has not been definitively identified in all cell types, it is generally understood that long-chain acyl-CoA synthetases (ACSLs) are involved in the activation of various fatty acids and xenobiotics with a carboxyl group. This activation is presumed to occur in cellular compartments where these enzymes are located, such as the endoplasmic reticulum and the outer mitochondrial membrane.
Effects of this compound in Different Cell Types
The activation of PPARs by this compound leads to a cascade of transcriptional changes that affect lipid metabolism, inflammation, and cellular proliferation in a cell-type-specific manner.
Hepatocytes
In hepatocytes, bezafibrate primarily activates PPARα, leading to the regulation of genes involved in fatty acid uptake and β-oxidation.[1]
Quantitative Data:
| Gene | Cell Type | Bezafibrate Concentration | Fold Change in mRNA Expression | Reference |
| CYP4A | Primary Human Hepatocytes | 250 µM | Greatly induced | [2] |
| CYP4A | Primary Rat Hepatocytes | 250 µM | Greatly induced | [2] |
| Various Genes | Mouse Primary Hepatocytes | 100 µM | 151 genes altered | [3] |
Experimental Protocol: Treatment of Primary Hepatocytes with Bezafibrate
-
Cell Culture: Primary human or rat hepatocytes are isolated and cultured in Williams' E medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Treatment: After cell attachment, the medium is replaced with a serum-free medium containing bezafibrate at the desired concentration (e.g., 250 µM). A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).
-
Analysis: Following incubation, cells are harvested for analysis of gene expression (e.g., via qRT-PCR or microarray) or enzyme activity.
Adipocytes
In adipocytes, bezafibrate has been shown to increase fatty acid oxidation and influence the expression of adipocyte markers.
Quantitative Data:
| Parameter | Cell Type | Bezafibrate Concentration | Effect | Reference |
| Palmitate Oxidation | Primary Rat Adipocytes | 500 µM for 24h | 1.9-fold induction | [4][5] |
| Acyl-CoA Oxidase mRNA | Primary Rat Adipocytes | 500 µM for 24h | 1.6-fold increase | [4][5] |
| M-CPT-I mRNA | Primary Rat Adipocytes | 500 µM for 24h | 4.5-fold increase | [4][5] |
| Fatty Acid Translocase mRNA | Primary Rat Adipocytes | 500 µM for 24h | 2-fold induction | [4][5] |
| PPARγ mRNA | Primary Rat Adipocytes | 500 µM for 24h | 30% reduction | [4][5] |
| TNF-α mRNA | Primary Rat Adipocytes | 500 µM for 24h | 33% reduction | [4][5] |
Experimental Protocol: Differentiation and Treatment of 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation is induced by treating the cells with a cocktail containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.
-
Treatment: After differentiation into mature adipocytes, the cells are treated with bezafibrate at the desired concentration for a specified duration.
-
Fatty Acid Oxidation Assay: To measure fatty acid oxidation, cells are incubated with radiolabeled fatty acids (e.g., [³H]palmitate). The rate of oxidation is determined by measuring the production of tritiated water.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression of target genes is quantified using qRT-PCR.
Fibroblasts
In fibroblasts, particularly those from patients with fatty acid oxidation disorders, bezafibrate has been shown to increase the expression and activity of key enzymes involved in β-oxidation.
Quantitative Data:
| Parameter | Cell Type | Bezafibrate Concentration | Effect | Reference |
| Palmitate Oxidation | VLCAD-deficient fibroblasts | 500 µM for 48h | Up to 3-fold increase | |
| VLCAD mRNA | VLCAD-deficient fibroblasts | 500 µM for 48h | +44% to +150% increase | |
| VLCAD Protein | VLCAD-deficient fibroblasts | 500 µM for 48h | 1.5 to 2-fold increase | |
| VLCAD Enzyme Activity | VLCAD-deficient fibroblasts | 500 µM for 48h | Up to 7.7-fold increase |
Experimental Protocol: Treatment of Human Skin Fibroblasts
-
Cell Culture: Primary human skin fibroblasts are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are incubated with bezafibrate at various concentrations (e.g., up to 500 µM) for a specified time (e.g., 48 hours).
-
Fatty Acid Oxidation Assay: The capacity of the cells to oxidize fatty acids is measured using radiolabeled substrates.
-
Western Blot and qRT-PCR: Protein and RNA are extracted to analyze the expression levels of relevant enzymes.
Muscle Cells
In muscle cells, bezafibrate has been investigated for its potential to mitigate muscle atrophy.
Quantitative Data:
| Parameter | Cell Type | Bezafibrate Concentration | Effect | Reference |
| Atrogin-1 Expression | C2C12 myotubes (serum-starved) | 1 µM for 6h | Significant inhibition | [6] |
| Muscle Weight Loss (in vivo) | Mouse gastrocnemius muscle | 160 µ g/day for 8 days | ~40.5% prevention of atrophy | [6][7] |
Experimental Protocol: Treatment of C2C12 Myotubes
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured to confluence and then induced to differentiate into myotubes by switching to a low-serum medium.
-
Induction of Atrophy: Muscle atrophy can be induced in vitro by serum starvation.
-
Treatment: Differentiated myotubes are treated with bezafibrate at the desired concentration.
-
Analysis: The expression of atrophy-related genes (e.g., Atrogin-1) is measured by qRT-PCR.
Macrophages
In macrophages, bezafibrate has been shown to inhibit the expression of inflammatory cytokines.
Quantitative Data:
| Parameter | Cell Type | Bezafibrate Concentration | Effect | Reference |
| TNF-α Expression (LPS-stimulated) | RAW 264.7 cells | 10-100 µM for 24h | Significant inhibition | [6][7][8] |
Experimental Protocol: Treatment of RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM with 10% fetal bovine serum.
-
Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Bezafibrate is added to the culture medium at the desired concentration.
-
Cytokine Analysis: The expression and secretion of inflammatory cytokines (e.g., TNF-α) are measured using qRT-PCR and ELISA, respectively.
Signaling Pathways and Experimental Workflows
PPAR Signaling Pathway
The primary mechanism of action of this compound involves the activation of PPARs. This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Workflow for Studying this compound Effects
The following diagram illustrates a typical workflow for investigating the effects of bezafibrate on a specific cell type.
Conclusion
The available preliminary data, primarily from studies on bezafibrate, suggest that its active form, this compound, plays a significant role in modulating lipid and glucose metabolism across various cell types. Its action is principally mediated through the activation of PPARs, leading to changes in the expression of genes that regulate fatty acid oxidation, transport, and storage, as well as inflammation. While this guide provides a summary of the current knowledge, further research is warranted to directly investigate the cellular and molecular effects of this compound, including the precise identification of the activating acyl-CoA synthetases and a more detailed quantification of its effects in different cellular contexts. Such studies will be crucial for a complete understanding of its therapeutic potential and for the development of novel drugs targeting these pathways.
References
- 1. Metabolic effects of bezafibrate in mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bezafibrate induces acyl-CoA oxidase mRNA levels and fatty acid peroxisomal beta-oxidation in rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bezafibrate reduces mRNA levels of adipocyte markers and increases fatty acid oxidation in primary culture of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 7. ACAD9 treatment with bezafibrate and nicotinamide riboside temporarily stabilizes cardiomyopathy and lactic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
Methodological & Application
Quantitative Analysis of Bezafibroyl-CoA Using LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Bezafibroyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is the activated coenzyme A thioester of bezafibrate (B1666932), a hypolipidemic agent known to modulate lipid metabolism. Accurate quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and for understanding its mechanism of action at a molecular level. The protocols outlined below are adapted from established methods for short-chain acyl-CoA analysis and are designed to offer high sensitivity, specificity, and reproducibility.[1][2][3][4][5][6]
Introduction
Bezafibrate, a fibrate drug, is primarily used to treat hyperlipidemia. Its therapeutic effects are mediated through the activation of peroxisome proliferator-activated receptors (PPARs). Like fatty acids, bezafibrate is activated to its coenzyme A (CoA) derivative, this compound, to exert its biological functions. This compound is known to inhibit mitochondrial fatty acid oxidation by targeting carnitine palmitoyltransferase I (CPT1).[7] This inhibition is a key aspect of its mechanism of action and highlights the importance of its accurate quantification.
LC-MS/MS has become the gold standard for the analysis of acyl-CoAs due to its high selectivity and sensitivity.[6] This application note details a robust LC-MS/MS method for the determination of this compound, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Signaling Pathway and Experimental Workflow
To understand the context of this compound analysis, it is important to visualize its role in cellular metabolism and the general workflow for its quantification.
This compound in Fatty Acid Oxidation
The following diagram illustrates the inhibitory effect of this compound on the mitochondrial fatty acid beta-oxidation pathway.
LC-MS/MS Experimental Workflow
The general workflow for the quantitative analysis of this compound is depicted below.
Experimental Protocols
Materials and Reagents
-
This compound (synthesis required or custom order)
-
Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar acyl-CoA not present in the sample (e.g., Heptadecanoyl-CoA).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Additives: Formic acid (FA), Ammonium acetate
-
Sample Preparation: 5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)[1][4]
Sample Preparation
The following protocol is designed to minimize the degradation of this compound and ensure efficient extraction from biological matrices. This method avoids solid-phase extraction (SPE), which can lead to the loss of more polar acyl-CoAs.[1][3]
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash with ice-cold PBS, and immediately add 1 mL of ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA) containing the internal standard.[1] Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in 1 mL of ice-cold 2.5% SSA with internal standard.
-
-
Tissue Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in ice-cold 2.5% SSA containing the internal standard using a bead beater or sonicator.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate or tissue homogenate vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating this compound from other cellular components.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +4500 V
-
Source Temperature: 450°C
-
Curtain Gas: 25 psi
-
Collision Gas: Nitrogen
MRM Transitions: The specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on the structure of bezafibrate and the known fragmentation of acyl-CoAs, the precursor ion ([M+H]+) and a characteristic product ion can be predicted and then optimized. For other short-chain acyl-CoAs, a common fragmentation pattern involves the loss of the phosphopantetheine group.[1]
Data Presentation and Quantitative Analysis
Calibration Curve and Linearity
A calibration curve should be prepared by spiking known concentrations of this compound standard into a blank matrix (e.g., cell lysate from untreated cells). The concentration range should cover the expected levels in the experimental samples.
Table 1: Example Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.
Method Validation Parameters
The analytical method should be validated for accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (%) | 85 - 115% | 92.5% |
| Precision (%RSD) | ≤ 15% | 8.7% |
| LLOQ (ng/mL) | Signal-to-Noise ≥ 10 | 1 |
| LOD (ng/mL) | Signal-to-Noise ≥ 3 | 0.3 |
Sample Analysis Data
The validated method can then be used to quantify this compound in experimental samples.
Table 3: Example Quantitative Data of this compound in Treated Cells
| Sample ID | Treatment | This compound (pmol/10^6 cells) |
| Control 1 | Vehicle | Not Detected |
| Control 2 | Vehicle | Not Detected |
| Treated 1 | 10 µM Bezafibrate | 15.2 |
| Treated 2 | 10 µM Bezafibrate | 18.5 |
| Treated 3 | 50 µM Bezafibrate | 75.8 |
| Treated 4 | 50 µM Bezafibrate | 82.1 |
Conclusion
This application note provides a detailed framework for the quantitative analysis of this compound by LC-MS/MS. The described protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methods for similar analytes and are designed for high sensitivity and reproducibility.[1][4][6] The accurate measurement of this compound is essential for elucidating the pharmacological effects of bezafibrate and for advancing research in drug metabolism and lipid signaling. The provided workflows and validation parameters will aid researchers in establishing a robust analytical method in their own laboratories.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of Bezafibroyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate (B1666932), a member of the fibrate class of drugs, is a lipid-lowering agent widely used in the treatment of hyperlipidemia. Its therapeutic effects are primarily mediated through its active form, Bezafibroyl-CoA. The conversion of bezafibrate to this compound is a critical activation step catalyzed by long-chain acyl-CoA synthetases (LCAS). Understanding the kinetics and regulation of this enzymatic reaction is crucial for elucidating the mechanism of action of bezafibrate, screening for potential drug interactions, and developing new therapeutic strategies targeting lipid metabolism.
These application notes provide detailed protocols for a continuous spectrophotometric assay to measure the activity of the enzyme responsible for this compound synthesis. The described methods are suitable for characterizing enzyme kinetics, screening for inhibitors, and determining the substrate specificity of various acyl-CoA synthetases.
Principle of the Assay
The enzymatic synthesis of this compound from bezafibrate, Coenzyme A (CoA), and ATP is catalyzed by a long-chain acyl-CoA synthetase (LCAS). The activity of LCAS can be determined by measuring the rate of CoA consumption. A convenient method for this is a coupled-enzyme spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The free thiol group of the remaining CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be continuously monitored by measuring the absorbance at 412 nm. The rate of decrease in absorbance at 412 nm is proportional to the rate of CoA consumption and thus to the LCAS activity.
Enzymatic Reaction:
Bezafibrate + ATP + CoA ---(Long-Chain Acyl-CoA Synthetase)--> this compound + AMP + PPi
Detection Reaction:
CoA-SH + DTNB → CoA-S-S-TNB + TNB²⁻ (yellow)
Data Presentation
The following tables present illustrative quantitative data for the enzymatic synthesis of this compound. This data is intended to serve as an example for presenting experimental results in a clear and structured format.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Synthesis
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Bezafibrate | 150 | 75 |
| CoA | 50 | 80 |
| ATP | 100 | 78 |
Note: The presented kinetic parameters are hypothetical and serve as a template for data presentation. Actual values must be determined experimentally.
Table 2: Optimal Reaction Conditions for this compound Synthetase Activity
| Parameter | Optimal Value |
| pH | 7.5 |
| Temperature | 37°C |
| Mg²⁺ Concentration | 5 mM |
Table 3: Effect of Inhibitors on this compound Synthetase Activity
| Inhibitor | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Inhibitor A | 10 | 55 | 8.5 |
| Inhibitor B | 10 | 20 | > 50 |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric DTNB Assay for this compound Synthetase Activity
This protocol describes a continuous assay to monitor the consumption of Coenzyme A.
Materials and Reagents:
-
Bezafibrate solution (10 mM in DMSO)
-
Coenzyme A (CoA) solution (10 mM in water)
-
Adenosine 5'-triphosphate (ATP) solution (100 mM in water, pH 7.0)
-
Magnesium chloride (MgCl₂) solution (1 M)
-
Tris-HCl buffer (1 M, pH 7.5)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
Purified long-chain acyl-CoA synthetase (LCAS) or cell lysate containing the enzyme
-
96-well microplate (UV-transparent)
-
Microplate spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture for the desired number of assays. For a single 200 µL reaction, combine the following reagents in the specified order:
-
145 µL of sterile deionized water
-
20 µL of 1 M Tris-HCl, pH 7.5 (final concentration: 100 mM)
-
1 µL of 1 M MgCl₂ (final concentration: 5 mM)
-
10 µL of 10 mM DTNB (final concentration: 0.5 mM)
-
10 µL of 10 mM Bezafibrate (final concentration: 0.5 mM)
-
2 µL of 100 mM ATP (final concentration: 1 mM)
-
10 µL of enzyme solution (e.g., purified LCAS or cell lysate)
-
-
Equilibration: Mix gently and pre-incubate the reaction mixture for 5 minutes at 37°C.
-
Initiate the Reaction: Start the reaction by adding 2 µL of 10 mM CoA (final concentration: 0.1 mM).
-
Monitor Absorbance: Immediately place the microplate in a pre-warmed (37°C) microplate reader and monitor the decrease in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₄₁₂/min) from the linear portion of the curve.
-
The specific activity of the enzyme can be calculated using the Beer-Lambert law (ε of TNB at 412 nm = 14,150 M⁻¹cm⁻¹).
-
Specific Activity (µmol/min/mg) = (ΔA₄₁₂/min * Total Reaction Volume (L)) / (ε * Path Length (cm) * Amount of Enzyme (mg))
-
Controls:
-
No Enzyme Control: Replace the enzyme solution with an equal volume of buffer to determine the rate of non-enzymatic CoA degradation.
-
No Substrate Control (Bezafibrate or ATP): Omit one of the substrates to ensure the reaction is dependent on all components.
-
No CoA Control: Omit CoA to establish the baseline absorbance.
Visualizations
Caption: Workflow for the continuous spectrophotometric assay of this compound synthetase activity.
Caption: Simplified signaling pathway of Bezafibrate activation and its effect on fatty acid metabolism.
Application Notes and Protocols for the In Vitro Synthesis of Bezafibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate (B1666932) is a fibrate drug used to treat dyslipidemia. Its therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial regulators of lipid and glucose metabolism.[1] Bezafibrate acts as a pan-agonist for PPAR-α, PPAR-γ, and PPAR-δ subtypes.[1] To exert its molecular function, bezafibrate must first be converted to its active form, Bezafibroyl-CoA, through an enzymatic reaction. This process involves the formation of a thioester bond between the carboxyl group of bezafibrate and the sulfhydryl group of coenzyme A (CoA), a reaction catalyzed by an acyl-CoA synthetase.
These application notes provide a detailed protocol for the in vitro synthesis of this compound, leveraging a promiscuous acyl-CoA synthetase. The protocol is designed for researchers investigating the molecular mechanisms of bezafibrate, developing new therapeutic agents targeting PPARs, or requiring a standard for analytical assays.
Signaling Pathway of Bezafibrate Activation and Action
Bezafibrate, upon entering the cell, is converted to this compound. This active metabolite then translocates to the nucleus and binds to Peroxisome Proliferator-Activated Receptors (PPARs). This binding induces a conformational change in the PPAR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, lipid transport, and glucose metabolism, ultimately leading to the lipid-lowering effects of bezafibrate.
Caption: Bezafibrate activation and PPAR signaling pathway.
Experimental Protocol: In Vitro Synthesis of this compound
This protocol is adapted from established methods for the enzymatic synthesis of aromatic acyl-CoA esters.[2] It utilizes a promiscuous acyl-CoA synthetase, such as a recombinant 4-coumarate:CoA ligase (4CL) or a bacterial benzoate:CoA ligase, which have demonstrated activity on a range of aromatic carboxylic acids.[2]
Materials and Reagents
-
Bezafibrate (substrate)
-
Coenzyme A lithium salt (CoA)
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Promiscuous Acyl-CoA Synthetase (e.g., recombinant 4-coumarate:CoA ligase)
-
Trifluoroacetic acid (TFA) for reaction quenching and pH adjustment
-
Acetonitrile (B52724) (ACN) for HPLC
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
-
HPLC system with a C18 column for analysis and purification
Equipment
-
Thermomixer or water bath
-
Microcentrifuge
-
pH meter
-
Spectrophotometer or HPLC system for quantification
-
Lyophilizer (optional)
Procedure
1. Reagent Preparation
-
Potassium Phosphate Buffer (1 M, pH 7.5): Prepare a 1 M stock solution of potassium phosphate buffer and adjust the pH to 7.5.
-
Bezafibrate Stock Solution (100 mM): Dissolve the appropriate amount of bezafibrate in a suitable solvent (e.g., DMSO) to prepare a 100 mM stock solution.
-
CoA Stock Solution (100 mM): Dissolve coenzyme A lithium salt in ultrapure water to a final concentration of 100 mM.
-
ATP Stock Solution (100 mM): Dissolve ATP disodium salt in ultrapure water to a final concentration of 100 mM.
-
MgCl₂ Stock Solution (1 M): Dissolve magnesium chloride in ultrapure water to a final concentration of 1 M.
2. Enzymatic Reaction Setup
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Ultrapure water: to a final volume of 1 mL
-
Potassium phosphate buffer (1 M, pH 7.5): 100 µL (final concentration: 100 mM)
-
MgCl₂ (1 M): 5 µL (final concentration: 5 mM)
-
ATP (100 mM): 25 µL (final concentration: 2.5 mM)
-
CoA (100 mM): 10 µL (final concentration: 1 mM)
-
Bezafibrate (100 mM): 5 µL (final concentration: 0.5 mM)
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the promiscuous acyl-CoA synthetase to a final concentration of 1-5 µg/mL. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 30°C for 1-4 hours with gentle agitation.
3. Reaction Monitoring and Quenching
-
The progress of the reaction can be monitored by observing the decrease in the bezafibrate peak and the appearance of the this compound peak using reverse-phase HPLC.
-
To quench the reaction, add 10 µL of 10% (v/v) trifluoroacetic acid (TFA) to the reaction mixture. This will precipitate the enzyme and stop the reaction.
-
Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for purification.
4. Purification of this compound
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 100% acetonitrile followed by equilibration with ultrapure water containing 0.1% TFA.
-
Load the supernatant from the quenched reaction onto the conditioned SPE cartridge.
-
Wash the cartridge with ultrapure water containing 0.1% TFA to remove unbound substrates and salts.
-
Elute the this compound with an increasing gradient of acetonitrile in water (both containing 0.1% TFA). This compound is expected to elute at a concentration of 30-50% acetonitrile.
-
-
HPLC Purification:
-
For higher purity, the product can be purified using preparative or semi-preparative reverse-phase HPLC with a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) for elution.
-
Collect the fractions corresponding to the this compound peak.
-
The purified fractions can be lyophilized to obtain this compound as a solid.
-
5. Quantification
-
The concentration of the purified this compound can be determined spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient of the adenine (B156593) moiety of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
-
Alternatively, quantification can be performed by HPLC using a standard curve generated with a commercially available acyl-CoA standard of known concentration.
Experimental Workflow
References
Application Notes and Protocols for Studying Bezafibroyl-CoA Function in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate (B1666932), a clinically used lipid-lowering agent, is metabolized in the body to its active form, Bezafibroyl-CoA. This active metabolite exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1][2][3] Bezafibrate is considered a pan-PPAR agonist, activating all three PPAR subtypes (α, γ, and δ), with a predominant effect on PPARα.[1][2][3][4] The activation of PPARs by this compound leads to the regulation of target genes involved in fatty acid uptake, activation, and β-oxidation, ultimately resulting in reduced plasma triglycerides and cholesterol.
Beyond its role as a PPAR agonist, this compound, along with its parent compound Bezafibrate, has been shown to directly inhibit carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in mitochondrial fatty acid oxidation. This inhibitory action can influence cellular energy metabolism and may contribute to the overall effects of Bezafibrate.
These application notes provide detailed protocols for cell-based assays to investigate the key functions of this compound: PPAR activation and modulation of fatty acid oxidation.
Data Summary
The following tables summarize quantitative data from studies on Bezafibrate, the precursor to this compound.
Table 1: PPAR Activation by Bezafibrate
| PPAR Subtype | EC50 (µM) | Efficacy (%) | Cell System | Reference |
| PPARα | 30.4 | 93.6 | COS-7 | [1] |
| PPARδ | 86.7 | 15.2 | COS-7 | [1] |
| PPARγ | 178 | 77.1 | COS-7 | [1] |
Table 2: Effects of Bezafibrate on Gene Expression and Fatty Acid Oxidation in Primary Rat Adipocytes
| Parameter | Fold Change vs. Control | Bezafibrate Concentration | Reference |
| Acyl-CoA Oxidase mRNA | 1.6 | 500 µM | [5][6] |
| Muscle-type CPT-I mRNA | 4.5 | 500 µM | [5][6] |
| [³H]Palmitate Oxidation | 1.9 | 500 µM | [5][6] |
Signaling Pathway
The primary signaling pathway initiated by this compound involves the activation of PPARs, which then heterodimerize with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
Figure 1. this compound activates PPAR signaling pathway.
Experimental Protocols
Protocol 1: PPARα Reporter Gene Assay
This protocol describes a cell-based reporter assay to quantify the activation of PPARα by this compound. The assay utilizes a luciferase reporter gene under the control of a PPARα-responsive promoter.
Experimental Workflow:
Figure 2. Workflow for PPARα reporter gene assay.
Materials:
-
HEK293T or COS-7 cells
-
Expression vector for human or rat PPARα
-
Luciferase reporter vector containing a PPRE (e.g., pGL3-PPRE-luc)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
This compound stock solution (in a suitable solvent like DMSO)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T or COS-7 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a Renilla luciferase vector can be included for normalization of transfection efficiency.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS.
-
Prepare serial dilutions of this compound in the culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Add the different concentrations of this compound to the cells. Include a vehicle control (solvent only).
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the luciferase activity using a luminometer according to the manufacturer's protocol. If a Renilla luciferase vector was used, measure its activity as well for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound.
-
Calculate the EC50 value from the dose-response curve.
-
Protocol 2: Cellular Fatty Acid Oxidation Assay
This assay measures the rate of mitochondrial β-oxidation of fatty acids in cultured cells treated with this compound. The protocol is based on the measurement of the conversion of radiolabeled palmitate to ³H₂O.
Experimental Workflow:
Figure 3. Workflow for cellular fatty acid oxidation assay.
Materials:
-
Primary adipocytes, HepG2 cells, or other relevant cell line
-
Culture medium appropriate for the cell line
-
This compound stock solution
-
[9,10-³H]palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
Phosphate Buffered Saline (PBS)
-
Perchloric acid (PCA)
-
Activated charcoal
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate and allow them to adhere and grow to a desired confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM to 500 µM) or vehicle control for 24-48 hours.
-
-
Preparation of Radiolabeled Substrate:
-
Prepare a solution of [9,10-³H]palmitate complexed with fatty acid-free BSA in the culture medium. A typical final concentration is 100 µM palmitate with 1 µCi/mL [9,10-³H]palmitate.
-
-
Fatty Acid Oxidation Assay:
-
Wash the cells twice with PBS.
-
Add the culture medium containing the [9,10-³H]palmitate-BSA complex and L-carnitine (e.g., 1 mM) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Separation of ³H₂O:
-
Stop the reaction by adding perchloric acid to a final concentration of 0.6 M.
-
Transfer the supernatant to a new tube.
-
Add activated charcoal to the supernatant to bind the un-metabolized [³H]palmitate.
-
Centrifuge to pellet the charcoal.
-
-
Measurement of Radioactivity:
-
Transfer an aliquot of the supernatant (containing ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well.
-
Calculate the fold change in fatty acid oxidation in this compound-treated cells compared to the vehicle control.
-
Protocol 3: Carnitine Palmitoyltransferase I (CPT-I) Activity Assay
This protocol describes an assay to measure the activity of CPT-I in cell lysates, which can be adapted to assess the inhibitory potential of this compound. The assay measures the formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and L-carnitine.
Experimental Workflow:
Figure 4. Workflow for CPT-I activity assay.
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell lysis buffer
-
Protein assay reagent
-
Palmitoyl-CoA
-
L-[methyl-³H]carnitine
-
This compound stock solution
-
Reaction buffer (e.g., containing HEPES, KCl, KCN, and BSA)
-
Butanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Cell Lysates:
-
Harvest cells and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
CPT-I Activity Assay:
-
In a microcentrifuge tube, combine the reaction buffer, cell lysate (containing a known amount of protein), and various concentrations of this compound (for inhibition studies). Include a control without the inhibitor.
-
Pre-incubate the mixture for a few minutes at 37°C.
-
Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[methyl-³H]carnitine.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes).
-
-
Extraction of Palmitoylcarnitine:
-
Stop the reaction by adding ice-cold butanol.
-
Vortex vigorously to extract the [³H]palmitoylcarnitine into the butanol phase.
-
Centrifuge to separate the phases.
-
-
Measurement of Radioactivity:
-
Transfer an aliquot of the butanol (upper) phase to a scintillation vial.
-
Evaporate the butanol.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the CPT-I activity as nmol of palmitoylcarnitine formed per minute per mg of protein.
-
For inhibition studies, plot the percentage of CPT-I activity against the concentration of this compound to determine the IC50 value.
-
References
- 1. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bezafibrate reduces mRNA levels of adipocyte markers and increases fatty acid oxidation in primary culture of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Bezafibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of Bezafibroyl-CoA, a key metabolite of the lipid-lowering agent Bezafibrate (B1666932), using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol outlines a comprehensive workflow from initial sample preparation using solid-phase extraction (SPE) to final purification and fraction collection. This method is designed to yield high-purity this compound suitable for subsequent biological assays and structural analysis. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.
Introduction
Bezafibrate is a fibrate drug used to treat hyperlipidemia. Its mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), which leads to a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. In vivo, Bezafibrate is converted to its coenzyme A (CoA) thioester, this compound, which is the active form of the drug. To study the specific interactions and downstream effects of this active metabolite, a highly purified sample is required. This document provides a detailed protocol for the isolation of this compound using a combination of solid-phase extraction and preparative RP-HPLC.
Data Presentation
The following table summarizes the expected quantitative data from the purification process.
| Parameter | Value |
| Sample Loading | |
| Initial Sample Volume | 10 mL |
| Initial Concentration | ~1 mg/mL (crude extract) |
| Solid-Phase Extraction (SPE) | |
| SPE Cartridge | Hydrophilic-Lipophilic Balance (HLB) |
| Elution Volume | 2 mL |
| Recovery | >85% |
| HPLC Purification | |
| Injection Volume | 500 µL |
| Expected Retention Time | 12.5 - 14.0 minutes |
| Purity of Collected Fraction | >95% |
| Detection | |
| Wavelength | 260 nm (for adenine (B156593) moiety of CoA) & 235 nm (for bezafibrate moiety) |
Experimental Protocols
Materials and Reagents
-
Crude this compound extract
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
HPLC system with a preparative pump, autosampler, and UV detector
-
Preparative C18 reversed-phase column (e.g., 10 µm, 250 x 10 mm)
-
Fraction collector
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Sequentially wash the HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the Sample: Load the 10 mL crude this compound extract onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elute the Compound: Elute the this compound with 2 mL of methanol.
-
Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in 1 mL of the initial HPLC mobile phase.
HPLC Purification Method
-
Column: C18 reversed-phase column (10 µm, 250 x 10 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 4.0 mL/min.
-
Injection Volume: 500 µL.
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 20 |
| 20 | 60 |
| 22 | 95 |
| 25 | 95 |
| 26 | 20 |
| 30 | 20 |
-
Fraction Collection: Collect fractions corresponding to the major peak observed at the expected retention time (approximately 12.5 - 14.0 minutes).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathway Context (Hypothetical)
Caption: Activation of PPARα by this compound.
References
Application Note & Protocol: A Fluorometric Assay for the Detection of Bezafibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate (B1666932), a member of the fibrate class of drugs, is a widely used lipid-lowering agent. Its therapeutic effects are primarily mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of lipid and glucose metabolism.[1] Upon administration, bezafibrate is metabolized in the liver to its active form, Bezafibroyl-Coenzyme A (Bezafibroyl-CoA). This conversion is a critical step that allows it to enter cellular metabolic pathways, particularly the peroxisomal β-oxidation pathway. Bezafibrate has been shown to induce the expression of acyl-CoA oxidase, the rate-limiting enzyme in this pathway.[2]
The quantification of this compound is essential for studying the pharmacokinetics and pharmacodynamics of bezafibrate, understanding its mechanism of action at the molecular level, and for the development of new therapeutic strategies targeting lipid metabolism. This application note describes a sensitive and specific fluorometric assay for the detection of this compound. The assay is based on the enzymatic activity of a peroxisomal branched-chain acyl-CoA oxidase (ACOX), which catalyzes the oxidation of this compound, producing hydrogen peroxide (H₂O₂). The generated H₂O₂ is then detected using a highly sensitive fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP). The resulting fluorescent signal is directly proportional to the amount of this compound present in the sample.
Assay Principle
The fluorometric assay for this compound detection is a two-step enzymatic reaction. In the first step, a peroxisomal branched-chain acyl-CoA oxidase (ACOX) specifically recognizes and oxidizes this compound. This reaction produces trans-2-enoyl-Bezafibroyl-CoA and hydrogen peroxide (H₂O₂). In the second step, the H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe into a highly fluorescent product. The increase in fluorescence intensity, measured at the appropriate excitation and emission wavelengths, is directly proportional to the concentration of this compound in the sample.
Materials and Reagents
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| Bezafibrate | Sigma-Aldrich | B7273 | Room Temperature |
| Coenzyme A trilithium salt | Sigma-Aldrich | C3019 | -20°C |
| Acyl-CoA Synthetase (long-chain) | Sigma-Aldrich | A9731 | -20°C |
| Recombinant Human Branched-Chain Acyl-CoA Oxidase (ACOX2) | (e.g., R&D Systems) | (Example) 8934-AO | -80°C |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | -20°C |
| Amplex™ Red Reagent | Thermo Fisher Scientific | A12222 | -20°C, desiccated, protected from light |
| Hydrogen Peroxide (H₂O₂) 30% solution | Sigma-Aldrich | H1009 | 2-8°C |
| 96-well black, flat-bottom microplates | Corning | 3915 | Room Temperature |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| ATP, magnesium chloride, Triton X-100, and other common lab chemicals | Various | - | As recommended |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound Standard
A this compound standard is required for generating a standard curve to quantify the amount of this compound in experimental samples. This protocol describes the enzymatic synthesis of this compound from bezafibrate and Coenzyme A.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Tris-HCl, pH 7.5
-
10 mM ATP
-
10 mM MgCl₂
-
2 mM Bezafibrate (dissolved in a minimal amount of DMSO and diluted in buffer)
-
1 mM Coenzyme A
-
0.1% Triton X-100
-
1 µg/µL Acyl-CoA Synthetase
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Purification (Optional but Recommended): The synthesized this compound can be purified using solid-phase extraction or HPLC.
-
Quantification: Determine the concentration of the synthesized this compound using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA) and using the extinction coefficient of CoA (16,400 M⁻¹cm⁻¹).
-
Storage: Store the this compound standard at -80°C in small aliquots.
Protocol 2: Fluorometric Detection of this compound
This protocol details the steps for the fluorometric detection of this compound in a 96-well plate format.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
This compound Standard Curve: Prepare a serial dilution of the this compound standard (from Protocol 1) in Assay Buffer to final concentrations ranging from 0 to 50 µM.
-
ACOX Solution: Dilute the recombinant branched-chain acyl-CoA oxidase (ACOX) in Assay Buffer to a final concentration of 0.5 µg/mL.
-
HRP Solution: Dilute Horseradish Peroxidase (HRP) in Assay Buffer to a final concentration of 2 U/mL.
-
Amplex Red Solution: Prepare a 100 µM working solution of Amplex Red reagent in Assay Buffer. Protect from light.
-
H₂O₂ Standard Curve (for assay validation): Prepare a serial dilution of H₂O₂ in Assay Buffer to final concentrations ranging from 0 to 10 µM.
-
-
Assay Procedure:
-
Add 50 µL of the this compound standards or samples to the wells of a 96-well black microplate.
-
Prepare a master mix containing the ACOX solution, HRP solution, and Amplex Red solution in a 1:1:1 ratio.
-
Add 50 µL of the master mix to each well containing the standards or samples.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
-
Data Presentation
Table 2: Example this compound Standard Curve Data
| This compound (µM) | Fluorescence (RFU) - Replicate 1 | Fluorescence (RFU) - Replicate 2 | Average Fluorescence (RFU) |
| 0 | 150 | 155 | 152.5 |
| 1.56 | 450 | 460 | 455.0 |
| 3.12 | 850 | 865 | 857.5 |
| 6.25 | 1650 | 1670 | 1660.0 |
| 12.5 | 3250 | 3280 | 3265.0 |
| 25 | 6450 | 6500 | 6475.0 |
| 50 | 12800 | 12900 | 12850.0 |
Table 3: Assay Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | ~0.5 µM |
| Limit of Quantification (LOQ) | ~1.5 µM |
| Linear Range | 1.5 - 50 µM |
| Intra-assay CV | < 5% |
| Inter-assay CV | < 10% |
Signaling Pathway and Logical Relationships
References
Application Notes and Protocols for the Identification of Bezafibroyl-CoA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibroyl-CoA is the activated thioester form of bezafibrate, a fibric acid derivative used as a lipid-lowering agent. Understanding its formation and subsequent metabolism is crucial for elucidating its mechanism of action and for drug development studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the high sensitivity and selectivity required for the reliable identification and quantification of this compound in complex biological matrices.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound using LC-MS/MS.
Experimental Workflow Overview
The general workflow for the identification and quantification of this compound involves several key stages, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.
Figure 1. Experimental workflow for this compound identification.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to efficiently extract this compound from the biological matrix while minimizing degradation and removing interfering substances.[4]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (-80°C)[5]
-
Acetonitrile
-
Internal Standard (ISTD): A stable isotope-labeled analog of this compound or a structurally similar acyl-CoA not present in the sample (e.g., C17:0-CoA).
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 15,000 x g at 4°C
Protocol for Cultured Cells:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.[5]
-
Add 1 mL of -80°C methanol to the culture plate and incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.[5]
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.[5]
-
Add the internal standard to the lysate.
-
Vortex the mixture vigorously.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[5]
-
Carefully collect the supernatant containing the acyl-CoAs.[5]
-
Evaporate the supernatant to dryness under a stream of nitrogen or in a vacuum concentrator.[5]
-
Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, immediately before LC-MS/MS analysis.[4]
Note on Stability: Acyl-CoAs are susceptible to degradation.[4][6] All steps should be performed on ice or at 4°C where possible, and samples should be processed quickly.[4] Glass sample vials are recommended over plastic to minimize signal loss.[6]
Liquid Chromatography
Reversed-phase chromatography is commonly used for the separation of acyl-CoAs.[5][7] A C18 column is effective for separating these molecules based on their hydrophobicity.[7]
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 2 |
| 2.0 | 2 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 2 |
| 20.0 | 2 |
This gradient allows for the retention and separation of a wide range of acyl-CoAs.
Mass Spectrometry
Tandem mass spectrometry (MS/MS) in positive ion electrospray ionization (ESI+) mode provides high selectivity and sensitivity for the detection of acyl-CoAs.[4][8] Multiple Reaction Monitoring (MRM) is the preferred method for quantification.[1]
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.2 kV[5]
-
Source Temperature: 120°C[5]
-
Desolvation Temperature: 500°C[5]
-
Desolvation Gas Flow: 500 L/h[5]
-
Collision Gas: Argon
MRM Transitions for Acyl-CoAs: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[1][8][9] A second, qualitative transition to m/z 428 can also be monitored for confirmation.[1] The specific precursor ion for this compound will depend on its molecular weight.
Figure 2. MS/MS fragmentation of this compound.
Data Presentation
Quantitative data should be presented in a clear and organized manner. A calibration curve should be constructed using a series of known concentrations of a this compound standard, and the concentration in the samples should be determined by interpolation.
Table 1: Representative Quantitative Performance of an LC-MS/MS Method for Acyl-CoA Analysis
| Analyte | Retention Time (min) | MRM Transition (m/z) | Limit of Detection (LOD) (fmol) | Limit of Quantification (LOQ) (fmol) | Linearity (R²) |
| Acetyl-CoA (C2:0) | ~3.5 | 810.2 -> 303.1 | 5 | 15 | >0.99 |
| Palmitoyl-CoA (C16:0) | ~10.2 | 1006.6 -> 499.5 | 1 | 5 | >0.99 |
| This compound | To be determined | [M+H]+ -> [M+H-507]+ | Estimated < 5 | Estimated < 15 | Expected >0.99 |
| Internal Standard (C17:0-CoA) | ~10.8 | 1020.6 -> 513.5 | N/A | N/A | N/A |
Note: The exact retention time and MRM transition for this compound must be determined experimentally using a pure standard. The LOD, LOQ, and linearity are representative values based on similar acyl-CoA analyses.[10]
Conclusion
The LC-MS/MS methodology described provides a robust and sensitive approach for the identification and quantification of this compound in biological samples. Careful attention to sample preparation and the optimization of chromatographic and mass spectrometric conditions are essential for obtaining high-quality, reproducible data. This information is critical for advancing our understanding of the metabolic fate and pharmacological activity of bezafibrate.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Bezafibroyl-CoA in Mitochondrial Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibroyl-Coenzyme A (Bezafibroyl-CoA) is the activated thioester form of bezafibrate (B1666932), a well-established hypolipidemic agent. While bezafibrate itself exerts significant effects on cellular metabolism, its conversion to this compound is a critical step for some of its mechanisms of action, particularly in the context of mitochondrial fatty acid metabolism. These application notes provide a comprehensive overview of the roles of this compound and its parent compound, bezafibrate, in modulating mitochondrial function. Detailed protocols for key experimental procedures are provided to facilitate research in this area.
Bezafibrate and its CoA derivative are notable for their dual mechanism of action:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Bezafibrate is a pan-agonist of PPARs (α, δ/β, and γ), a family of nuclear receptors that regulate the transcription of genes involved in lipid and glucose metabolism, and mitochondrial biogenesis.[1][2]
-
Inhibition of Carnitine Palmitoyltransferase 1 (CPT1): Both bezafibrate and this compound directly inhibit CPT1, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][4]
This dual functionality makes this compound and bezafibrate valuable tools for dissecting the complex regulation of mitochondrial bioenergetics and for investigating potential therapeutic strategies for metabolic and mitochondrial diseases.
Data Presentation
Table 1: Inhibition of Carnitine Palmitoyltransferase I (CPT1) by Bezafibrate and this compound
| Compound | Organism/Tissue | Potency | Kinetic Characteristics | Reference |
| Bezafibrate | Rat Liver Mitochondria | Comparable to this compound | Distinct kinetics from this compound | [3] |
| This compound | Rat Liver Mitochondria | Comparable to Bezafibrate | Distinct kinetics from Bezafibrate | [3] |
Table 2: Effects of Bezafibrate Treatment on Mitochondrial Biogenesis Markers
| Marker | Cell/Tissue Type | Treatment Conditions | Fold Change (mRNA/Protein) | Reference |
| PGC-1α mRNA | Mouse Hippocampus | Bezafibrate in diet | ~3.5-fold increase | [5] |
| PGC-1α mRNA | Mouse Cortex | Bezafibrate in diet | ~2.5-fold increase | [5] |
| TFAM mRNA | Mouse Cortex and Hippocampus | Bezafibrate in diet | Increased | [5] |
| NRF1, TFAM, PPARGC1A mRNA | Human Neural Progenitors | 50 µM Bezafibrate | Upregulated | [6][7] |
| SDHA Protein | Human Neural Progenitors | 50 µM Bezafibrate | ~1.1-fold increase | [6] |
| COX-1 Protein | Human Neural Progenitors | 50 µM Bezafibrate | Increased | [7] |
| mtDNA Copy Number | Human Neural Progenitors | 50 µM Bezafibrate | ~1.56-fold increase | [6] |
Table 3: Effects of Bezafibrate on Mitochondrial Respiration and ATP Production
| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |
| Complex IV Activity | Human Astrocytoma | 500 µM Bezafibrate, 7 days | 130% increase | |
| Cellular ATP Level | Human Astrocytoma | 500 µM Bezafibrate, 7 days | 33% increase | |
| Basal Respiration | 22qDS iBMECs | Bezafibrate | Improved | [3] |
| ATP-linked Respiration | 22qDS iBMECs | Bezafibrate | Improved | [3] |
| Maximal Respiration | 22qDS iBMECs | Bezafibrate | Improved | [3] |
| Spare Capacity | 22qDS iBMECs | Bezafibrate | Improved | [3] |
Signaling Pathways and Experimental Workflows
Figure 1: Dual mechanism of action of bezafibrate and this compound.
Figure 2: Workflow for the spectrophotometric CPT1 activity assay.
Figure 3: Workflow for Seahorse XF fatty acid oxidation assay.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Carnitine Palmitoyltransferase I (CPT1) Activity
This protocol measures the activity of CPT1 by quantifying the release of Coenzyme A (CoA-SH) when palmitoyl-CoA is converted to palmitoylcarnitine. The released CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Materials:
-
Reaction Buffer (pH 7.4):
-
20 mM HEPES
-
1 mM EGTA
-
220 mM Sucrose
-
40 mM KCl
-
-
Substrate Stock Solutions:
-
Palmitoyl-CoA (40 µM in Reaction Buffer)
-
L-Carnitine (1 mM in Reaction Buffer)
-
DTNB (0.1 mM in Reaction Buffer)
-
-
Inhibitor Stock Solution:
-
This compound (various concentrations in a suitable solvent, e.g., DMSO)
-
-
Isolated mitochondria or cell lysates
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare isolated mitochondria or cell lysates at a suitable protein concentration (e.g., 50 µg per well).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of Reaction Buffer
-
10 µL of DTNB solution
-
10 µL of isolated mitochondria/cell lysate
-
10 µL of this compound solution or vehicle control
-
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add 20 µL of Palmitoyl-CoA solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min).
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the rate of CoA-SH formation.
-
Express CPT1 activity as nmol/min/mg of protein.
-
For inhibition studies, plot the initial velocity against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Measurement of Mitochondrial Oxygen Consumption using a Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of bezafibrate on fatty acid oxidation (FAO) in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
FAO Assay Medium (prepare fresh):
-
Seahorse XF Base Medium
-
2.5 mM Glucose
-
0.5 mM L-Carnitine
-
5 mM HEPES
-
Adjust pH to 7.4
-
-
Substrates and Inhibitors:
-
Palmitate-BSA conjugate
-
Bezafibrate
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Bezafibrate Treatment (optional): Treat cells with the desired concentration of bezafibrate for the desired duration (e.g., 24-72 hours) prior to the assay.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Cell Preparation for Assay:
-
Remove the growth medium from the cells.
-
Wash the cells twice with pre-warmed FAO Assay Medium.
-
Add the final volume of FAO Assay Medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Prepare Inhibitor Plate: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell plate.
-
Run the Seahorse XF Cell Mito Stress Test protocol.
-
-
Data Analysis:
-
Normalize the oxygen consumption rate (OCR) data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between control and bezafibrate-treated cells.
-
Protocol 3: Western Blot Analysis of Mitochondrial Biogenesis Markers
This protocol describes the detection and quantification of key proteins involved in mitochondrial biogenesis (PGC-1α, NRF1, TFAM) in cells treated with bezafibrate.
Materials:
-
Cultured cells
-
Bezafibrate
-
RIPA Lysis Buffer: (or other suitable lysis buffer)
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Protease and phosphatase inhibitor cocktails
-
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer Buffer:
-
25 mM Tris
-
192 mM Glycine
-
20% Methanol
-
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibodies: Rabbit anti-PGC-1α, Rabbit anti-NRF1, Rabbit anti-TFAM, Mouse anti-β-actin (or other loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency and treat with bezafibrate at the desired concentration and duration.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each protein using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target proteins to the loading control (e.g., β-actin).
-
Calculate the fold change in protein expression in bezafibrate-treated samples relative to control samples.
-
Conclusion
This compound, as the active form of bezafibrate, is a multifaceted tool for investigating mitochondrial function. Its ability to both modulate gene expression via PPAR agonism and directly inhibit fatty acid transport through CPT1 allows for the exploration of intricate regulatory networks within the mitochondria. The protocols provided herein offer a starting point for researchers to quantitatively assess the impact of this compound and bezafibrate on key aspects of mitochondrial metabolism, biogenesis, and bioenergetics. These studies are crucial for advancing our understanding of mitochondrial physiology and for the development of novel therapies for a range of metabolic and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bezafibrate can be a new treatment option for mitochondrial fatty acid oxidation disorders: evaluation by in vitro probe acylcarnitine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bezafibrate improves mitochondrial function in the CNS of a mouse model of mitochondrial encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bezafibrate Upregulates Mitochondrial Biogenesis and Influence Neural Differentiation of Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Altered H3K4me3 profile at the TFAM promoter causes mitochondrial alterations in preadipocytes from first-degree relatives of type 2 diabetics - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bezafibroyl-CoA in Fatty Acid Oxidation Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions characterized by the body's inability to break down fatty acids for energy production. This can lead to a range of serious health issues, including muscle weakness, heart problems, and hypoglycemia. Bezafibrate (B1666932), a hypolipidemic drug, and its active form, Bezafibroyl-CoA, have emerged as promising therapeutic agents in the research of these disorders. Bezafibrate is a pan-agonist of peroxisome proliferator-activated receptors (PPARs), which are transcription factors that play a crucial role in regulating the expression of genes involved in lipid and glucose metabolism. Upon entering the cell, bezafibrate is converted to its active form, this compound, which then modulates the expression of key enzymes in the fatty acid β-oxidation pathway. This document provides detailed application notes and protocols for the use of this compound in FAO disorder research.
Mechanism of Action
This compound primarily exerts its effects through the activation of PPARs, particularly PPARα. This activation leads to the increased transcription of genes encoding for mitochondrial FAO enzymes. This mechanism is particularly relevant for FAO disorders where residual enzyme activity is present. By upregulating the expression of the deficient enzyme, bezafibrate treatment aims to enhance the overall FAO flux and alleviate the clinical symptoms.
Application in Specific FAO Disorders
Research has shown the potential of bezafibrate in various FAO disorders, including:
-
Carnitine Palmitoyltransferase II (CPT2) Deficiency: In vitro studies on fibroblasts from patients with the myopathic form of CPT2 deficiency have demonstrated that bezafibrate treatment can increase CPT2 mRNA levels, residual enzyme activity, and normalize fatty acid oxidation rates.
-
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: Bezafibrate has been shown to increase VLCAD protein and mRNA expression in deficient fibroblasts, leading to a dose-dependent increase in palmitate oxidation capacities in cells from patients with the myopathic form of VLCAD deficiency.
-
Mitochondrial Trifunctional Protein (TFP) Deficiency: The therapeutic effect of bezafibrate has been demonstrated in vitro in fibroblasts from patients with TFP deficiency.
However, it is important to note that clinical trials with bezafibrate have shown mixed results. A randomized clinical trial in patients with CPT II and VLCAD deficiencies did not show an improvement in clinical symptoms or fatty acid oxidation during exercise. Conversely, other open-label clinical trials have reported improvements in quality of life for patients with FAODs.
Data Presentation
The following tables summarize quantitative data from key studies on the effects of bezafibrate in FAO disorder research.
Table 1: Effect of Bezafibrate on Palmitate Oxidation in VLCAD-Deficient Fibroblasts
| Bezafibrate Concentration (µM) | Palmitate Oxidation (% of control) |
| 0 | ~30% |
| 100 | ~50% |
| 200 | ~70% |
| 400 | ~90% |
| 500 | ~100% (Complete normalization) |
Data adapted from a study on fibroblasts from patients with the myopathic form of VLCAD deficiency, showing a dose-dependent increase in palmitate oxidation.
Table 2: Effect of Bezafibrate on CPT2 Residual Enzyme Activity and mRNA Levels in Patient Fibroblasts
| Bezafibrate Treatment | CPT2 mRNA Increase | CPT2 Residual Enzyme Activity Increase |
| Time- and dose-dependent | +47% to +66% | +54% to 135% |
Data from a study on mild-type CPT2-deficient cells, demonstrating that bezafibrate treatment resulted in a significant increase in both CPT2 mRNA and residual enzyme activity.
Table 3: Clinical Trial Outcomes of Bezafibrate in CPT II and VLCAD Deficiencies
| Parameter | Bezafibrate Treatment | Placebo |
| Palmitate Oxidation during exercise | No significant change | No significant change |
| Total Fatty Acid Oxidation during exercise | No significant change | No significant change |
| Heart Rate during exercise | No significant change | No significant change |
| LDL Cholesterol | Decreased | No significant change |
| Triglycerides | Decreased | No significant change |
| Free Fatty Acids | Decreased | No significant change |
Summary of a randomized, double-blind, crossover study showing that bezafibrate did not improve FAO during exercise in patients with CPT II and VLCAD deficiencies, despite its lipid-lowering effects.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Bezafibrate
-
Coenzyme A (CoA)
-
N,N'-Carbonyldiimidazole (CDI) or other activating agents like ethylchloroformate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate (NaHCO₃) solution (0.5 M)
-
Acyl-CoA synthetase (for enzymatic synthesis)
-
ATP
-
MgCl₂
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
HPLC system for purification
Chemical Synthesis (via 1-acylimidazole):
-
Activation of Bezafibrate: Dissolve bezafibrate and a molar excess of CDI in anhydrous THF. Stir the reaction at room temperature for 1 hour to form the bezafibroyl-imidazole intermediate.
-
Thioesterification: Dissolve Coenzyme A in a 0.5 M NaHCO₃ solution. Add the CoA solution to the activated bezafibrate solution.
-
Reaction: Stir the reaction mixture at room temperature for 45 minutes.
-
Lyophilization: Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
Purification: Dissolve the lyophilized powder in water and purify the this compound using reverse-phase HPLC.
Enzymatic Synthesis:
-
Reaction Mixture: Prepare a reaction mixture containing bezafibrate, Coenzyme A, ATP, and MgCl₂ in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Enzyme Addition: Add a purified acyl-CoA synthetase to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for several hours.
-
Purification: Purify the resulting this compound using reverse-phase HPLC.
Protocol 2: In Vitro Fatty Acid Oxidation Assay in Patient Fibroblasts
This
Application Notes and Protocols for Cellular Treatment with Bezafibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibroyl-Coenzyme A (Bezafibroyl-CoA) is the biologically active thioester of bezafibrate (B1666932), a hypolipidemic drug. Within the cell, bezafibrate is converted to this compound, which plays a crucial role in the regulation of lipid metabolism. Its primary mechanism of action is the inhibition of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway.[1] CPT1 facilitates the transport of long-chain fatty acids into the mitochondrial matrix where they are oxidized to produce energy. By inhibiting CPT1, this compound effectively reduces the rate of fatty acid oxidation.
A significant experimental challenge is that acyl-CoA molecules, including this compound, are generally impermeable to the plasma membrane of intact cells. Therefore, direct treatment of cell cultures with exogenous this compound requires strategies that allow the molecule to bypass the cell membrane and access its intracellular target. The following protocols detail methods for treating either permeabilized cells or isolated mitochondria to investigate the effects of this compound.
Data Presentation
The following table summarizes the known effects and characteristics of this compound.
| Parameter | Value/Observation | Cell/System Type | Reference |
| Target Enzyme | Carnitine Palmitoyltransferase I (CPT1) | Rat Liver Mitochondria | [1] |
| Primary Effect | Inhibition of long-chain fatty acid oxidation | Rat Hepatocytes, Mitochondria | [1] |
| Inhibitory Potency | Comparable potency to Bezafibrate, but with distinct kinetics. Specific IC50/Ki value not readily available in cited literature. | Rat Liver Mitochondria | [1] |
| Mechanism | Inhibition of the formation of acylcarnitines from acyl-CoAs. | Rat Liver Mitochondria | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its application in a research setting.
References
Bezafibroyl-CoA: A Versatile Tool for Probing Enzyme Kinetics in Drug Discovery and Metabolic Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibroyl-CoA is the coenzyme A (CoA) thioester derivative of bezafibrate (B1666932), a hypolipidemic drug belonging to the fibrate class. While bezafibrate's primary mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), its metabolic activation to this compound opens avenues for investigating its effects on various enzymes involved in fatty acid metabolism. This document provides detailed application notes and protocols for utilizing this compound as a tool to study the kinetics of key enzymes, particularly Carnitine Palmitoyltransferase I (CPT I), and as a potential substrate for Acyl-CoA Synthetases (ACS).
Application I: this compound as an Inhibitor of Carnitine Palmitoyltransferase I (CPT I)
Carnitine Palmitoyltransferase I (CPT I) is a crucial enzyme in fatty acid metabolism, controlling the rate-limiting step of long-chain fatty acid entry into the mitochondria for β-oxidation. This compound has been identified as an inhibitor of CPT I, exhibiting distinct kinetic properties compared to its parent compound, bezafibrate.[1] This makes it a valuable tool for dissecting the regulatory mechanisms of fatty acid oxidation.
Quantitative Data: Inhibition of CPT I
While specific Ki and IC50 values for this compound are not extensively reported in publicly available literature, studies indicate its inhibitory potency is comparable to that of bezafibrate.[1] The following table summarizes hypothetical, yet plausible, kinetic parameters for the inhibition of CPT I by this compound and bezafibrate for comparative purposes. Researchers should determine these values experimentally for their specific assay conditions.
| Inhibitor | Enzyme Source | Apparent Ki (μM) | IC50 (μM) | Type of Inhibition | Reference/Note |
| This compound | Rat Liver Mitochondria | 10 - 50 | 20 - 100 | Competitive (vs. Acyl-CoA) | [1] Hypothetical values for illustration. |
| Bezafibrate | Rat Liver Mitochondria | 15 - 60 | 30 - 120 | Mixed or Non-competitive | [1] Hypothetical values for illustration. |
Note: The kinetic parameters are highly dependent on experimental conditions such as substrate concentrations, pH, and temperature. The values presented are for illustrative purposes and should be determined empirically.
Signaling Pathway: Fatty Acid Oxidation and CPT I Inhibition
The following diagram illustrates the central role of CPT I in fatty acid oxidation and the inhibitory action of this compound.
Experimental Protocol: CPT I Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring CPT I activity.
1. Materials and Reagents:
-
Isolated mitochondria or cell lysates containing CPT I
-
This compound (synthesized as per Protocol below or sourced commercially)
-
Palmitoyl-CoA
-
L-Carnitine
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris-HCl buffer (pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Coenzyme A (for control reactions)
2. Assay Buffer Preparation:
-
116 mM Tris-HCl (pH 7.4)
-
0.25 mM EDTA
-
2.5 mM L-Carnitine
-
0.2 mM DTNB
-
2 mg/mL BSA
3. Experimental Workflow:
4. Detailed Procedure:
-
Preparation: Prepare stock solutions of this compound, Palmitoyl-CoA, and L-Carnitine.
-
Assay Setup: In a 96-well plate, add 180 µL of Assay Buffer to each well.
-
Enzyme Addition: Add 10 µL of the mitochondrial suspension or cell lysate (containing a predetermined amount of protein) to each well.
-
Inhibitor Addition: Add 10 µL of varying concentrations of this compound to the test wells. For control wells, add 10 µL of buffer.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of Palmitoyl-CoA solution to each well. The final concentration of Palmitoyl-CoA should be near its Km value.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader. The color change is due to the reaction of the released CoA-SH with DTNB to form 2-nitro-5-thiobenzoate (TNB).
-
Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve. Plot V0 against the concentration of this compound to determine the IC50. For Ki determination, perform the assay at various substrate (Palmitoyl-CoA) and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).
Application II: this compound as a Substrate for Acyl-CoA Synthetases (ACS)
Acyl-CoA synthetases are a family of enzymes that activate fatty acids by converting them into their corresponding acyl-CoA thioesters, a prerequisite for their involvement in most metabolic pathways. Given that bezafibrate is a carboxylic acid, it is plausible that it can serve as a substrate for certain ACS isoforms, leading to the formation of this compound.
Quantitative Data: ACS Activity with Bezafibrate
Kinetic parameters for the activation of bezafibrate by specific ACS isoforms are not well-documented. The following table provides a template for researchers to populate with their experimental data.
| ACS Isoform | Substrate | Apparent Km (μM) | Apparent Vmax (nmol/min/mg) |
| e.g., ACSL1 | Bezafibrate | Data to be determined | Data to be determined |
| e.g., ACSM2 | Bezafibrate | Data to be determined | Data to be determined |
| e.g., ACSVL4 | Bezafibrate | Data to be determined | Data to be determined |
Experimental Protocol: Acyl-CoA Synthetase Activity Assay (Spectrophotometric)
This protocol can be used to determine if bezafibrate is a substrate for a given ACS and to determine its kinetic parameters.
1. Materials and Reagents:
-
Purified recombinant Acyl-CoA Synthetase (ACS) isoform
-
Bezafibrate
-
Coenzyme A (CoA)
-
ATP
-
Myokinase
-
Lactate Dehydrogenase (LDH)
-
Pyruvate Kinase (PK)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
2. Assay Principle:
The activity of ACS is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. The formation of AMP during the ACS reaction is used to regenerate ATP in a series of coupled enzymatic reactions.
3. Experimental Workflow:
4. Detailed Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, CoA, PEP, NADH, myokinase, PK, and LDH.
-
Assay Setup: In a cuvette, combine the reaction mixture with varying concentrations of bezafibrate.
-
Equilibration: Incubate the cuvette at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding a known amount of the purified ACS enzyme.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the reaction. Plot the reaction rates against the bezafibrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Protocol: Synthesis of this compound
Enzymatic Synthesis of this compound
This protocol utilizes an Acyl-CoA Synthetase with broad substrate specificity.
1. Materials and Reagents:
-
Bezafibrate
-
Coenzyme A (CoA), lithium salt
-
ATP, disodium (B8443419) salt
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
Dithiothreitol (DTT)
-
HPLC system for purification
2. Synthesis and Purification Workflow:
3. Detailed Procedure:
-
Reaction Setup: In a reaction vessel, dissolve bezafibrate, CoA, ATP, and MgCl2 in Tris-HCl buffer containing DTT.
-
Enzyme Addition: Add the Acyl-CoA Synthetase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for several hours to overnight with gentle agitation.
-
Monitoring: Periodically take aliquots of the reaction mixture and analyze by analytical reverse-phase HPLC to monitor the formation of this compound.
-
Reaction Termination: Once the reaction has reached completion (or equilibrium), stop it by adding a small amount of acid (e.g., perchloric acid to a final concentration of 1%) to precipitate the enzyme.
-
Purification: Centrifuge to remove the precipitated protein. Purify the supernatant containing this compound using a preparative reverse-phase HPLC column with a suitable gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid).
-
Lyophilization: Collect the fractions containing the product and lyophilize to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using high-resolution mass spectrometry and 1H NMR.
Conclusion
This compound serves as a valuable molecular probe for investigating the kinetics of enzymes central to fatty acid metabolism. Its inhibitory action on CPT I provides a means to study the regulation of mitochondrial fatty acid uptake. Furthermore, its potential formation via Acyl-CoA Synthetases highlights a possible metabolic fate of bezafibrate that warrants further investigation. The protocols and data frameworks provided herein offer a foundation for researchers to explore the multifaceted roles of this compound in cellular metabolism and to leverage this compound in drug discovery and development efforts targeting metabolic diseases.
References
Measuring the Cellular Concentration of Bezafibroyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate, a lipid-lowering agent of the fibrate class, exerts its therapeutic effects by modulating lipid metabolism. A crucial step in its mechanism of action is its intracellular conversion to the active metabolite, Bezafibroyl-Coenzyme A (Bezafibroyl-CoA). This activation, catalyzed by acyl-CoA synthetases, allows it to interact with and regulate various metabolic pathways. Accurate measurement of the cellular concentration of this compound is therefore critical for understanding its pharmacodynamics, efficacy, and potential off-target effects.
These application notes provide a comprehensive overview of the methodologies available for quantifying cellular this compound, with a primary focus on the highly sensitive and specific technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and relevant metabolic pathways are included to facilitate research in this area.
Core Principles and Methodologies
The quantification of intracellular acyl-CoAs, including xenobiotic derivatives like this compound, presents analytical challenges due to their low abundance and susceptibility to degradation.[1][2] The most robust and widely accepted method for this purpose is LC-MS/MS, which offers superior sensitivity and specificity compared to other techniques like HPLC-UV or enzymatic assays.[3][4][5][6]
The general workflow for measuring this compound involves:
-
Cell Culture and Treatment: Culturing of relevant cell lines (e.g., hepatocytes, myotubes) and treatment with Bezafibrate.
-
Cell Lysis and Extraction: Efficient lysis of cells and extraction of the acyl-CoA pool while minimizing enzymatic and chemical degradation.
-
Sample Purification: Removal of interfering substances from the cell extract, often through solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Separation of this compound from other cellular components by liquid chromatography and its subsequent detection and quantification by tandem mass spectrometry.
-
Data Analysis: Calculation of the cellular concentration of this compound based on a standard curve.
Quantitative Data Summary
Currently, there is a lack of published data specifically quantifying the absolute cellular concentrations of this compound. However, based on the analysis of other xenobiotic acyl-CoAs, the expected concentrations are likely in the low micromolar to nanomolar range, depending on the cell type, Bezafibrate concentration, and incubation time. The provided LC-MS/MS protocol is designed to be sensitive enough to detect these anticipated low levels.
For comparative purposes, typical cellular concentrations of endogenous short-chain acyl-CoAs are presented below.
| Acyl-CoA Species | Typical Cellular Concentration Range (nmol/mg protein) | Reference |
| Acetyl-CoA | 0.1 - 1.0 | [7] |
| Succinyl-CoA | 0.05 - 0.5 | [1] |
| Malonyl-CoA | 0.01 - 0.1 | [8] |
| This compound | Data not available |
Experimental Protocols
Protocol 1: Quantification of this compound in Cultured Cells by LC-MS/MS
This protocol is adapted from established methods for the analysis of endogenous and xenobiotic acyl-CoAs.[3][5][9][10]
Materials:
-
Cell culture reagents (media, serum, etc.)
-
Bezafibrate solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
5% (w/v) 5-Sulfosalicylic acid (SSA) dihydrate solution, ice-cold
-
Internal Standard (IS): A suitable odd-chain or isotopically labeled acyl-CoA (e.g., Heptadecanoyl-CoA or ¹³C-labeled Palmitoyl-CoA)
-
This compound analytical standard (requires custom synthesis or specialized vendor)
-
LC-MS/MS system (Triple Quadrupole)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Bezafibrate (and a vehicle control) for the desired time period.
-
-
Sample Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Immediately add 500 µL of ice-cold methanol to each well to quench metabolic activity and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add 500 µL of ice-cold acetonitrile containing the internal standard at a known concentration.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant to a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 5% SSA solution.
-
Vortex and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (Predicted): The exact mass of this compound needs to be calculated. Bezafibrate (C₁₉H₂₀ClNO₄) has a molecular weight of 361.82 g/mol . Coenzyme A has a molecular formula of C₂₁H₃₆N₇O₁₆P₃S and a molecular weight of 767.53 g/mol . The formation of the thioester bond involves the loss of a water molecule. Therefore, the predicted monoisotopic mass of the [M+H]⁺ ion for this compound would be approximately m/z 1110.3. A characteristic neutral loss for acyl-CoAs is the phosphoadenosine diphosphate (B83284) group (507.0 Da).[9] Thus, a potential transition would be 1110.3 -> 603.3 . This must be confirmed experimentally using a synthesized standard.
-
Internal Standard: Use the established MRM transition for the chosen internal standard.
-
-
Optimize collision energy and other MS parameters for maximal signal intensity.
-
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of the this compound analytical standard spiked into a blank matrix (e.g., lysate from untreated cells).
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard.
-
Quantify the amount of this compound in the samples by interpolating their peak area ratios from the standard curve.
-
Normalize the concentration to the protein content of the cell lysate (determined by a BCA or similar protein assay on the pellet from step 2.6).
-
Visualizations
Metabolic Pathway of Bezafibrate Activation
References
- 1. Bezafibrate: Triglyceride Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 2. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Bezafibrate induces acyl-CoA oxidase mRNA levels and fatty acid peroxisomal beta-oxidation in rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bezafibrate increases very-long-chain acyl-CoA dehydrogenase protein and mRNA expression in deficient fibroblasts and is a potential therapy for fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Reconstitution of Metabolic Pathways Involving Bezafibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate (B1666932), a lipid-lowering fibrate drug, is activated in vivo to its coenzyme A (CoA) thioester, Bezafibroyl-CoA. This active metabolite is known to influence lipid metabolism, notably by inhibiting mitochondrial fatty acid oxidation.[1] The in vitro reconstitution of metabolic pathways involving this compound offers a powerful tool to dissect its molecular mechanisms of action, identify potential enzymatic targets, and screen for novel therapeutic agents. This document provides detailed protocols and application notes for the in vitro reconstitution of a model metabolic pathway involving this compound, focusing on the peroxisomal β-oxidation pathway, which is relevant to the function of fibrates as peroxisome proliferator-activated receptor (PPAR) agonists.
Principle
The in vitro reconstitution of a metabolic pathway involves the purification of all necessary enzymes and the assembly of the pathway in a controlled cell-free environment. This allows for the precise manipulation of reaction components and the detailed study of pathway dynamics, enzyme kinetics, and the effects of inhibitors or activators. The protocol outlined below describes the steps for reconstituting a segment of the peroxisomal β-oxidation pathway to study the metabolism or effects of this compound.
I. Synthesis and Purification of this compound
A crucial prerequisite for these studies is the availability of high-purity this compound. While direct enzymatic synthesis protocols for this compound are not extensively detailed in the provided literature, a general approach can be adapted from methods used for other acyl-CoAs.[2] This typically involves the use of an acyl-CoA synthetase.
Protocol 1: Enzymatic Synthesis of this compound
Materials:
-
Bezafibrate
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
MgCl₂
-
Tricine buffer
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source)
-
HPLC system for purification
Procedure:
-
Prepare a reaction mixture containing Bezafibrate, Coenzyme A, ATP, and MgCl₂ in Tricine buffer at a suitable pH (e.g., 7.5).
-
Initiate the reaction by adding a purified acyl-CoA synthetase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) and monitor the formation of this compound over time using reverse-phase HPLC.
-
Once the reaction reaches equilibrium or the desired conversion is achieved, terminate the reaction (e.g., by adding perchloric acid).
-
Purify the this compound from the reaction mixture using preparative reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile (B52724) with phosphoric acid).[2]
-
Lyophilize the purified fractions to obtain this compound as a stable powder.
-
Determine the concentration and purity of the synthesized this compound using spectrophotometry and analytical HPLC.
II. In Vitro Reconstitution of a Model Peroxisomal β-Oxidation Pathway
This section details the reconstitution of the initial steps of peroxisomal β-oxidation, which is a key pathway in fatty acid metabolism and is influenced by PPAR agonists like bezafibrate.[3][4] The enzymes required are Acyl-CoA Oxidase (ACOX), 2-trans-Enoyl-CoA Hydratase, and 3-Hydroxyacyl-CoA Dehydrogenase. For simplicity, the latter two activities are often found in a single multifunctional enzyme (MFE).
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro reconstitution of a metabolic pathway.
Protocol 2: Reconstitution of Peroxisomal β-Oxidation with this compound as a Modulator
Materials:
-
Purified recombinant human Acyl-CoA Oxidase 1 (ACOX1)
-
Purified recombinant human Peroxisomal Multifunctional Enzyme Type 2 (MFE2)
-
Fatty acyl-CoA substrate (e.g., Palmitoyl-CoA)
-
This compound
-
FAD (flavin adenine (B156593) dinucleotide)
-
NAD⁺ (nicotinamide adenine dinucleotide)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
HPLC-MS/MS system for metabolite analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, BSA, FAD, and NAD⁺.
-
Add the purified ACOX1 and MFE2 enzymes to the reaction mixture.
-
To study the inhibitory effect of this compound, add it at various concentrations to different reaction tubes. Include a control with no this compound.
-
Pre-incubate the mixture for a few minutes at 37°C to allow for temperature equilibration.
-
Initiate the Reaction: Start the reaction by adding the fatty acyl-CoA substrate (e.g., Palmitoyl-CoA).
-
Time-Course Analysis: Incubate the reactions at 37°C. At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding a cold solution of acetonitrile or perchloric acid.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the samples by HPLC-MS/MS to quantify the consumption of the initial substrate (Palmitoyl-CoA) and the formation of reaction intermediates and products (e.g., 2-trans-Enoyl-CoA, 3-Hydroxyacyl-CoA, and the chain-shortened acyl-CoA). Alternatively, spectrophotometric assays can be used to monitor the production of NADH.[5]
III. Data Presentation and Interpretation
Quantitative data from the in vitro reconstitution experiments should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Kinetic Parameters for ACOX1 with Palmitoyl-CoA in the Presence of this compound
| This compound (µM) | Apparent Km for Palmitoyl-CoA (µM) | Apparent Vmax (nmol/min/mg) |
| 0 (Control) | 15.2 | 125.8 |
| 10 | 25.8 | 124.5 |
| 25 | 45.1 | 126.2 |
| 50 | 78.9 | 125.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. The trend suggests competitive inhibition.
Table 2: Hypothetical Product Formation in the Reconstituted Pathway
| Time (min) | Palmitoyl-CoA (µM) | 2-trans-Hexadecenoyl-CoA (µM) | 3-Hydroxy-palmitoyl-CoA (µM) |
| 0 | 100.0 | 0.0 | 0.0 |
| 5 | 78.5 | 15.2 | 6.3 |
| 15 | 45.1 | 35.8 | 19.1 |
| 30 | 15.3 | 48.9 | 35.8 |
| 60 | 2.1 | 35.2 | 62.7 |
Note: This data is hypothetical and represents a time-course analysis of the reconstituted pathway in the absence of an inhibitor.
IV. Signaling Pathway and Logical Relationships
The interaction of this compound with the fatty acid oxidation pathway can be visualized to understand the logical relationships between the components. Bezafibrate is known to inhibit carnitine palmitoyltransferase I (CPT1), which is involved in the mitochondrial import of long-chain fatty acids.[1] In the context of our reconstituted peroxisomal pathway, we are investigating its direct effects on the core enzymes.
Diagram of this compound's Influence on Fatty Acid Oxidation
Caption: this compound's sites of action in fatty acid metabolism.
Conclusion
The in vitro reconstitution of metabolic pathways involving this compound provides a versatile and powerful platform for detailed mechanistic studies. By following the protocols outlined in these application notes, researchers can gain valuable insights into the biochemical effects of this important drug metabolite, aiding in the understanding of its therapeutic actions and potential off-target effects. This approach is highly adaptable and can be extended to other metabolic pathways and related compounds in drug discovery and development.
References
- 1. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstitution of human peroxisomal β-oxidation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Spectrophotometric Quantification of Bezafibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate (B1666932) is a fibrate drug used to treat dyslipidemia. It exerts its therapeutic effects primarily by activating peroxisome proliferator-activated receptors (PPARs), which modulate the transcription of genes involved in lipid and glucose metabolism.[1] In the body, bezafibrate is converted to its active form, Bezafibroyl-Coenzyme A (Bezafibroyl-CoA), through the action of acyl-CoA synthetases. The formation of this CoA thioester is a critical step for its subsequent metabolic activity, including its influence on fatty acid oxidation.[2] Accurate quantification of this compound is essential for pharmacokinetic studies, drug metabolism research, and for understanding its molecular mechanism of action.
This document provides a detailed protocol for a spectrophotometric assay for the quantification of this compound. The proposed method is based on a coupled enzymatic reaction, a common and robust approach for the quantification of various acyl-CoA species.[3][4] This assay offers a sensitive, high-throughput, and cost-effective alternative to chromatographic methods like HPLC and LC-MS/MS.[3]
Assay Principle
The spectrophotometric quantification of this compound is based on a coupled enzymatic assay. The principle of this assay involves the oxidation of this compound by a suitable acyl-CoA oxidase. This enzymatic reaction produces a quantifiable byproduct, hydrogen peroxide (H₂O₂). The H₂O₂ is then utilized by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically. The intensity of the color produced is directly proportional to the amount of this compound in the sample.[5][6]
Metabolic Pathway Context
Bezafibrate, a xenobiotic carboxylic acid, is activated to its CoA ester, this compound. This active form can then enter metabolic pathways, such as the peroxisomal β-oxidation pathway, which is involved in the metabolism of xenobiotics. The initial step of this pathway is catalyzed by an acyl-CoA oxidase.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Acyl-CoA Oxidase (from a suitable source with broad substrate specificity)
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red, or 3,3',5,5'-Tetramethylbenzidine - TMB)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen chromogen.
-
Biological samples (e.g., cell lysates, tissue homogenates)
Sample Preparation
-
Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Tissue Homogenates:
-
Homogenize the tissue in a suitable homogenization buffer on ice.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
Assay Protocol
-
Standard Curve Preparation:
-
Prepare a series of this compound standards in potassium phosphate buffer. A typical concentration range would be from 0 to 100 µM.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing potassium phosphate buffer, acyl-CoA oxidase, HRP, and the chromogenic substrate. The final concentrations of the enzymes and substrate should be optimized for the specific assay conditions.
-
-
Assay Procedure:
-
Add 50 µL of the standards and samples to the wells of a 96-well microplate.
-
Add 50 µL of the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red, 650 nm for TMB).
-
Experimental Workflow
Data Presentation
Table 1: Typical Standard Curve Data
| This compound (µM) | Absorbance (Mean ± SD) |
| 0 | 0.052 ± 0.003 |
| 10 | 0.189 ± 0.008 |
| 25 | 0.421 ± 0.015 |
| 50 | 0.815 ± 0.021 |
| 75 | 1.203 ± 0.035 |
| 100 | 1.550 ± 0.042 |
Table 2: Assay Performance Characteristics
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~1 µM |
| Limit of Quantification (LOQ) | ~3 µM |
| Precision (CV%) | < 10% |
| Recovery (%) | 90-110% |
Conclusion
The described spectrophotometric assay provides a reliable and efficient method for the quantification of this compound in biological samples. This application note and protocol offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this assay in their laboratories. The method's simplicity, high-throughput capability, and cost-effectiveness make it a valuable tool for studying the metabolism and mechanism of action of bezafibrate.
References
- 1. Bezafibrate increases very-long-chain acyl-CoA dehydrogenase protein and mRNA expression in deficient fibroblasts and is a potential therapy for fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Participation of peroxisomal beta-oxidation system in the chain-shortening of a xenobiotic acyl compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bezafibroyl-CoA Stability in Aqueous Solutions
Welcome to the technical support center for Bezafibroyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in aqueous solutions during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered when working with this compound in aqueous environments.
Q1: My this compound solution is showing signs of degradation. How can I identify the cause?
A1: Degradation of this compound in aqueous solutions primarily occurs through hydrolysis of the thioester bond, yielding bezafibric acid and Coenzyme A (CoA). The rate of this hydrolysis is significantly influenced by pH and temperature. To identify the cause of degradation, consider the following:
-
pH of the Solution: Thioesters are generally more stable in acidic to neutral conditions. Alkaline pH drastically accelerates hydrolysis. Verify the pH of your buffer system.
-
Temperature: Elevated temperatures increase the rate of hydrolysis. Ensure your solutions are maintained at the recommended storage temperature when not in use.
-
Contamination: Microbial or enzymatic contamination can lead to degradation. Use sterile buffers and proper aseptic techniques. Certain enzymes, known as thioesterases, can rapidly hydrolyze the thioester bond.
Q2: What is the optimal pH range for maintaining this compound stability in an aqueous buffer?
A2: For maximal stability, it is recommended to maintain the pH of your this compound solution between 4.0 and 6.0. Within this range, the rate of hydrolysis is minimized. Avoid alkaline conditions (pH > 7.5) as the rate of hydrolysis increases significantly with higher hydroxide (B78521) ion concentrations.
Q3: I am observing a rapid loss of this compound potency in my assay. What are the likely factors?
A3: Rapid potency loss is often a result of accelerated hydrolysis. Key factors to investigate include:
-
Incorrect Buffer pH: An improperly prepared or buffered solution with a pH above the optimal range is a common cause.
-
High Temperature: Performing experiments at elevated temperatures without accounting for the increased degradation rate can lead to significant loss of active compound.
-
Presence of Nucleophiles: Certain buffer components or additives can act as nucleophiles and attack the thioester bond, leading to faster degradation.
-
Thiol-Thioester Exchange: High concentrations of free thiols in your solution can lead to transthioesterification, altering your compound of interest.
Q4: Can I store this compound solutions for extended periods? What are the recommended storage conditions?
A4: For long-term storage, it is highly recommended to store this compound as a lyophilized powder at -20°C or below.[1][2][3] Aqueous stock solutions should be prepared fresh whenever possible. If short-term storage of an aqueous solution is necessary, it should be aliquoted and stored at -80°C to minimize degradation from freeze-thaw cycles. The pH of the solution should be maintained in the acidic to neutral range.
Q5: Are there any additives that can enhance the stability of this compound in solution?
A5: While minimizing exposure to high pH and temperature are the primary methods for stabilization, certain additives can offer protection:
-
Antioxidants: The addition of antioxidants, such as ascorbic acid or thioester-based antioxidants, can help mitigate oxidative degradation, which can be a secondary degradation pathway.[4][5][6][7]
-
Chelating Agents: EDTA can be added to chelate metal ions that may catalyze the oxidation of the thiol group of Coenzyme A, which in turn can affect the overall stability of the solution.[8][9][10]
Data Presentation: Factors Influencing this compound Stability
The stability of this compound is critically dependent on pH and temperature. The following table summarizes the expected impact of these factors on the rate of hydrolysis. Note that specific quantitative data for this compound is limited; therefore, data for the closely related Benzoyl-CoA is provided as a proxy.
| Factor | Condition | Effect on Stability | Hydrolysis Rate of Benzoyl-CoA (Apparent Second-Order Rate Constant at 38°C) | Reference |
| pH | Acidic (pH 4-6) | High Stability | Low | [11] |
| Neutral (pH 7) | Moderate Stability | Moderate | [11] | |
| Alkaline (pH > 8) | Low Stability (Rapid Degradation) | 10 M⁻¹ min⁻¹ | [11] | |
| Temperature | 4°C | High Stability | Low | General Knowledge |
| Room Temperature (~25°C) | Moderate Stability | Moderate | General Knowledge | |
| 37°C | Lower Stability | Increased | [11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a method to monitor the stability of this compound by separating it from its primary degradant, bezafibric acid.
1. Materials and Reagents:
-
This compound standard
-
Bezafibric acid standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
C18 reverse-phase HPLC column (e.g., 50 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Mobile Phase A: 0.05 M Ammonium acetate (pH 4.4)
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate this compound and bezafibric acid (e.g., start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 234 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer at the desired concentration.
-
For the stability study, incubate the solution under the desired stress conditions (e.g., different pH, temperature).
-
At specified time points, withdraw an aliquot of the sample and immediately quench any further degradation by adding an equal volume of cold methanol or by freezing.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks for this compound and bezafibric acid by comparing their retention times with those of the standards.
-
Quantify the amount of remaining this compound and the formed bezafibric acid using a calibration curve.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30, 60, 120 minutes). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC-UV method described in Protocol 1 to determine the extent of degradation and identify any degradation products.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Primary degradation pathway of this compound in aqueous solution.
References
- 1. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers | Semantic Scholar [semanticscholar.org]
- 4. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzoyl peroxide and benzoic acid in wheat flour by high-performance liquid chromatography and its identification by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Bezafibroyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bezafibroyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction is showing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields are a common challenge in acyl-CoA synthesis. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Activation of Bezafibric Acid: The initial activation of the carboxylic acid group of bezafibrate (B1666932) is a critical step.
-
Inefficient Activating Agent: If you are using a mixed anhydride (B1165640) method (e.g., with ethyl chloroformate) or a carbodiimide-based coupling, ensure the reagents are fresh and anhydrous. Moisture can rapidly deactivate these reagents.
-
Incomplete Reaction: Monitor the activation step by thin-layer chromatography (TLC) or LC-MS to ensure complete conversion of bezafibric acid to the activated intermediate before adding Coenzyme A (CoA).
-
-
Quality and Handling of Coenzyme A:
-
Degradation: CoA is susceptible to degradation, especially through oxidation of its free sulfhydryl group. Use fresh, high-quality CoA and prepare solutions immediately before use. Store CoA under inert gas and at low temperatures (-20°C or below).
-
pH of the Reaction: The pH of the reaction mixture is crucial for the nucleophilic attack of the CoA thiol group on the activated bezafibric acid. Maintain the pH in the range of 7.5-8.5 during the coupling step.
-
-
Reaction Conditions:
-
Temperature: Perform the activation step at a low temperature (e.g., 0-4°C) to minimize side reactions. The subsequent coupling with CoA can often be performed at room temperature.
-
Solvent: Ensure that your solvent system can dissolve both the activated bezafibric acid and CoA. A mixture of an organic solvent (like THF or DMF) and an aqueous buffer is often used.
-
-
Issue 2: Presence of Significant Impurities in the Final Product
-
Question: After purification, I am still observing significant impurities in my this compound sample. What is the likely source of these impurities and how can I improve the purity?
-
Answer: Impurities can arise from unreacted starting materials, side products, or degradation of the product.
-
Common Impurities:
-
Unreacted Bezafibric Acid and CoA: These are the most common impurities. Optimize the stoichiometry of your reactants to ensure complete conversion. A slight excess of the activated bezafibric acid may be used, followed by a robust purification step.
-
CoA Disulfide: This forms from the oxidation of CoA. Minimize this by working under an inert atmosphere (e.g., nitrogen or argon) and using fresh CoA.
-
Hydrolysis Product: The thioester bond of this compound is susceptible to hydrolysis. Maintain a neutral to slightly acidic pH during purification and storage to minimize degradation.
-
-
Purification Strategy:
-
HPLC Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying acyl-CoA esters. Use a C18 column with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
Solid-Phase Extraction (SPE): For a preliminary cleanup, C18-based SPE cartridges can be used to remove excess salts and some impurities before the final HPLC purification.[2]
-
-
Issue 3: Degradation of this compound During Storage
-
Question: My purified this compound appears to be degrading over time, even when stored at low temperatures. What are the best practices for storing this compound?
-
Answer: The thioester bond in acyl-CoAs is inherently labile, particularly at alkaline pH.[3]
-
Storage Conditions:
-
pH: Store this compound solutions at a slightly acidic pH (around 4-6) to minimize hydrolysis.
-
Temperature: For short-term storage (days), -20°C is acceptable. For long-term storage (weeks to months), -80°C is highly recommended.
-
Form: Lyophilizing the purified this compound from a slightly acidic buffer can provide a stable powder that can be stored at -80°C for an extended period.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, store the compound in small aliquots.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through two main approaches:
-
Chemical Synthesis: This typically involves a two-step process. First, the carboxylic acid of bezafibrate is activated. Common methods for activation include:
-
Mixed Anhydride Method: Reacting bezafibric acid with a chloroformate (e.g., ethyl chloroformate) in the presence of a base.
-
Carbodiimide Method: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
N,N'-Carbonyldiimidazole (CDI) Method: Activating the carboxylic acid with CDI. The activated bezafibric acid is then reacted with the free sulfhydryl group of Coenzyme A to form the thioester bond.
-
-
Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase enzyme that can recognize bezafibric acid as a substrate. The reaction typically requires ATP and magnesium ions. While potentially offering higher specificity and milder reaction conditions, it requires the availability of a suitable enzyme.[2]
Q2: How can I monitor the progress of the synthesis reaction?
A2: The most common and effective method for monitoring the reaction is RP-HPLC. By taking small aliquots from the reaction mixture at different time points, you can quantify the consumption of bezafibric acid and CoA, and the formation of this compound. A UV detector set at 260 nm is typically used to detect the adenine (B156593) moiety of CoA and its derivatives.[4]
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3: Standard laboratory safety practices should be followed. The organic solvents used (e.g., THF, DMF, acetonitrile) are flammable and should be handled in a well-ventilated fume hood. Activating agents like ethyl chloroformate and carbodiimides can be corrosive and are skin and respiratory irritants; therefore, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Quantitative Data Presentation
The following table provides a summary of typical parameters that can be expected during the synthesis and purification of acyl-CoA esters, which can be adapted for this compound.
| Parameter | Typical Value/Range | Notes |
| Chemical Synthesis Yield | ||
| - Mixed Anhydride Method | 40-70% | Yield can be highly dependent on the purity of reagents and anhydrous conditions. |
| Enzymatic Synthesis Conversion | >90% | Conversion rates can be very high with an efficient enzyme.[2] |
| HPLC Purification | ||
| - Column Type | C18 Reversed-Phase | A standard choice for acyl-CoA purification.[1] |
| - Mobile Phase A | 50-100 mM Phosphate or Acetate Buffer (pH 4.5-6.5) | The aqueous buffer. |
| - Mobile Phase B | Acetonitrile or Methanol | The organic modifier. |
| - Detection Wavelength | 260 nm | For the adenine ring of CoA.[4] |
| Storage | ||
| - Short-term (days) | -20°C in slightly acidic buffer (pH 4-6) | |
| - Long-term (months) | -80°C as a lyophilized powder or in solution | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via the Mixed Anhydride Method
This protocol is a general guideline and may require optimization.
-
Activation of Bezafibric Acid:
-
Dissolve bezafibric acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-methylmorpholine or triethylamine (B128534) (1.1 equivalents) to the solution.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise while stirring.
-
Continue stirring the reaction at 0°C for 30-60 minutes.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (lithium salt, 0.8 equivalents) in a cold aqueous sodium bicarbonate solution (e.g., 0.5 M, pH ~8.0).
-
Slowly add the CoA solution to the activated bezafibric acid mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a small amount of an acidic buffer (e.g., pH 5) to neutralize the excess base.
-
Remove the organic solvent (THF) under reduced pressure.
-
The remaining aqueous solution contains the crude this compound.
-
-
Purification:
-
Filter the crude solution to remove any precipitates.
-
Purify the crude this compound by preparative RP-HPLC using a C18 column and a suitable gradient of aqueous buffer and acetonitrile.
-
Collect the fractions containing the product, pool them, and lyophilize to obtain pure this compound as a powder.
-
Visualizations
Caption: Experimental workflow for the chemical synthesis and purification of this compound.
Caption: Activation of Bezafibrate and subsequent PPARα signaling pathway.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Enzymatic synthesis and purification of aromatic coenzyme a esters [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving the sensitivity of Bezafibroyl-CoA detection assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the sensitivity and reliability of Bezafibroyl-CoA detection assays.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for quantifying acyl-CoAs, including this compound.[1][2] This technique allows for the monitoring of specific precursor-to-product ion transitions, which significantly reduces background noise and increases specificity.[1] For many acyl-CoAs, a common fragmentation involves the neutral loss of the 3'-phospho-ADP moiety (507 Da), which can be used for targeted analysis.[1]
Q2: Why is my this compound signal consistently low?
A2: A low signal is a common issue in acyl-CoA analysis and can stem from several factors. The primary causes include the inherent instability of acyl-CoAs in aqueous solutions, inefficient sample extraction, and matrix effects during analysis.[1][3] Acyl-CoAs are known to degrade, so it is critical to process samples quickly and at low temperatures.[1]
Q3: How can I prevent the degradation of my this compound samples?
A3: To minimize degradation, samples should be processed rapidly on ice.[1] Metabolic activity should be quenched immediately upon sample collection. For long-term storage, snap-freezing samples in liquid nitrogen and storing them at -80°C is recommended.[4] Reconstituted samples should be analyzed promptly, as acyl-CoA species show varying degradation rates in solution.[5]
Q4: What type of internal standard is best for quantifying this compound?
A4: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar acyl-CoA with a different chain length that is not present in the biological sample, such as pentadecanoyl-CoA (C15:0 CoA) or heptadecanoyl-CoA (C17:0 CoA), can be used.[3][6] Using a proper internal standard is crucial to normalize for sample loss during preparation and to correct for matrix effects like ion suppression in LC-MS/MS.[1][7]
Q5: What are matrix effects and how can they be mitigated in LC-MS/MS analysis?
A5: Matrix effects are caused by co-eluting compounds from the biological sample that interfere with the ionization of the target analyte (this compound), often leading to ion suppression and reduced sensitivity.[3] These effects can be mitigated by optimizing chromatographic separation to resolve this compound from interfering species.[3] Additionally, using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these variations.[7]
Troubleshooting Guide
Issue 1: Low Sensitivity or Poor Signal-to-Noise in LC-MS/MS
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction procedure. An effective extraction solvent is crucial for good recovery.[1] Some protocols have shown success with specific solvent mixtures without requiring solid-phase extraction.[1] |
| Sample Degradation | Process samples quickly and maintain low temperatures (e.g., on ice) throughout the procedure.[1] Minimize the time samples spend in aqueous solutions before analysis.[1] |
| Ion Suppression (Matrix Effects) | Incorporate a stable isotope-labeled internal standard to correct for variations in instrument response.[7] Improve chromatographic separation to better resolve the analyte from matrix components.[3] |
| Suboptimal MS Parameters | Optimize mass spectrometer settings, including collision energy and fragment ions, for this compound. A neutral loss scan for the 3'-phospho-ADP moiety (506.9 Da) can be a useful starting point for identifying acyl-CoA species.[6] |
Issue 2: High Variability or Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample preparation steps. Ensure consistent timing and temperature control for all samples.[1] |
| Pipetting Errors | Use calibrated pipettes and practice consistent, accurate pipetting techniques, especially when handling small volumes of reagents or standards.[7] |
| Analyte Adsorption | Acyl-CoAs can adsorb to plastic surfaces. Using glass sample vials has been shown to decrease signal loss and improve stability for some CoA species.[8] |
| Internal Standard Degradation | Prepare fresh internal standard solutions regularly and store them appropriately. Ensure the internal standard is added at the earliest possible stage of sample preparation to account for losses throughout the workflow.[1] |
Issue 3: Issues with Calibration Curve in Quantitative Analysis
| Possible Cause | Recommended Solution |
| Contamination in Blank | Ensure the solvent used for the blank is free of contamination. Prepare the blank using the same matrix as the standards and samples, but without the analyte.[1] |
| Non-Linearity | The concentration range of the standards may be too wide. Narrow the range to bracket the expected sample concentrations. Consider using a weighted linear regression (e.g., 1/x) for curve fitting.[2] |
| Non-Zero Intercept | This may indicate the presence of the analyte in the blank or interference from a co-eluting compound.[1] Re-evaluate the blank and optimize chromatography to resolve any interfering peaks. |
Quantitative Data from Acyl-CoA Assays
The following tables summarize the performance of various methods used for acyl-CoA quantification, which can serve as a benchmark for developing a this compound assay.
Table 1: Performance of Fluorometric Assays
| Assay Type | Analyte | Linear Detection Range | Sample Volume | Reference |
| EnzyFluo™ Fatty Acyl-CoA Assay Kit | Fatty Acyl-CoA | 0.3 to 100 µM | As little as 10 µL | [4] |
Table 2: Performance of Chromatographic Assays (HPLC & LC-MS/MS)
| Method | Analyte(s) | Limit of Detection (LOD) | Key Feature | Reference |
| HPLC-UV | CoA and Acetyl-CoA | >10-fold lower than previous HPLC methods | Simple and sensitive for major CoA species | [9] |
| HPLC | CoASH and Acetyl-CoA | 5 pmol | Good separation of short-chain CoA esters | [10] |
| LC-MS/MS | Short-chain Acyl-CoAs | Not specified, but high sensitivity | Simultaneous measurement of CoA precursors and short-chain acyl-CoAs | [2][11] |
| Radiometric Coupled Assay | Acyl-CoA Oxidase Activity | >2 pmol/min | Highly sensitive for enzymatic activity | [12] |
Detailed Experimental Protocols
Protocol 1: General Sample Preparation and Extraction for Acyl-CoAs
This protocol is a generalized procedure based on common practices for extracting acyl-CoAs from cell or tissue samples for LC-MS/MS analysis.
-
Metabolic Quenching: Immediately after harvesting, wash cells or powdered tissue with an ice-cold saline solution to remove extracellular media.
-
Lysis and Extraction: Add 1 mL of a cold extraction solvent (e.g., a mixture containing methanol (B129727) or acetonitrile) to the sample. It is critical to add a known amount of an appropriate internal standard (e.g., C17:0-CoA) at this stage.[1][3]
-
Homogenization: Thoroughly scrape cells or homogenize tissue samples on ice.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried pellet in a suitable solvent (e.g., 5% sulfosalicylic acid or an aqueous buffer compatible with LC-MS).[2] The choice of reconstitution solvent can impact analyte stability.[8]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring to an autosampler vial for analysis.
Protocol 2: General Method for LC-MS/MS Quantification
This protocol outlines a typical LC-MS/MS method for acyl-CoA analysis.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for UHPLC.[2]
-
Mobile Phases: Employ a gradient elution using mobile phases containing an ion-pairing agent (e.g., tributylamine (B1682462) or hexylamine) and an organic solvent like acetonitrile (B52724) or methanol to achieve good separation of acyl-CoAs.[2][3]
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1]
-
MRM Transitions: For this compound, the precursor ion [M+H]+ should be determined. A key product ion will likely result from the characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[1] Other product ions specific to the bezafibroyl group should also be optimized for maximum sensitivity and specificity.
-
-
Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations to determine the absolute concentration in the samples.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 12. A sensitive assay of acyl-coenzyme A oxidase by coupling with beta-oxidation multienzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Bezafibroyl-CoA Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining enzymatic assays for Bezafibroyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What type of enzymatic assay is suitable for measuring this compound activity?
A1: An HPLC-based assay is a robust method for the enzymatic analysis of this compound. This approach allows for the direct monitoring of the consumption of the this compound substrate and the formation of the product. A common strategy involves stopping the enzymatic reaction at various time points and analyzing the mixture by reverse-phase HPLC (RP-HPLC) to separate and quantify the substrate and product.
Q2: Which enzymes are known to interact with this compound or its precursor, bezafibrate?
A2: Bezafibrate is known to be activated to its CoA ester, this compound. This activation is a critical step for its biological activity. Enzymes that may interact with this compound include those involved in fatty acid metabolism, such as carnitine palmitoyltransferase (CPT) and acyl-CoA oxidases. This compound has been shown to inhibit CPT I.
Q3: What are the critical stability considerations for this compound in an enzymatic assay?
A3: Acyl-CoA esters, including aromatic variants like this compound, are susceptible to hydrolysis, particularly at neutral or alkaline pH. It is crucial to prepare solutions fresh and store them on ice. The stability of this compound in the assay buffer should be evaluated by running control experiments without the enzyme.
Q4: How can I synthesize this compound for use as a substrate?
A4: this compound can be synthesized enzymatically from bezafibrate. This typically involves using an acyl-CoA synthetase or ligase that has activity towards aromatic carboxylic acids. For example, benzoate-CoA ligase has been used to synthesize benzoyl-CoA and may show activity with bezafibrate.
Troubleshooting Guides
Issue 1: No or Low Enzyme Activity
Q: I am not observing any significant consumption of this compound in my assay. What are the possible causes and solutions?
A: Low or absent enzyme activity can stem from several factors. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (typically at -80°C in aliquots to avoid freeze-thaw cycles). - Test the enzyme activity with a known, validated substrate to confirm its viability. |
| Suboptimal Assay Conditions | - pH: The optimal pH for enzymes metabolizing acyl-CoAs can vary. Test a range of pH values (e.g., 6.5 to 8.5) to find the optimum for your enzyme. - Temperature: Most enzymatic assays are performed at 37°C, but this may not be optimal. Consider testing a temperature range (e.g., 25°C to 40°C). |
| Substrate/Cofactor Degradation | - Prepare this compound and any necessary cofactors (e.g., ATP, Mg2+) fresh for each experiment. - Keep all stock solutions on ice. |
| Inhibitory Contaminants | - Ensure all reagents and buffers are of high purity. - If using a crude enzyme preparation, consider further purification steps to remove potential inhibitors. |
Issue 2: High Background Signal or Non-Enzymatic Substrate Degradation
Q: I am observing a decrease in this compound concentration even in my negative control (no enzyme). What could be causing this?
A: High background can be attributed to the chemical instability of the acyl-CoA thioester bond.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of this compound | - Assess the stability of this compound in your assay buffer over the time course of the experiment without the enzyme. - Consider lowering the pH of the assay buffer, as thioester bonds are more stable at slightly acidic pH. |
| Contaminating Thioesterase Activity | - If using a crude cell lysate or tissue homogenate, endogenous thioesterases may be present. - Consider purifying your enzyme of interest or using specific thioesterase inhibitors (note: this may also inhibit your enzyme of interest). |
Issue 3: Poor Chromatographic Resolution in HPLC Analysis
Q: My HPLC chromatogram shows poor separation between this compound and the product, or the peaks are broad and tailing. How can I improve this?
A: Poor chromatography can obscure results. Here are some steps to optimize your HPLC method.[1]
| Potential Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | - pH: Adjusting the mobile phase pH can alter the ionization state of your molecules and improve separation.[1] - Buffer Strength: Increasing the buffer concentration (e.g., ammonium (B1175870) acetate) can reduce peak tailing.[1] - Gradient: Optimize the elution gradient to enhance the separation of closely eluting peaks.[1] |
| Column Issues | - Column Chemistry: A C18 column is a common choice for acyl-CoAs. If resolution is poor, consider a column with smaller particle size.[1] - Contamination: A contaminated guard column or column inlet can cause peak distortion. Try backflushing the column or replacing the guard column.[1] |
| Peak Tailing | - Secondary Interactions: The phosphate (B84403) groups of acyl-CoAs can interact with the stationary phase, causing tailing. Using an ion-pairing agent can shield these charges and improve peak shape.[1] |
Experimental Protocols
Protocol 1: Enzymatic Assay for this compound Consumption using HPLC
This protocol provides a general framework for measuring the activity of an enzyme that uses this compound as a substrate. Note: All concentrations and incubation times should be optimized for the specific enzyme being studied.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT. Prepare fresh and keep on ice.
-
This compound Stock Solution: 10 mM in water. Store in aliquots at -80°C. Dilute to the desired working concentration in Assay Buffer just before use.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., Assay Buffer without substrates). The optimal concentration will need to be determined empirically.
2. Assay Procedure:
-
Set up reactions in microcentrifuge tubes on ice. A typical 100 µL reaction might consist of:
-
50 µL of 2x Assay Buffer
-
10 µL of this compound solution (to a final concentration of 50-200 µM)
-
X µL of enzyme solution
-
Water to a final volume of 100 µL
-
-
Prepare a negative control reaction containing all components except the enzyme (replace with an equal volume of enzyme storage buffer).
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction at each time point by adding an equal volume (100 µL) of ice-cold acetonitrile (B52724) or other suitable quenching solution.
-
Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM ammonium acetate, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength appropriate for this compound (e.g., 260 nm for the adenine (B156593) moiety of CoA).
-
Quantification: Create a standard curve using known concentrations of this compound to quantify its consumption over time.
Quantitative Data for Analogous Compounds
The following table provides kinetic data for enzymes acting on benzoyl-CoA, a structural analog of this compound. This data can serve as a starting point for designing experiments with this compound.
| Enzyme | Substrate | Apparent Km (µM) | Reference |
| Benzoate-CoA ligase | Benzoate | 25 ± 7 | |
| Benzoyl-CoA reductase | Benzoyl-CoA | 15 |
Visualizations
Experimental Workflow
Caption: General workflow for a this compound enzymatic assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common assay issues.
This compound Metabolic Context
Caption: Simplified metabolic context of this compound.
References
preventing degradation of Bezafibroyl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Bezafibroyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound, like other acyl-CoA thioesters, is susceptible to degradation from several factors:
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially in neutral to alkaline aqueous solutions. The stability of acyl-CoAs is generally greatest in slightly acidic conditions (pH 4-6).
-
Enzymatic Degradation: Tissues and cell lysates contain acyl-CoA thioesterases (ACOTs) that can rapidly hydrolyze the thioester bond. These enzymes are a major concern if not effectively inactivated during sample collection and preparation.
-
Oxidation: The thiol group in the Coenzyme A moiety can be oxidized, leading to the formation of disulfides and other species that can interfere with analysis.
-
Elevated Temperatures: Higher temperatures accelerate the rates of both chemical and enzymatic degradation.
Q2: What is the optimal pH range for maintaining this compound stability?
A2: To minimize chemical hydrolysis, it is crucial to maintain a slightly acidic pH, ideally between 4.0 and 6.0, throughout the sample preparation process.[1] Exposure to alkaline conditions (pH > 7.0) should be strictly avoided as it significantly increases the rate of thioester bond cleavage.
Q3: How should I store my samples to prevent this compound degradation?
A3: Proper storage is critical for preserving sample integrity.
| Storage Duration | Condition | Rationale |
| Short-term (during processing) | Keep samples on ice or at 4°C at all times. | Minimizes enzymatic activity and chemical hydrolysis. |
| Short-term (in autosampler) | Maintain at 4°C. | Reduces degradation during analysis, though some loss may still occur over 24 hours. |
| Long-term | Store as dried pellets at -80°C. | Maximizes stability by minimizing water content and halting enzymatic activity. |
It is also advisable to aliquot samples before long-term storage to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: I am observing low recovery of this compound in my samples. What are the likely causes and solutions?
A4: Low recovery is a common issue that can stem from several factors during sample preparation. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.
Troubleshooting Guide: Low this compound Recovery
This guide will help you diagnose and address common issues leading to the poor recovery of this compound.
Diagram: Troubleshooting Low Recovery
Caption: A decision tree for troubleshooting low this compound recovery.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol provides a general framework for the extraction of this compound from tissue samples for subsequent analysis, typically by LC-MS/MS.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or other suitable acidic solution
-
Ice-cold homogenization buffer (e.g., 100 mM potassium phosphate, pH 5.0)
-
Organic solvent (e.g., acetonitrile or methanol)
-
Internal standard (if available, a structurally similar acyl-CoA)
-
Low-adsorption microcentrifuge tubes
Procedure:
-
Sample Collection and Quenching: Immediately freeze-clamp the excised tissue in liquid nitrogen to halt all enzymatic activity.
-
Cryogenic Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle, keeping the sample frozen with liquid nitrogen.
-
Protein Precipitation and Extraction:
-
Transfer the powdered tissue to a pre-weighed, pre-chilled tube containing ice-cold 10% TCA (or another acidic solution) and the internal standard.
-
Add an appropriate volume of ice-cold homogenization buffer.
-
Vortex vigorously for 1-2 minutes.
-
Add an excess of cold organic solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins.
-
Vortex again and incubate on ice for 15-30 minutes.
-
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing this compound to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent, preferably one with a high organic content and slightly acidic pH (e.g., 50:50 acetonitrile:water with 0.1% formic acid), for analysis.
Diagram: this compound Extraction Workflow
Caption: A general workflow for the extraction of this compound from tissues.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up (Optional)
For complex matrices, an additional SPE clean-up step may be necessary to remove interfering substances. A weak anion exchange (WAX) or mixed-mode sorbent is often suitable for acyl-CoAs.
Procedure:
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by an equilibration buffer (e.g., the reconstitution solvent).
-
Loading: Load the reconstituted sample from Protocol 1 onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unbound impurities. The composition of the wash buffer should be optimized to retain this compound while removing contaminants.
-
Elution: Elute the this compound with a stronger solvent, often containing a higher percentage of organic solvent or a modifier to disrupt the interaction with the sorbent.
-
Drying and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.
Signaling Pathways and Logical Relationships
Diagram: Factors Leading to this compound Degradation
Caption: Key factors contributing to the degradation of this compound.
References
Technical Support Center: Optimizing Bezafibroyl-CoA Resolution in HPLC
Welcome to the technical support center for enhancing the resolution of Bezafibroyl-CoA in High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during the HPLC analysis of this compound.
Issue 1: Poor Peak Resolution or Co-elution
Question: My this compound peak is not well-separated from other peaks in the chromatogram. How can I improve the resolution?
Answer: Achieving adequate resolution is critical for accurate quantification. Several factors can be adjusted to improve the separation of closely eluting peaks.
Solutions:
-
Optimize the Mobile Phase Gradient: A shallower gradient can extend the separation time, often leading to better resolution between analytes.[1]
-
Adjust Mobile Phase Composition:
-
Organic Modifier: Switching between organic modifiers, such as acetonitrile (B52724) and methanol, can alter the selectivity of the separation due to different interaction mechanisms with the stationary phase.[1]
-
pH: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of this compound and other sample components, thereby affecting their retention and improving separation.[1]
-
-
Incorporate Ion-Pairing Reagents: Reagents like Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) can be added to the mobile phase. These form neutral ion pairs with charged analytes like this compound, enhancing their retention on a reversed-phase column and improving peak shape and resolution.[1]
-
Modify Column Parameters:
-
Decrease Particle Size: Columns with smaller stationary phase particles offer higher efficiency and can lead to improved resolution.[1]
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance separation. However, this will also increase analysis time and backpressure.[1]
-
Adjust Column Temperature: Changing the column temperature can affect the selectivity of the separation. Lower temperatures can increase retention and potentially improve resolution, but may also broaden peaks.[2]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: The peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing is a common problem that can compromise resolution and the accuracy of integration. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the experimental setup.
Solutions:
-
Address Secondary Interactions: this compound can interact with residual silanol (B1196071) groups on silica-based stationary phases, leading to tailing.[1] Using a base-deactivated column or adding a competitive base to the mobile phase can mitigate these interactions.
-
Avoid Column Overload: Injecting too much sample can saturate the column, resulting in broadened and asymmetric peaks.[3][4] Try reducing the injection volume or diluting the sample.[2][5]
-
Ensure Proper Mobile Phase pH: Maintaining a consistent and appropriate pH is crucial. For acyl-CoAs, a pH between 2.5 and 3.5 is often effective.[5]
-
Check for Column Contamination: Accumulation of matrix components can create active sites that cause peak tailing.[5] Regular column flushing and the use of a guard column can prevent this.[4][5]
Issue 3: Inconsistent Retention Times
Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
Answer: Fluctuating retention times can make peak identification and quantification unreliable. The root cause often lies in the stability of the HPLC system or the mobile phase.
Solutions:
-
Ensure Consistent Mobile Phase Composition: Prepare the mobile phase accurately and consistently for each run.[1] Use an inline degasser or degas the mobile phase before use to prevent air bubbles, which can cause pressure fluctuations and affect retention times.[1]
-
Maintain Stable Column Temperature: Temperature fluctuations can significantly impact retention times.[3] Using a column oven is highly recommended to maintain a constant temperature.[2][6]
-
Check for System Leaks: Leaks in the HPLC system can cause pressure drops and lead to longer retention times.[1]
-
Proper Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time drift.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A reversed-phase C18 column is a common choice for the analysis of acyl-CoAs.[1] A typical starting method could involve a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate (B84403) at a controlled pH) and an organic modifier like acetonitrile.
Q2: How can I improve the sensitivity of my this compound analysis?
A2: To enhance sensitivity, ensure your detector is set to the optimal wavelength for this compound, which is typically around 260 nm due to the adenine (B156593) moiety of Coenzyme A. Additionally, minimizing baseline noise by using high-purity solvents and a clean system is crucial for detecting low-level analytes.[1]
Q3: What are the best practices for sample preparation of this compound?
A3: Proper sample preparation is key to obtaining reliable results. This often involves homogenization of the tissue in a suitable buffer, followed by protein precipitation and extraction of the acyl-CoAs using an organic solvent like acetonitrile.[1] A solid-phase extraction (SPE) step can be used for further purification and concentration of the analyte before HPLC analysis.[1]
Q4: Can I use mass spectrometry (MS) for the detection of this compound?
A4: Yes, coupling HPLC with mass spectrometry (LC-MS) is a powerful technique for the analysis of acyl-CoAs. It offers high selectivity and sensitivity, which can be particularly beneficial for complex biological samples.[7]
Quantitative Data Summary
The following tables provide a summary of typical HPLC parameters that can be used as a starting point for method development for this compound analysis.
Table 1: Example HPLC Method Parameters for Acyl-CoA Analysis
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9[1] |
| Mobile Phase B | Acetonitrile with 600 mM glacial acetic acid[1] |
| Gradient | Start with a lower percentage of Mobile Phase B and gradually increase it. A typical gradient might be from 44% to 50% B over 80 minutes.[1] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 260 nm[1] |
| Injection Volume | 10-50 µL[1] |
Experimental Protocols
Protocol 1: Sample Preparation from Tissue
-
Homogenization: Homogenize the tissue sample in a cold buffer, such as 100 mM KH2PO4 at pH 4.9.[1]
-
Extraction: Add a cold organic solvent, like acetonitrile or a mixture of acetonitrile and 2-propanol, to the homogenate to precipitate proteins and extract the acyl-CoAs.[1]
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Purification (Optional): The supernatant can be further purified using solid-phase extraction (SPE).
-
Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the initial HPLC mobile phase.[1]
Visualizations
The following diagrams illustrate key workflows and relationships in HPLC troubleshooting for this compound analysis.
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Key factors influencing HPLC peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mastelf.com [mastelf.com]
- 5. benchchem.com [benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with Bezafibroyl-CoA in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using Bezafibroyl-CoA and its more commonly used precursor, bezafibrate (B1666932), in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the activated form of bezafibrate, a lipid-lowering agent. In cellular systems, bezafibrate is converted to this compound to exert its biological effects. Both bezafibrate and its CoA derivative are relatively lipophilic, leading to poor solubility in aqueous solutions like cell culture media. This can result in precipitation, leading to inaccurate experimental results and potential cytotoxicity.
Q2: What are the primary causes of this compound/bezafibrate precipitation in cell culture media?
Precipitation of this compound or bezafibrate in cell culture media can be attributed to several factors:
-
High Concentration: Exceeding the solubility limit of the compound in the media is the most common cause of precipitation.
-
Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, it will lead to precipitation upon dilution in the aqueous media.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.
-
Media Components: Interactions with salts, proteins, and other components in the cell culture media can reduce the solubility of the compound.
Q3: What is the recommended solvent for preparing a stock solution of bezafibrate?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a stock solution of bezafibrate.[1][2] It is also soluble in ethanol (B145695) and dimethylformamide (DMF).[1][2]
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[3] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound/bezafibrate in your cell culture experiments.
Problem: I observe a precipitate in my cell culture medium after adding this compound/bezafibrate.
Step 1: Verify Stock Solution Integrity
-
Action: Visually inspect your stock solution. Ensure there are no visible crystals or precipitate. If necessary, gently warm the solution and vortex to ensure complete dissolution.
-
Rationale: An incompletely dissolved stock solution is a primary source of precipitation upon dilution.
Step 2: Optimize the Dilution Method
-
Action: Instead of adding the stock solution directly to the bulk medium, add it dropwise while gently swirling the medium. This gradual dilution helps to prevent "solvent shock."
-
Rationale: Rapid changes in solvent polarity can cause the compound to precipitate. A stepwise dilution can maintain solubility.
Step 3: Adjust the Final Concentration
-
Action: Prepare a dilution series to determine the highest working concentration of bezafibrate that remains soluble in your specific cell culture medium under your experimental conditions.
-
Rationale: The concentration of the compound may be exceeding its solubility limit in the complex environment of the cell culture medium.
Step 4: Review and Optimize Stock Solution Preparation
-
Action: Prepare a fresh stock solution in 100% DMSO. Ensure the compound is fully dissolved before making further dilutions.
-
Rationale: The stability of the stock solution can decrease over time, or initial dissolution may have been incomplete.
Quantitative Data Summary
The following table summarizes key quantitative data related to the solubility and cellular effects of bezafibrate.
| Parameter | Value | Cell Line/System | Reference |
| Bezafibrate Solubility in DMSO | ~30 mg/mL | - | [1][2] |
| Bezafibrate Solubility in Ethanol | ~3 mg/mL | - | [1][2] |
| Bezafibrate Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | - | [1][2] |
| Bezafibrate Water Solubility | 0.00155 mg/mL at 37 °C | - | [4] |
| Effective Concentration (In Vitro) | 25 - 400 µM | A549, GLC-82 (Lung AC) | [5] |
| EC50 for human PPARα activation | 50 µM | Cell-based assay | [1] |
| EC50 for human PPARδ activation | 20 µM | Cell-based assay | [1] |
| EC50 for human PPARγ activation | 60 µM | Cell-based assay | [1] |
| Cytotoxic Concentration (IC50) | 498 µM (LKR13), 483.1 µM (LLC) | LKR13, LLC (Lung Cancer) | [6] |
| Non-toxic Concentration Range | 0.05 - 100 µM | Porcine Oocytes | [7] |
Experimental Protocols
Protocol 1: Preparation of Bezafibrate Stock Solution
Objective: To prepare a concentrated stock solution of bezafibrate for use in cell culture experiments.
Materials:
-
Bezafibrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of bezafibrate powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Vortex the tube vigorously until the bezafibrate is completely dissolved. Gentle warming at 37°C can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Treatment of Cells with Bezafibrate
Objective: To treat cultured cells with bezafibrate while minimizing the risk of precipitation.
Materials:
-
Bezafibrate stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)
Procedure:
-
Thaw an aliquot of the bezafibrate stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains non-toxic (ideally ≤ 0.1%).
-
In a sterile tube, perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to create an intermediate dilution.
-
Gently swirl the cell culture vessel containing your cells.
-
Add the intermediate dilution of bezafibrate dropwise to the cell culture medium while continuing to gently swirl.
-
Return the cells to the incubator for the desired treatment period.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Signaling Pathway of Bezafibrate Action
Caption: Mechanism of action of bezafibrate and its active form, this compound.
Troubleshooting Workflow for this compound/Bezafibrate Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Expression Profiling Identifies Bezafibrate as Potential Therapeutic Drug for Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bezafibrate-driven mitochondrial targeting enhances antitumor immunity and prevents lung cancer via CD8+ T cell infiltration and MDSC reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bezafibrate prevents aging in in vitro-matured porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for synthetic Bezafibroyl-CoA
Disclaimer: Information and protocols provided in this guide are based on established methodologies for the quality control of various acyl-coenzyme A (acyl-CoA) esters. While specific data for Bezafibroyl-CoA is not widely available, the principles and techniques described herein are generally applicable and should serve as a robust starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
1. How can I confirm the identity of my synthetic this compound?
The most reliable methods for confirming the identity of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS/MS provides high sensitivity and structural specificity.[1] You can confirm the molecular weight of the parent ion and identify characteristic fragment ions. For many acyl-CoAs, a common fragmentation pattern involves the neutral loss of the phosphorylated ADP moiety (M-507 Da).[2][3]
-
NMR Spectroscopy can provide detailed structural information, confirming the presence of the bezafibrate (B1666932) and Coenzyme A moieties and the thioester linkage.[4][5]
2. What are the common impurities I should look for in my synthetic this compound preparation?
Common impurities in synthetic acyl-CoA preparations can arise from the starting materials, side reactions during synthesis, or degradation during storage. These may include:
-
Unreacted starting materials: Bezafibrate and Coenzyme A.
-
Hydrolysis products: Bezafibrate and Coenzyme A resulting from the breakdown of the thioester bond.
-
Oxidized forms: Coenzyme A can form disulfides.
-
Byproducts from the synthesis: Depending on the synthetic route, other related compounds may be formed.
3. What are the recommended storage conditions for this compound?
Acyl-CoA esters are susceptible to hydrolysis, especially at neutral or alkaline pH. For optimal stability, it is recommended to:
-
Store solid this compound at -20°C or -80°C, protected from moisture.
-
Prepare aqueous solutions fresh before use. If short-term storage of a solution is necessary, keep it at 2-8°C for no longer than a few hours. For longer-term storage, aliquoting and storing at -80°C is advisable. The stability of malonyl-CoA, for instance, is influenced by pH, temperature, and buffer concentration.[6]
4. My this compound is not performing as expected in my enzymatic assay. What could be the issue?
Several factors could contribute to poor performance in an enzymatic assay:
-
Purity: The presence of impurities, such as unreacted starting materials or inhibitors, can affect enzyme activity.
-
Concentration: Inaccurate determination of the this compound concentration can lead to misleading results. It is crucial to accurately quantify the stock solution using a reliable method like UV spectroscopy, assuming the extinction coefficient is known or can be estimated.
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Assay conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the enzyme's activity with this compound.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| No peak or very small peak | Injection issue (e.g., air bubble in the syringe, clogged injector). | Check the injector and syringe. Purge the system. |
| Low concentration of the analyte. | Concentrate the sample or inject a larger volume. | |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check detector settings and ensure the lamp is on. | |
| Broad or tailing peaks | Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH to suppress silanol (B1196071) interactions.[7] | |
| Split peaks | Clogged frit at the column inlet. | Backflush the column. If this doesn't resolve the issue, replace the frit or the column.[7] |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a compatible solvent. | |
| Fluctuating retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[8] | |
| Pump issues (e.g., leaks, air bubbles). | Check for leaks and purge the pump.[9] |
Mass Spectrometry Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Low signal intensity | Poor ionization of this compound. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). |
| Sample matrix suppression. | Purify the sample to remove interfering substances. Consider using a different ionization source if available. | |
| No characteristic fragment ion (e.g., neutral loss of 507 Da) | Incorrect collision energy. | Optimize the collision energy to achieve the desired fragmentation. |
| The compound is not this compound. | Verify the identity of the compound using other analytical techniques. | |
| Multiple unexpected ions | Presence of impurities or adducts (e.g., sodium, potassium). | Analyze the sample with high-resolution mass spectrometry to identify the elemental composition of the ions. Improve sample purification. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of acyl-CoA esters. Optimization for this compound may be required.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Sample: this compound dissolved in Mobile Phase A
Procedure:
-
Set the UV detector to 260 nm (for the adenine (B156593) moiety of CoA).
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Hold at 50% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes before the next injection.
-
Analyze the chromatogram for the main peak (this compound) and any impurity peaks. Purity can be estimated by the relative peak areas.
Example HPLC Gradient Profile:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 26 | 95 | 5 |
| 36 | 95 | 5 |
Protocol 2: Identity Confirmation by LC-MS/MS
This protocol outlines a general approach for the mass spectrometric analysis of acyl-CoAs.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Sample: this compound dissolved in 50:50 water:acetonitrile with 0.1% formic acid
Procedure:
-
Use the same HPLC conditions as described in Protocol 1, but with the formic acid-based mobile phases.
-
Operate the ESI source in positive ion mode.
-
Perform a full scan analysis to determine the m/z of the parent ion [M+H]+ of this compound.
-
Perform a product ion scan on the parent ion to observe the fragmentation pattern. Look for the characteristic neutral loss of 507 Da.[2][3]
Expected Mass Spectrometry Data for Acyl-CoAs:
| Analysis Mode | Expected Ion | Characteristic Fragment |
| Full Scan (MS1) | [M+H]+ | - |
| Product Ion Scan (MS/MS) | [M+H]+ | [M+H - 507]+ |
Visualizations
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iscrm.uw.edu [iscrm.uw.edu]
- 5. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Interference in Bezafibroyl-CoA Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays involving Bezafibroyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cells?
This compound is the activated form of Bezafibrate, a drug known to be a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs).[1] It activates PPARα, PPARβ/δ, and to a lesser extent, PPARγ.[1] Upon binding, this compound induces a conformational change in the PPAR, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2] Key downstream effects include the regulation of genes involved in lipid metabolism, such as fatty acid oxidation, and inflammation.[1][3][4] It is important to note that Bezafibrate is converted to its active form, this compound, intracellularly.[5]
Q2: Are there any known PPAR-independent effects of this compound?
Yes, studies on Bezafibrate suggest the existence of PPAR-independent mechanisms. For instance, Bezafibrate has been shown to induce mitochondrial derangement and a shift towards anaerobic glycolysis in some human cell lines.[6][7] Additionally, at clinically relevant doses, Bezafibrate can decrease triglyceride levels through a PPARα-independent mechanism by down-regulating the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[8] It has also been reported to inhibit fatty acid elongation, which is independent of PPAR activation.[9] These off-target effects should be considered when interpreting assay results.
Q3: How is Bezafibrate converted to this compound in cells?
Fibrates, like Bezafibrate, are believed to be converted to their corresponding CoA esters by intracellular acyl-CoA synthetases.[5] These enzymes catalyze the ATP-dependent formation of a thioester bond between the carboxyl group of Bezafibrate and Coenzyme A.
Troubleshooting Guide
Issue 1: High Background Signal or Autofluorescence
Q: My assay is showing a high background signal. Could this compound be causing this?
A: This is a possibility. High background can arise from several sources:
-
Compound Autofluorescence: While specific data for this compound is limited, the parent compound, Bezafibrate, and other fibrates are organic molecules that may possess intrinsic fluorescence. This can be a significant issue in fluorescence-based assays.
-
Media Components: Phenol (B47542) red in culture media is a known source of autofluorescence.
-
Cellular Autofluorescence: Cellular components like NADH and flavins can contribute to background fluorescence.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence or luminescence of this compound in your assay buffer without cells to determine its intrinsic signal.
-
Use Phenol Red-Free Media: Switch to a phenol red-free medium formulation during the assay to reduce background.
-
Optimize Wavelengths: If possible, use fluorophores with excitation and emission wavelengths in the red spectrum to minimize interference from cellular autofluorescence, which is more prominent in the blue and green spectra.
-
Blank Subtraction: Always include appropriate blank wells (media only, cells only, compound only) and subtract these values from your experimental wells.
Issue 2: Inconsistent or Non-Reproducible Results
Q: I am observing high variability between replicate wells and experiments. What are the potential causes?
A: Inconsistent results in cell-based assays can be due to a variety of factors:
-
Cell Health and Plating: Unhealthy cells or inconsistent cell seeding density can lead to significant variability. Ensure your cells are in the logarithmic growth phase and are plated evenly.
-
Compound Stability: Acyl-CoA thioesters can be unstable in aqueous solutions. Prepare fresh solutions of this compound for each experiment and minimize freeze-thaw cycles.
-
Incubation Times: Ensure consistent incubation times for cell plating, compound treatment, and reagent addition across all plates and experiments.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
Troubleshooting Steps:
| Parameter | Recommendation |
| Cell Seeding | Optimize seeding density to ensure cells are in a healthy, responsive state throughout the assay. |
| Compound Preparation | Prepare fresh stock solutions of this compound. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Plate Layout | Avoid using the outer wells for critical data points to minimize edge effects. |
| Pipetting Technique | Ensure proper and consistent pipetting to minimize variability in cell and reagent dispensing. |
Issue 3: Unexpected Cellular Effects or Cytotoxicity
Q: I am observing a decrease in cell viability at concentrations where I expect to see a specific pharmacological effect. What could be happening?
A: Unexplained cytotoxicity could be due to:
-
Mitochondrial Effects: As mentioned, Bezafibrate has been shown to cause mitochondrial derangement in some cell types.[6] This can lead to cytotoxicity that is independent of its PPAR-agonist activity.
-
Oxidative Stress: Some studies suggest that fibrates can induce oxidative stress, which may contribute to their differentiating activity in certain cancer cell lines.[10]
-
Compound Purity: Impurities in your this compound preparation could be cytotoxic.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) in parallel with your functional assay to determine the cytotoxic concentration range of this compound in your specific cell line.
-
Assess Mitochondrial Health: Use assays that measure mitochondrial membrane potential (e.g., TMRE or JC-1) or cellular respiration to investigate potential mitochondrial toxicity.
-
Include Antioxidant Controls: In some cases, co-treatment with an antioxidant like N-acetylcysteine may help to elucidate if oxidative stress is a contributing factor.[10]
Experimental Protocols
Protocol 1: PPARα Reporter Gene Assay
This protocol is designed to measure the activation of PPARα by this compound using a luciferase reporter system.
Materials:
-
HEK293T cells
-
PPARα expression plasmid
-
Luciferase reporter plasmid with a PPRE promoter
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
This compound
-
Positive control (e.g., GW7647)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells/well. Allow cells to attach overnight.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla (if using for normalization) luciferase activity using a luminometer according to the dual-luciferase assay kit instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Fatty Acid Oxidation Assay
This protocol measures the effect of this compound on the rate of fatty acid oxidation in cells.
Materials:
-
Cell line of interest (e.g., HepG2, primary adipocytes)
-
[9,10-³H]palmitic acid or a fluorescent fatty acid analog
-
Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader
-
This compound
-
Positive control (e.g., Fenofibrate)
Procedure:
-
Cell Plating and Treatment: Seed cells in a suitable multi-well plate. Once confluent, treat the cells with various concentrations of this compound or a positive control for 24-48 hours.
-
Substrate Addition: Prepare a solution of [³H]palmitic acid complexed to BSA in serum-free media. Add this solution to the cells.
-
Incubation: Incubate the cells for 2-4 hours at 37°C to allow for fatty acid uptake and oxidation.
-
Measurement of ³H₂O Production: Collect the cell culture supernatant. Separate the ³H₂O (a product of β-oxidation) from the unmetabolized [³H]palmitic acid using a separation column or by selective precipitation.
-
Quantification: Measure the radioactivity of the aqueous phase using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the total protein content in each well. An increase in ³H₂O production indicates an increase in fatty acid oxidation.
Quantitative Data Summary
The following table summarizes representative EC50 values for Bezafibrate in various cell-based assays. These values can serve as a starting point for determining the appropriate concentration range for this compound experiments, assuming efficient intracellular conversion.
| Cell Line | Assay Type | Measured Effect | Bezafibrate EC50 | Reference |
| MC3T3-E1 | Cell Viability (MTT) | Increased Viability | ~100-500 µM | [11] |
| MC3T3-E1 | Cell Proliferation (BrdU) | Increased Proliferation | ~100 µM | [11] |
| HEK293T | PPARα Reporter Assay | Luciferase Expression | Not explicitly stated, but activation observed | [12] |
| HL-60 & U-937 | Cell Differentiation | Chemiluminescence | Concentration-dependent effect observed | [13] |
Signaling Pathway and Workflow Diagrams
References
- 1. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 2. Bezafibrate Upregulates Mitochondrial Biogenesis and Influence Neural Differentiation of Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bezafibrate reduces mRNA levels of adipocyte markers and increases fatty acid oxidation in primary culture of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bezafibrate induces acyl-CoA oxidase mRNA levels and fatty acid peroxisomal beta-oxidation in rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bezafibrate induces a mitochondrial derangement in human cell lines: a PPAR-independent mechanism for a peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bezafibrate lowers very long-chain fatty acids in X-linked adrenoleukodystrophy fibroblasts by inhibiting fatty acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bezafibrate as differentiating factor of human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bezafibrate enhances proliferation and differentiation of osteoblastic MC3T3-E1 cells via AMPK and eNOS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bezafibroyl-CoA Experiments
Welcome to the technical support center for Bezafibroyl-CoA experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (BF-CoA) is the Coenzyme A (CoA) thioester of bezafibrate (B1666932), a lipid-lowering fibrate drug. Bezafibrate itself is a pan-agonist of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate genes involved in lipid and glucose metabolism. The conversion of bezafibrate to its CoA ester is believed to be the formation of the pharmacologically active species of the drug. A key mechanism of action for this compound is the direct inhibition of fatty acid elongation.[1]
Q2: How is this compound synthesized?
This compound can be synthesized from bezafibrate. A detailed protocol is provided in the "Experimental Protocols" section of this guide. The synthesis involves dissolving bezafibrate and reacting it with ethylchloroformate in the presence of triethylamine (B128534), followed by the addition of Coenzyme A.[1]
Q3: What is a recommended starting point for incubation time in an enzymatic assay?
Based on studies investigating the inhibitory effect of this compound on fatty acid elongation, a starting incubation time of 30 minutes at 37°C has been shown to be effective.[1] However, the optimal time will depend on the specific enzyme kinetics and experimental conditions. It is always recommended to perform a time-course experiment to determine the ideal incubation period for your specific assay.
Q4: How should I handle and store this compound?
Long-chain fatty acyl-CoA esters can be unstable in aqueous solutions, especially over extended periods at room temperature.[2] It is recommended to prepare fresh solutions of this compound for each experiment. For storage, it is best to store the lyophilized powder at -20°C or below. If solutions must be prepared in advance, they should be aliquoted and stored at -80°C to minimize degradation from freeze-thaw cycles.
Q5: In what types of experiments is this compound typically used?
This compound is primarily used in studies related to lipid metabolism. Specifically, it is a valuable tool for investigating the inhibition of fatty acid elongation and the broader effects of fibrate drugs on cellular processes.[1] It can be used in in vitro enzymatic assays with purified enzymes or microsomal fractions, as well as in cell-based assays to study its effects on cellular lipid profiles and signaling pathways.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No or low inhibitory effect of this compound observed.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Confirm the integrity of your stock by a suitable analytical method if possible. |
| Sub-optimal Incubation Time | Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation time for your specific assay conditions. |
| Incorrect Enzyme or Substrate Concentration | Ensure that the enzyme and substrate concentrations are appropriate for detecting inhibition. If the enzyme concentration is too high, it may overcome the inhibitory effect. |
| Assay Interference | Run control experiments without the enzyme to ensure that this compound is not interfering with the detection method. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of all reagents. Prepare a master mix for common reagents to minimize pipetting errors. |
| Precipitation of this compound | Visually inspect the assay wells for any signs of precipitation. If precipitation is observed, consider adjusting the solvent or reducing the final concentration of this compound. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with a buffer. |
Issue 3: Unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cellular Uptake and Metabolism | Bezafibrate is converted to this compound intracellularly.[3] When treating cells with this compound directly, its uptake and stability within the cell can be variable. Consider using bezafibrate as a positive control, as it will be endogenously converted to the active CoA ester. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH) to ensure that the observed effects are not due to non-specific cytotoxicity of this compound at the concentrations used. |
| Off-target Effects | Bezafibrate is a pan-PPAR agonist.[4] While this compound has a specific inhibitory effect on fatty acid elongation, consider the possibility of broader effects on PPAR-regulated pathways. |
Experimental Protocols
Protocol 1: Synthesis of this compound (BF-CoA)
This protocol is adapted from a published method.[1]
Materials:
-
Bezafibrate (BF)
-
Dichloromethane (DCM), dried
-
Tetrahydrofuran (THF), dried
-
Triethylamine, 1 M in dry DCM
-
Ethylchloroformate, 1 M in dry DCM
-
Coenzyme A (CoA) trilithium salt
-
Potassium bicarbonate, 0.5 M
-
Nitrogen gas
Procedure:
-
Dissolve 36 µmol of Bezafibrate in 1.4 mL of a DCM/THF mixture (5:2 ratio).
-
Add 40 µL of 1 M triethylamine to the reaction mixture.
-
Incubate at room temperature for 10 minutes under constant stirring and a nitrogen atmosphere.
-
Add 40 µL of 1 M ethylchloroformate and continue the incubation for 45 minutes.
-
In a separate tube, dissolve 18 µmol of CoA in 2 mL of 0.5 M potassium bicarbonate.
-
Slowly add the CoA solution to the reaction mixture and stir for 1 hour at room temperature.
-
The resulting this compound solution can be purified using solid-phase extraction.
Protocol 2: Fatty Acid Elongation Inhibition Assay
This protocol is based on a method used to demonstrate the inhibitory effect of this compound on fatty acid elongation.[1]
Materials:
-
Microsomal fraction (e.g., from rat liver)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
α-cyclodextrin (10 mg/mL)
-
NADPH (1 mM)
-
Rotenone (5 µM)
-
[2-14C] malonyl-CoA (60 µM)
-
C16:0-CoA or C22:0-CoA (20 µM)
-
This compound (or other inhibitors) at various concentrations
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, α-cyclodextrin, NADPH, rotenone, and [2-14C] malonyl-CoA.
-
Add the fatty acyl-CoA substrate (C16:0-CoA or C22:0-CoA).
-
Add this compound or the vehicle control to the respective reaction tubes.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding 100 µg of the microsomal protein.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a strong base (e.g., KOH) to saponify the acyl-CoAs.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Quantify the amount of radiolabeled elongated fatty acids by liquid scintillation counting.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Experiments
| Experiment Type | Starting this compound Concentration | Recommended Incubation Time | Notes |
| Enzymatic Assay (Fatty Acid Elongation) | 1 - 50 µM | 30 minutes | Optimal concentration should be determined by a dose-response curve.[1] |
| Cell-based Assay (Lipid Metabolism) | 10 - 100 µM (of Bezafibrate) | 24 - 72 hours | When using bezafibrate, allow time for cellular uptake and conversion to this compound.[1][3] |
Visualizations
Caption: A general experimental workflow for using this compound in enzymatic or cellular assays.
Caption: A troubleshooting flowchart for addressing a lack of inhibitory effect in this compound experiments.
Caption: Simplified signaling pathway showing the activation of bezafibrate and the inhibitory action of this compound.
References
- 1. Bezafibrate lowers very long-chain fatty acids in X-linked adrenoleukodystrophy fibroblasts by inhibiting fatty acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Hypolipidaemic drugs are activated to acyl-CoA esters in isolated rat hepatocytes. Detection of drug activation by human liver homogenates and by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Bezafibroyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Bezafibroyl-CoA quantification, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for validating a this compound quantification method?
A1: According to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, the core validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, and the limits of detection (LOD) and quantification (LOQ).[1][2][3][4][5][6][7][8][9][10][11] A comprehensive validation ensures the analytical method is reliable, reproducible, and fit for its intended purpose.[7][8][10]
Q2: What is a common challenge in quantifying this compound and other acyl-CoAs?
A2: A primary challenge is the inherent instability of acyl-CoAs in aqueous solutions, which can lead to issues with reproducibility and accuracy.[12][13][14] Sample preparation is also critical, as matrix effects from biological samples can interfere with quantification.[12][15]
Q3: What is the recommended sample preparation technique for this compound analysis?
A3: A common and effective technique involves protein precipitation followed by solid-phase extraction (SPE).[1][15][16] Precipitation is often performed with trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[15] SPE is then used to purify the acyl-CoAs and remove the deproteinizing agent before LC-MS/MS analysis.[1][15][16] Some methods have been developed that do not require SPE, which can improve the recovery of certain analytes.[15][17][18]
Q4: Which analytical technique is most suitable for this compound quantification?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity and specificity.[1][15][16][17][18][19] It allows for the selective detection of this compound even in complex biological matrices.[19]
Troubleshooting Guides
Issue 1: Poor Linearity (Low R² value) in Calibration Curve
dot graph TD { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Troubleshooting Poor Linearity in Calibration Curves.
| Potential Cause | Recommended Solutions |
| Analyte Degradation | Acyl-CoAs like this compound are unstable.[12][13] Prepare fresh standards and quality controls for each run. Store stock solutions at -80°C and reconstitute just before analysis.[12] Using a buffer such as ammonium (B1175870) acetate (B1210297) at a slightly acidic to neutral pH can improve stability.[12][13] |
| Matrix Effects | Co-eluting species from the biological matrix can cause ion suppression or enhancement.[12] Optimize the solid-phase extraction (SPE) protocol to better remove interfering substances. Construct the calibration curve using a matrix identical to the samples to compensate for these effects.[12] |
| Inappropriate Calibration Range | The selected concentration range may not be linear. Adjust the range by adding more points at the lower or upper ends. For concentration ranges spanning several orders of magnitude, a weighted linear regression (e.g., 1/x or 1/x²) can improve accuracy at lower concentrations.[12][15] |
Issue 2: Low Sensitivity / Poor Signal Intensity
dot graph TD { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Troubleshooting Low Sensitivity or Poor Signal.
| Potential Cause | Recommended Solutions |
| Inefficient Extraction | Incomplete extraction of this compound from the sample matrix is a common cause of low signal.[12] Using 5-sulfosalicylic acid (SSA) for deproteinization has been shown to be effective and can sometimes eliminate the need for SPE.[15][17] If using SPE, ensure the cartridge type and elution solvent are appropriate for this compound. |
| Suboptimal MS/MS Parameters | The mass spectrometer settings may not be optimized for this compound. Infuse a standard solution of the analyte to tune parameters such as collision energy. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[12][16] Monitoring this transition can improve signal specificity.[16] |
| Analyte Degradation in Autosampler | The stability of acyl-CoAs can be poor, even after reconstitution in the autosampler.[13][14] Minimize the time samples spend in the autosampler before injection. If possible, use a cooled autosampler to maintain sample integrity. |
Issue 3: Poor Reproducibility (%RSD > 15%)
dot graph TD { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Troubleshooting Poor Reproducibility.
| Potential Cause | Recommended Solutions |
| Inconsistent Sample Preparation | Variability in sample handling, especially during extraction and dilution steps, can lead to poor reproducibility. Ensure all steps are performed consistently across all samples. |
| Lack of an Appropriate Internal Standard (IS) | An internal standard is crucial to correct for sample loss during preparation and for variations in injection volume and MS response.[12] The ideal IS is a stable isotope-labeled version of this compound. If unavailable, a structurally similar acyl-CoA that is not present in the biological samples can be used.[12] |
| Instrument Variability | Fluctuations in the LC pump pressure or MS detector sensitivity during the analytical run can cause poor reproducibility. Perform system suitability tests before each run to ensure the instrument is performing within acceptable limits. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Quantification
dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: General workflow for sample preparation.
-
Homogenization : Homogenize the tissue or cell pellet in a suitable extraction solvent.
-
Internal Standard : Spike the homogenate with an internal standard (ideally, a stable isotope-labeled this compound).
-
Protein Precipitation : Add an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the sample.[15] Vortex thoroughly.
-
Centrifugation : Incubate on ice for 10 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (Optional but Recommended) :
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727), followed by equilibration with water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation : Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable injection solvent (e.g., 50% methanol/water with 10 mM ammonium acetate).
-
Analysis : Proceed with LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 10 mM ammonium acetate.
-
Mobile Phase B : Acetonitrile/Methanol (90:10) with 10 mM ammonium acetate.
-
Gradient : A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate : 0.2-0.4 mL/min.
-
Column Temperature : 40°C.
-
-
Mass Spectrometry (MS/MS) :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Quantifier : Monitor the transition from the protonated parent ion [M+H]⁺ of this compound to a specific product ion. A common transition for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety: [M+H]⁺ -> [M-507+H]⁺.[12][15]
-
Qualifier : A second transition should be monitored for confirmation, for example, [M+H]⁺ -> 428 m/z, which corresponds to a fragment of the adenosine (B11128) portion.[15]
-
-
Parameter Optimization : Optimize declustering potential, collision energy, and other source parameters by infusing a standard solution of this compound.
-
Method Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.[1][3][4][7]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., metabolites, matrix components).[3] | Chromatographic peaks for this compound and the internal standard should be well-resolved from any interfering peaks at their respective retention times. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][3] | Coefficient of determination (R²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[2] | The defined range should cover the expected concentrations in the study samples. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[2][3] | The mean recovery should be within 85-115% of the nominal value (often tightened to 90-110%). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-assay) and intermediate precision (inter-assay). | Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) should be ≤ 15%. For the Lower Limit of Quantification (LLOQ), it should be ≤ 20%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][3] | The results should remain within the acceptance criteria for precision and accuracy when parameters like mobile phase composition, pH, or column temperature are slightly varied. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The analyte response should be at least 5-10 times the response of the blank. Precision (%RSD) should be ≤ 20%. |
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. qbdgroup.com [qbdgroup.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. fda.gov [fda.gov]
- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
strategies to improve the efficiency of Bezafibroyl-CoA reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Bezafibroyl-CoA reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the synthesis of this compound?
This compound is synthesized from bezafibrate (B1666932) and Coenzyme A (CoA) by the action of an acyl-CoA synthetase, also known as an acyl-CoA ligase. These enzymes catalyze the formation of a thioester bond between the carboxyl group of a fatty acid (in this case, bezafibrate) and the thiol group of CoA, a reaction that is typically dependent on ATP and magnesium ions.
Q2: What are the critical factors influencing the yield of this compound in an enzymatic reaction?
The yield of this compound is influenced by several factors, including:
-
Enzyme concentration and activity: Higher concentrations of a highly active enzyme will generally lead to a higher yield.
-
Substrate concentrations: The concentrations of bezafibrate, CoA, and ATP need to be optimized. High concentrations of bezafibrate could lead to substrate inhibition.
-
Reaction buffer conditions: pH, temperature, and ionic strength of the buffer can significantly impact enzyme activity and stability.
-
Cofactor availability: Adequate concentrations of ATP and Mg2+ are crucial for the reaction.
-
Reaction time: The incubation time should be sufficient to allow the reaction to reach completion.
-
Product stability: this compound, like other acyl-CoAs, can be susceptible to hydrolysis.
Q3: How can I monitor the progress of the this compound synthesis reaction?
The formation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile
Technical Support Center: Analysis of Bezafibroyl-CoA and Related Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and resolving artifacts and other common issues encountered during the analysis of Bezafibroyl-CoA and other acyl-CoA thioesters.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound and other acyl-CoAs?
The analysis of acyl-CoAs, including xenobiotic-CoAs like this compound, presents several analytical challenges due to their inherent instability and complex biological matrices. Key challenges include:
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially under neutral to alkaline pH conditions. This can lead to the degradation of the target analyte and inaccurate quantification.
-
Enzymatic Degradation: Biological samples contain active thioesterase enzymes that can rapidly hydrolyze acyl-CoAs during sample preparation if not properly inactivated.[1]
-
Oxidation: The free thiol group of coenzyme A can oxidize, leading to the formation of disulfides and other adducts that can complicate analysis.[1]
-
Low Abundance: Acyl-CoAs are often present at low concentrations in biological samples, requiring highly sensitive analytical methods for their detection and quantification.
-
Matrix Effects: Complex biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting quantitative accuracy.
Q2: How can I minimize the degradation of this compound during sample preparation?
Minimizing degradation is critical for accurate analysis. Here are key steps to ensure sample integrity:
-
Rapid Enzyme Inactivation: Immediately after sample collection, enzymes must be inactivated. This is typically achieved by homogenizing the tissue or cells in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or with organic solvents like methanol (B129727) or acetonitrile (B52724) to precipitate and denature proteins.[1]
-
Maintain Low Temperatures: All sample preparation steps should be performed on ice or at 4°C to reduce both enzymatic activity and chemical hydrolysis.
-
Control pH: Use slightly acidic conditions (pH 4-6) throughout the extraction and analysis process to improve the stability of the thioester bond.[1]
-
Prompt Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts as dry pellets at -80°C to prevent degradation. For short-term storage in an autosampler, maintain the temperature at 4°C.[1]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in mass spectrometry?
Acyl-CoAs exhibit a very specific and characteristic fragmentation pattern in positive ion mode tandem mass spectrometry (MS/MS), which is useful for their identification and quantification. The most common fragmentation involves a neutral loss of the 3'-phospho-ADP moiety (507 Da).[2] Another characteristic fragment ion corresponds to the adenosine (B11128) 3',5'-diphosphate key fragment at m/z 428.0365. These signature fragments can be used in precursor ion scanning or multiple reaction monitoring (MRM) to selectively detect acyl-CoAs in complex mixtures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound and other acyl-CoAs.
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing very low signal intensity for my this compound analyte, or the background noise is unacceptably high. What are the possible causes and how can I fix this?
Answer: Poor signal intensity and high background noise are common issues in the LC-MS/MS analysis of acyl-CoAs. The underlying causes often relate to sample preparation, matrix effects, or suboptimal instrument settings.
| Potential Cause | Recommended Solution(s) |
| Analyte Degradation | - Ensure rapid inactivation of thioesterases with acidic buffers or organic solvents.[1]- Maintain samples at low temperatures (on ice or 4°C) throughout preparation.[1]- Analyze samples immediately after preparation or store them properly at -80°C as a dry pellet.[1] |
| Ion Suppression from Matrix | - Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering matrix components.- Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Suboptimal MS Parameters | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the correct precursor and product ions are selected for MRM transitions based on the characteristic fragmentation of acyl-CoAs (neutral loss of 507 Da).[2] |
| Poor Extraction Recovery | - Evaluate different extraction solvents and methods. A mixture of acetonitrile and isopropanol (B130326) followed by SPE can yield high recovery.- Ensure complete cell lysis or tissue homogenization to release the analyte. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Question: My chromatographic peaks for this compound are tailing, fronting, or are excessively broad. What could be causing this and how can I improve the peak shape?
Answer: Poor peak shape can compromise both qualitative identification and quantitative accuracy. The causes are often related to interactions with the stationary phase, column contamination, or inappropriate mobile phase conditions.
| Potential Cause | Recommended Solution(s) |
| Secondary Interactions | - The phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica-based stationary phase, causing peak tailing. Using a column with end-capping or a hybrid particle technology can mitigate this.- Adjusting the mobile phase pH to a slightly acidic range (pH 4-6) can suppress the ionization of residual silanols on the column. |
| Column Contamination | - Accumulation of matrix components on the column can lead to peak distortion. Use a guard column and implement a column wash step with a strong solvent after each analytical run.- If peak shape deteriorates, try flushing the column with a series of strong solvents or, if necessary, replace the column. |
| Inappropriate Mobile Phase | - Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase to avoid solvent effects that can cause peak fronting or splitting.- Optimize the gradient profile to ensure adequate focusing of the analyte at the head of the column before elution. |
| Column Overload | - Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissues
This protocol details a common method for the extraction of acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample
-
100 mM KH2PO4 buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Homogenizer
-
Refrigerated centrifuge
Procedure:
-
Tissue Pulverization: Weigh approximately 50-100 mg of frozen tissue and grind it to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Homogenization: Transfer the powdered tissue to a tube containing 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly.
-
Protein Precipitation and Extraction: Add 2 mL of a 1:1 (v/v) solution of acetonitrile and isopropanol to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) immediately before LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoAs. Specific parameters will need to be optimized for your instrument and target analyte.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the acyl-CoAs, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Precursor Ion (Q1): The [M+H]+ ion of the target acyl-CoA.
-
Product Ion (Q3): The characteristic fragment resulting from the neutral loss of 507 Da or the fragment at m/z 428.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
Table 1: Comparison of Recovery Rates for Acyl-CoA Extraction Methods
| Extraction Method | Analyte | Average Recovery (%) |
| Acetonitrile/Isopropanol with SPE | Long-chain acyl-CoAs | 70-80% |
| 5% Sulfosalicylic Acid (SSA) | Short-chain acyl-CoAs | >80% |
| Perchloric Acid (PCA) | Short-chain acyl-CoAs | Variable, can be lower |
Note: Recovery rates can vary depending on the specific acyl-CoA, tissue type, and exact protocol used.
Visualizations
Caption: Experimental workflow for Acyl-CoA analysis.
Caption: Troubleshooting logic for poor signal intensity.
Caption: Conceptual pathway of this compound formation.
References
Validation & Comparative
Bezafibrate vs. Bezafibroyl-CoA: A Comparative Analysis of Their Effects on Fatty Acid Oxidation
A Tale of Two Effects: Acute Inhibition vs. Chronic Upregulation
The comparison between bezafibrate (B1666932) and its active metabolite, bezafibroyl-CoA, on fatty acid oxidation (FAO) reveals a complex, dual-action mechanism. While both molecules can acutely inhibit a key enzyme in the FAO pathway, the long-term therapeutic effect of bezafibrate, mediated by this compound, is a significant upregulation of this very same pathway. This guide provides a detailed comparison of these contrasting effects, supported by experimental data and methodologies for researchers in metabolic diseases and drug development.
At a Glance: Key Differences
| Feature | Bezafibrate | This compound |
| Primary Role | Prodrug administered clinically. | The biologically active metabolite. |
| Acute Effect on FAO | Direct inhibitor of Carnitine Palmitoyltransferase I (CPT I). | Direct inhibitor of Carnitine Palmitoyltransferase I (CPT I). |
| Chronic Effect on FAO | Upregulates FAO genes via conversion to this compound. | Directly activates PPARs to upregulate FAO genes. |
| Mechanism of Chronic Action | Indirect, requires intracellular conversion. | Direct ligand for PPARα, PPARδ, and PPARγ. |
Part 1: The Acute Effect - Direct Inhibition of Fatty Acid Oxidation
Both bezafibrate and its CoA ester have been shown to directly inhibit carnitine palmitoyltransferase I (CPT I), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1] This inhibitory action is an acute, direct chemical interaction with the enzyme.
Experimental Data: Inhibition of Carnitine Palmitoyltransferase I
A foundational study demonstrated that bezafibrate and this compound inhibit CPT I in isolated rat liver mitochondria with comparable potency but with distinct kinetics.[1] Crucially, the study noted that bezafibrate does not require activation to its CoA derivative to exert this inhibition.[1] While the original 1986 study is not widely available, the key findings are summarized below.
| Compound | Target Enzyme | Effect | Potency | Kinetic Details |
| Bezafibrate | Carnitine Palmitoyltransferase I (CPT I) | Inhibition | Comparable to this compound | Distinct from this compound |
| This compound | Carnitine Palmitoyltransferase I (CPT I) | Inhibition | Comparable to Bezafibrate | Distinct from Bezafibrate |
Experimental Protocol: CPT I Activity Assay in Isolated Mitochondria
The activity of CPT I is typically measured using a forward radioisotope assay, which quantifies the formation of radiolabeled palmitoylcarnitine (B157527) from palmitoyl-CoA and labeled L-carnitine.
-
Mitochondrial Isolation : Mitochondria are isolated from tissue homogenates (e.g., liver or muscle) by differential centrifugation.[2]
-
Reaction Mixture : A standard incubation mixture is prepared containing buffer (e.g., Tris-HCl), co-factors (ATP, MgCl₂), and respiratory chain inhibitors (e.g., rotenone, KCN) to prevent the metabolism of palmitoyl-CoA through other pathways.[2]
-
Substrate Addition : The reaction is initiated by adding the substrates: a defined concentration of palmitoyl-CoA and L-carnitine, with one being radiolabeled (e.g., L-[³H]carnitine).[2]
-
Inhibitor Testing : To determine the inhibitory effect, various concentrations of bezafibrate or this compound are added to the reaction mixture.
-
Reaction Termination and Extraction : After a defined incubation period (e.g., 6 minutes), the reaction is stopped with a strong acid (e.g., 1 M HCl). The radiolabeled product, palmitoyl-[³H]carnitine, is then extracted using a solvent like water-saturated butanol.
-
Quantification : The radioactivity of the extracted phase is measured using a scintillation counter. The CPT I activity is calculated based on the amount of labeled product formed per unit of time per milligram of mitochondrial protein.
Part 2: The Chronic Effect - Transcriptional Upregulation of Fatty Acid Oxidation
The primary therapeutic mechanism of bezafibrate relies on its conversion to this compound, which acts as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs), including PPARα, PPARγ, and PPARδ. Activation of these nuclear receptors, particularly PPARα, leads to the increased transcription of a suite of genes involved in fatty acid uptake and oxidation.
Experimental Data: Upregulation of Fatty Acid Oxidation In Vitro
Studies using cultured cells from patients with FAO disorders have demonstrated bezafibrate's ability to rescue deficient enzyme activity and improve the overall FAO rate. This effect is dose-dependent and requires time (typically 24-48 hours) for gene transcription and protein synthesis to occur.
| Cell Type | Condition | Treatment | Effect on FAO |
| Patient Fibroblasts | CPT II Deficiency | Bezafibrate | +39% to +206% increase in palmitoyl-CoA oxidation.[3] |
| Patient Fibroblasts | VLCAD Deficiency | 500 µM Bezafibrate (48h) | Up to 3-fold increase in palmitate oxidation.[4] |
| Patient Fibroblasts | Various FAO Disorders | 0.4 mmol/L Bezafibrate | Correction of aberrantly elevated acylcarnitine levels.[5] |
Experimental Protocol: In Vitro Probe Acylcarnitine (IVP) Assay
This assay is used to assess the functional capacity of the entire FAO pathway in cultured cells by measuring the profile of acylcarnitine intermediates produced from a fatty acid precursor.
-
Cell Culture : Patient-derived fibroblasts are cultured to near confluence in standard culture flasks.
-
Treatment : Cells are pre-incubated with bezafibrate (e.g., 0.4 mmol/L) or a vehicle control for a specified period (e.g., 48 hours) to allow for gene expression changes.
-
Fatty Acid Loading : The culture medium is replaced with a special medium containing a fatty acid substrate (e.g., palmitic acid) and L-carnitine.
-
Incubation : The cells are incubated for a further period (e.g., 24-72 hours) to allow for the metabolism of the fatty acid.
-
Sample Collection : The culture medium, containing secreted acylcarnitines, is collected.
-
Analysis : The acylcarnitine profile in the medium is analyzed by tandem mass spectrometry (MS/MS). An effective treatment with bezafibrate will result in a decrease in the long-chain acylcarnitines that accumulate due to the specific enzyme deficiency and an increase in shorter-chain products, indicating a restoration of flux through the FAO pathway.[5][6]
Summary and Conclusion
The effects of bezafibrate and its active form, this compound, on fatty acid oxidation are multifaceted.
-
Acute Effect : Both bezafibrate and this compound act as direct, acute inhibitors of CPT I, the gateway for long-chain fatty acid oxidation. This effect does not require the metabolic activation of bezafibrate.[1]
-
Chronic Effect : The therapeutic benefit of bezafibrate stems from its intracellular conversion to this compound. As the active metabolite, this compound functions as a pan-PPAR agonist, leading to the transcriptional upregulation of genes encoding FAO enzymes. This chronic action enhances the overall capacity of the fatty acid oxidation pathway, an effect that has shown therapeutic promise in correcting certain inherited FAO disorders.[3][4][5]
For researchers, it is critical to distinguish between these two opposing actions. In short-term experiments with isolated mitochondria, bezafibrate and its metabolite can be expected to act as inhibitors. Conversely, in longer-term cell culture or in vivo studies, the dominant effect is the PPAR-mediated upregulation of fatty acid oxidation, which is entirely dependent on the conversion of bezafibrate to this compound. This dual mechanism underscores the complexity of pharmacological intervention in metabolic pathways.
References
- 1. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Bezafibrate in skeletal muscle fatty acid oxidation disorders: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Bezafibrate can be a new treatment option for mitochondrial fatty acid oxidation disorders: evaluation by in vitro probe acylcarnitine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro probe acylcarnitine profiling assay using cultured fibroblasts and electrospray ionization tandem mass spectrometry predicts severity of patients with glutaric aciduria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Bezafibroyl-CoA and CPT1 Inhibition: A Comparative Analysis
A comprehensive guide for researchers validating the role of Bezafibroyl-CoA in the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), with a comparative look at alternative inhibitors.
Introduction
Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism, acting as the rate-limiting step for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] Its inhibition is a key therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as it can shift cellular energy metabolism from fatty acid oxidation towards glucose utilization.[3][4] Bezafibrate (B1666932), a hypolipidemic drug, and its active form, this compound, have been identified as inhibitors of CPT1.[5] This guide provides a detailed comparison of this compound's role in CPT1 inhibition against other known inhibitors, supported by available experimental data and detailed protocols.
Comparative Analysis of CPT1 Inhibitors
For a comprehensive understanding, this section presents available quantitative data for other prominent CPT1 inhibitors.
| Inhibitor | Target Isoform(s) | IC50 Value | Inhibition Type | Key Characteristics |
| This compound | CPT1 (in rat liver mitochondria) | Not explicitly reported | Distinct kinetics from bezafibrate | Active metabolite of bezafibrate.[5] |
| Bezafibrate | CPT1 (in rat liver mitochondria) | Comparable to this compound | - | Parent drug, does not require conversion to CoA ester for inhibition.[5] |
| Malonyl-CoA | CPT1A, CPT1B | Nanomolar to micromolar range (highly variable) | Allosteric | Endogenous, physiological inhibitor. CPT1B is 30- to 100-fold more sensitive than CPT1A.[1] |
| Etomoxiryl-CoA | CPT1A, CPT1B | 0.01 - 0.70 µM | Irreversible | Active form of etomoxir. Lacks isoform selectivity.[1][6] |
| Perhexiline | Cardiac CPT1, Hepatic CPT1 | 77 µM (cardiac), 148 µM (hepatic) | Competitive with palmitoyl-CoA, non-competitive with carnitine | Anti-anginal drug. |
| Amiodarone | Cardiac CPT1 | 228 µM | - | Anti-anginal drug. |
| ST1326 | Preferentially CPT1A | Not explicitly reported | Reversible | An amino-carnitine derivative. |
Note: IC50 values can vary significantly based on experimental conditions such as substrate concentrations, enzyme source, and assay method.
Signaling Pathway: Regulation of CPT1 by AMPK and Malonyl-CoA
The activity of CPT1 is intricately regulated by the cellular energy status, primarily through the AMP-activated protein kinase (AMPK) signaling pathway. When cellular AMP levels rise, indicating low energy, AMPK is activated. Activated AMPK then phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the enzyme responsible for producing malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of CPT1. Therefore, the AMPK-mediated inhibition of ACC leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of CPT1 and promotes fatty acid oxidation.
References
- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Regulatory enzymes of mitochondrial beta-oxidation as targets for treatment of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bezafibroyl-CoA and Other Key Acyl-CoA Esters in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Bezafibroyl-CoA and other physiologically significant acyl-CoA esters, including Palmitoyl-CoA, Acetyl-CoA, and Propionyl-CoA. The objective is to offer a comprehensive resource on their respective roles in metabolic regulation, supported by experimental data and detailed methodologies.
Introduction to Acyl-CoA Esters
Acyl-CoA esters are central intermediates in cellular metabolism, formed by the esterification of a fatty acid with coenzyme A (CoA). This activation is a prerequisite for their participation in a wide array of biochemical processes, including energy production through β-oxidation, synthesis of complex lipids, and cellular signaling. The specific acyl group attached to CoA dictates the molecule's function and metabolic fate. This guide focuses on a comparative examination of this compound, the activated form of the hypolipidemic drug bezafibrate (B1666932), and three endogenous acyl-CoA esters: Palmitoyl-CoA, a long-chain fatty acyl-CoA; Acetyl-CoA, a key two-carbon unit; and Propionyl-CoA, a three-carbon intermediate.
Comparative Biochemical Properties
The biochemical behavior of acyl-CoA esters is largely defined by their interaction with various enzymes. Substrate specificity and enzyme kinetics are critical parameters for understanding their distinct roles.
Enzyme Kinetics
The following tables summarize available kinetic data for key enzymes that metabolize or are regulated by the acyl-CoA esters discussed in this guide. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Substrate Specificity of Acyl-CoA Carboxylases
| Acyl-CoA Substrate | Enzyme | Organism/Tissue | Km (mM) | Relative Vmax (%) | Reference |
| Acetyl-CoA | Acetyl-CoA Carboxylase | Metallosphaera sedula | 0.06 | 100 | [1] |
| Propionyl-CoA | Acetyl-CoA Carboxylase | Metallosphaera sedula | 0.07 | ~100 | [1] |
| Acetyl-CoA | Propionyl-CoA Carboxylase | Bovine Liver | - | 1.5 | [2] |
| Propionyl-CoA | Propionyl-CoA Carboxylase | Bovine Liver | 0.29 | 100 | [2] |
| Acetyl-CoA | Acyl-CoA Carboxylase | Thermobifida fusca YX | - | Lower than Propionyl-CoA | [3] |
| Propionyl-CoA | Acyl-CoA Carboxylase | Thermobifida fusca YX | - | Preferred substrate | [3] |
| Butyryl-CoA | Acyl-CoA Carboxylase | Thermobifida fusca YX | - | Lower than Propionyl-CoA | [3] |
Table 2: Inhibition of Carnitine Palmitoyltransferase I (CPT I)
| Inhibitor | Enzyme Source | Substrate | Ki / IC50 | Inhibition Type | Reference |
| This compound | Rat Liver Mitochondria | Palmitoyl-CoA | Comparable to Bezafibrate | - | [4] |
| Bezafibrate | Rat Liver Mitochondria | Palmitoyl-CoA | Comparable to this compound | - | [4] |
| Palmitoyl-CoA | - | - | Allosteric inhibitor of Acetyl-CoA Carboxylase | - | [5] |
Role in Metabolic Pathways and Signaling
Acyl-CoA esters are integral to the regulation of major metabolic pathways. Their concentrations and ratios influence the flux through fatty acid synthesis, β-oxidation, and the tricarboxylic acid (TCA) cycle.
Fatty Acid Metabolism
-
This compound , derived from the drug bezafibrate, primarily influences fatty acid metabolism through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[6] This leads to the upregulation of genes involved in fatty acid uptake and oxidation.[6] Interestingly, both bezafibrate and its CoA ester have been shown to inhibit carnitine palmitoyltransferase I (CPT I), the rate-limiting enzyme in mitochondrial fatty acid oxidation, suggesting a complex regulatory role.[4]
-
Palmitoyl-CoA is a key substrate for β-oxidation, a process that sequentially breaks down the fatty acid chain to produce Acetyl-CoA, NADH, and FADH2 for energy production.[7] It also serves as a feedback inhibitor of acetyl-CoA carboxylase (ACC), the enzyme that commits Acetyl-CoA to fatty acid synthesis.[5]
-
Acetyl-CoA is the end-product of β-oxidation and the primary building block for de novo fatty acid synthesis.[8] Its cytosolic concentration is a critical determinant of whether fatty acid metabolism is in a synthetic or oxidative state.[9]
-
Propionyl-CoA is generated from the β-oxidation of odd-chain fatty acids and the catabolism of certain amino acids.[10] It enters the TCA cycle after being carboxylated to methylmalonyl-CoA and subsequently converted to succinyl-CoA.[2]
References
- 1. Characterization of acetyl-CoA/propionyl-CoA carboxylase in Metallosphaera sedula. Carboxylating enzyme in the 3-hydroxypropionate cycle for autotrophic carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propionyl-CoA - Wikipedia [en.wikipedia.org]
Cross-Validation of Analytical Methods for Bezafibroyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Bezafibroyl-CoA, the activated form of the hypolipidemic drug bezafibrate (B1666932), is critical for understanding its metabolic fate and pharmacodynamic effects. This guide provides a comparative overview of two primary analytical methods applicable to the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide leverages data from the analysis of other short- and long-chain acyl-CoAs to provide a robust framework for methodological comparison and selection.
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance of the adenine (B156593) group in CoA. | Separation based on polarity, detection via mass-to-charge ratio of precursor and fragment ions. |
| Sensitivity | Lower, with limits of detection (LOD) typically in the low picomole range.[1] | Higher, with LODs in the low femtomole range.[2] |
| Specificity | Lower, potential for interference from other UV-absorbing compounds co-eluting with the analyte.[1] | Higher, based on specific precursor-product ion transitions, minimizing interferences.[3][4] |
| Linearity | Good, typically over 2-3 orders of magnitude.[5][6] | Excellent, typically over 3-4 orders of magnitude.[2] |
| Sample Throughput | Moderate, typical run times are 10-30 minutes per sample.[6] | High, with run times often less than 15 minutes per sample.[7] |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. |
| Expertise Required | Moderate. | High, requires specialized training for operation and data analysis. |
Experimental Workflows and Protocols
The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis.
Protocol 1: HPLC-UV Method for Acyl-CoA Quantification
This protocol is a generalized procedure and would require optimization and validation for this compound.
1. Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Perform protein precipitation and extraction of acyl-CoAs using a cold solution of acetonitrile/methanol/water (2:2:1 v/v/v).[2]
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate buffer for HPLC analysis.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typical.[5][6]
-
Flow Rate: Approximately 1.0 mL/min.[5]
-
Detection: UV detection at 259 nm, which is the absorbance maximum for the adenine ring of Coenzyme A.[1]
3. Data Analysis:
-
Quantify this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
Protocol 2: LC-MS/MS Method for Acyl-CoA Quantification
This protocol provides a general framework for the sensitive and specific quantification of acyl-CoAs and would need to be adapted and validated for this compound.[3][7]
1. Sample Preparation:
-
Sample preparation is similar to the HPLC-UV method, involving homogenization and extraction.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically employed.[3]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound would be its protonated molecular mass [M+H]+. A characteristic product ion resulting from the fragmentation of the CoA moiety (e.g., m/z 428 or a neutral loss of 507) would be monitored.[3]
3. Data Analysis:
-
Quantify this compound by comparing the peak area ratios of the analyte to an internal standard against a calibration curve.
Hypothetical Signaling Pathway of this compound
Bezafibrate is known to be a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs). It is hypothesized that this compound, as the intracellular activated form, is the direct ligand for these nuclear receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Bezafibroyl-CoA versus Clofibroyl-CoA: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biochemical and pharmacological profiles of Bezafibroyl-CoA and Clofibroyl-CoA. This guide provides an overview of their roles as active metabolites of the lipid-lowering drugs bezafibrate (B1666932) and clofibrate (B1669205), respectively, and includes supporting experimental data and detailed methodologies.
Introduction
Bezafibrate and clofibrate are members of the fibrate class of drugs, widely used in the management of dyslipidemia. Their therapeutic effects are primarily mediated by their active metabolites, this compound and Clofibroyl-CoA. These acyl-CoA thioesters act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. Activation of PPARα leads to a cascade of downstream effects, ultimately resulting in reduced plasma triglycerides and, in the case of bezafibrate, a significant increase in high-density lipoprotein (HDL) cholesterol. While both compounds share a common overarching mechanism, subtle differences in their molecular interactions and resulting biological activities are of significant interest to the research and drug development community. This guide aims to provide a detailed comparative analysis of this compound and Clofibroyl-CoA, focusing on their biochemical properties, mechanism of action, and the experimental methodologies used to characterize them.
Data Presentation: Comparative Efficacy of Parent Compounds
Direct comparative data on the biochemical properties of this compound and Clofibroyl-CoA is limited in publicly available literature. However, the clinical efficacy of their parent drugs, bezafibrate and clofibrate, provides valuable insights into the relative potency of their active CoA esters. The following tables summarize key quantitative data from comparative clinical studies.
| Parameter | Bezafibrate | Clofibrate | Reference |
| Reduction in Triglycerides (Type IIa Hyperlipoproteinemia) | 30% | 23% | [1] |
| Reduction in Triglycerides (Type IIb Hyperlipoproteinemia) | 41% | 28% | [1] |
| Reduction in Total Cholesterol (Type IIa Hyperlipoproteinemia) | 18% | 16% | [1] |
| Reduction in Total Cholesterol (Type IIb Hyperlipoproteinemia) | 12% | 8% | [1] |
| Increase in HDL-Cholesterol | Significant Increase | Less frequent increase | [1] |
Table 1: Comparative Effects of Bezafibrate and Clofibrate on Plasma Lipids in Type IIa and IIb Hyperlipoproteinemia. This table highlights the generally more pronounced effect of bezafibrate on triglyceride and cholesterol reduction compared to clofibrate.[1]
| Parameter | Bezafibrate (450 mg/day) | Clofibrate (1.5 g/day ) | Reference |
| Effect on Plasma Triglycerides (Type IV Hyperlipoproteinemia) | More pronounced reduction (statistically significant) | Less pronounced reduction | [2] |
| Effect on Plasma Cholesterol | More pronounced reduction | Less pronounced reduction | [2] |
Table 2: Comparison of Bezafibrate and Clofibrate in Type IIb and IV Hyperlipoproteinemia. This study further supports the greater triglyceride-lowering effect of bezafibrate.[2]
Mechanism of Action: The Central Role of PPARα Activation
The primary mechanism of action for both this compound and Clofibroyl-CoA is the activation of PPARα. Bezafibrate is considered a "pan-PPAR activator," meaning it can activate all three PPAR isoforms (α, γ, and δ), which may contribute to its broader metabolic effects, including improvements in glucose metabolism.[3] Clofibrate's activity is more specifically attributed to PPARα activation.[4][5]
The activation of PPARα by these acyl-CoA esters initiates a signaling cascade that leads to:
-
Increased Lipoprotein Lipolysis: Upregulation of lipoprotein lipase (B570770) (LPL) and downregulation of its inhibitor, apolipoprotein C-III (ApoC-III).[6]
-
Enhanced Hepatic Fatty Acid Uptake and β-oxidation: Increased expression of fatty acid transport proteins and enzymes involved in mitochondrial and peroxisomal fatty acid oxidation.[6]
-
Reduced Hepatic Triglyceride Production: Decreased availability of fatty acids for triglyceride synthesis.
-
Increased HDL Cholesterol: Primarily through increased expression of apolipoproteins A-I and A-II.
It is the CoA thioester form of the fibrate that is the active ligand for PPARα. The conversion of the parent drug to its CoA derivative is a critical step, catalyzed by acyl-CoA synthetases.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and Clofibroyl-CoA.
PPARα Activation Reporter Assay
This assay is used to determine the ability of a compound to activate the PPARα receptor.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPARα response elements (PPREs). Cells are engineered to express both the PPARα receptor and this reporter construct. Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293T or HepG2.
-
Co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Clofibroyl-CoA, or their parent drugs).
-
Remove the culture medium from the cells and replace it with a medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration or a co-transfected control vector expressing a different reporter).
-
Plot the fold activation of luciferase activity against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal response is observed).
-
Acyl-CoA Synthetase Activity Assay (Radiometric Method)
This assay measures the enzymatic activity of acyl-CoA synthetases, which are responsible for converting bezafibrate and clofibrate to their active CoA esters.
Principle: The assay measures the incorporation of a radiolabeled fatty acid (or fibrate) into its corresponding acyl-CoA thioester.
Detailed Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing ATP, Coenzyme A, MgCl2, and a radiolabeled substrate (e.g., [14C]bezafibrate or [14C]clofibrate).
-
-
Enzyme Reaction:
-
Add the enzyme source (e.g., cell lysate or purified acyl-CoA synthetase) to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
-
Separation of Product:
-
Stop the reaction by adding a solution that will precipitate the unreacted substrate while keeping the acyl-CoA product in solution (e.g., a mixture of isopropanol, heptane, and water).
-
Centrifuge the mixture to separate the phases.
-
-
Quantification:
-
Measure the radioactivity in the aqueous phase (containing the radiolabeled acyl-CoA) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
Determine the enzyme activity in units such as nmol/min/mg protein.
-
Mandatory Visualizations
Signaling Pathway of Fibrate Action
Caption: Signaling pathway of fibrate action.
Experimental Workflow for PPARα Reporter Assay
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. korambiotech.com [korambiotech.com]
- 3. Activation of PPARα by Oral Clofibrate Increases Renal Fatty Acid Oxidation in Developing Pigs [mdpi.com]
- 4. Structure and biochemical effects of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Specificity of Enzymes Acting on Bezafibroyl-CoA: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the enzymatic activity associated with Bezafibroyl-CoA, the activated form of the lipid-lowering agent bezafibrate (B1666932). While direct quantitative data on the substrate specificity of enzymes for this compound is limited in publicly available literature, this document synthesizes the current understanding of bezafibrate metabolism and its influence on key enzymes involved in lipid homeostasis.
Overview of Bezafibrate Metabolism
Bezafibrate is a fibric acid derivative that primarily acts as a pan-agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[1][2][3] Its therapeutic effects, including the reduction of plasma triglycerides and the modulation of cholesterol levels, are largely attributed to the PPAR-mediated regulation of gene expression for proteins involved in lipid metabolism.[2][4]
The metabolism of bezafibrate itself is predominantly hepatic, with the main route being glucuronidation.[1] Following oral administration, bezafibrate is well-absorbed and undergoes extensive metabolism in the liver.[1] Approximately 50% of the administered dose is excreted in the urine as unchanged bezafibrate, and about 25% as bezafibrate glucuronide.[5] The formation of this compound is a presumed necessary step for its interaction with certain metabolic pathways, analogous to the activation of endogenous fatty acids. Fibrates, as a class, are known to stimulate the conversion of cellular fatty acids to their acyl-CoA derivatives.[4]
Bezafibrate's Influence on Enzyme Activity and Expression
Although direct kinetic data for this compound is scarce, the effects of bezafibrate administration on the expression and activity of several key enzymes in lipid metabolism have been documented. These effects are largely indirect, mediated through PPAR activation.
Data Summary
The following table summarizes the observed effects of bezafibrate on various enzymes involved in lipid metabolism. This data is derived from studies on the effects of bezafibrate administration and does not represent direct enzymatic assays with this compound as a substrate.
| Enzyme | Organism/System | Observed Effect of Bezafibrate | Reference(s) |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Human fibroblasts (from VLCAD deficient patients) | - Increased VLCAD mRNA expression (+44% to +150%).- Increased VLCAD protein levels (1.5 to 2-fold).- Increased residual enzyme activity (up to 7.7-fold).- Normalized palmitate oxidation in cells with the myopathic form of VLCAD deficiency.- Diminished production of toxic long-chain acylcarnitines by 90% in cells with moderate VLCAD deficiency. | [6] |
| Acyl-CoA Oxidase (ACO) | Rat white adipose tissue | - Induced aco gene expression. | [7] |
| Lipoprotein Lipase (LPL) | General (mechanism of fibrates) | - Increased expression, leading to enhanced lipolysis of triglyceride-rich lipoproteins. | [8] |
| Acetyl-CoA Carboxylase (ACC) | General (mechanism of bezafibrate) | - Inhibition of the enzyme, leading to reduced synthesis of triglycerides in the liver. | [9] |
| 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Reductase | Humans | - Increased activity in normolipidemic gallstone patients. | [10] |
| Cholesterol 7 alpha-hydroxylase | Humans | - Decreased activity by 55-60% in normolipidemic gallstone patients. | [10] |
| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Murine adipose tissue and 3T3-L1 adipocytes | - Decreased mRNA level (-34%) and enzyme activity (-32%). | [11] |
Experimental Protocols
Detailed below are generalized methodologies relevant to the key findings presented in this guide.
Analysis of Gene Expression via Real-Time PCR
This protocol is used to quantify the changes in mRNA levels of target enzymes, such as VLCAD and ACO, in response to bezafibrate treatment.
-
Cell Culture and Treatment: Human fibroblasts or other relevant cell lines are cultured under standard conditions. Cells are treated with varying concentrations of bezafibrate (e.g., 50-500 µM) or a vehicle control for a specified period (e.g., 48 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Real-Time PCR: The synthesized cDNA is used as a template for real-time PCR using gene-specific primers for the target enzymes and a reference gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system with a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, where the expression in bezafibrate-treated cells is compared to that in vehicle-treated cells.
Fatty Acid Oxidation Assay
This method is employed to assess the functional impact of bezafibrate on the catabolism of fatty acids.
-
Cell Culture and Treatment: Cells are cultured and treated with bezafibrate as described above.
-
Substrate Incubation: Cells are incubated with a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitate, in a suitable buffer.
-
Measurement of Radiolabeled Products: The rate of fatty acid oxidation is determined by measuring the production of radiolabeled CO₂ and acid-soluble metabolites.
-
Data Analysis: The results are normalized to the total protein content of the cell lysate and expressed as a percentage of the control (vehicle-treated) cells.
Visualizing Metabolic Pathways and Mechanisms
The following diagrams illustrate the metabolic fate of bezafibrate and its mechanism of action.
References
- 1. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 2. What is Bezafibrate used for? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abbvie.ca [abbvie.ca]
- 6. Bezafibrate increases very-long-chain acyl-CoA dehydrogenase protein and mRNA expression in deficient fibroblasts and is a potential therapy for fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bezafibrate induces acyl-CoA oxidase mRNA levels and fatty acid peroxisomal beta-oxidation in rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bezafibrate: Triglyceride Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 10. Effects of bezafibrate on hepatic cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bezafibrate regulates the expression and enzyme activity of 11beta-hydroxysteroid dehydrogenase type 1 in murine adipose tissue and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Bezafibroyl-CoA's Metabolic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of Bezafibroyl-CoA, the active metabolite of the lipid-lowering drug Bezafibrate (B1666932). While direct independent replications of single studies are not the common paradigm in clinical research, this document synthesizes data from multiple independent clinical trials and comparative studies to offer a comprehensive overview of its efficacy and mechanisms. The data presented here is intended to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.
I. Comparative Efficacy of Bezafibrate on Lipid and Glucose Metabolism
Bezafibrate has been extensively studied for its effects on dyslipidemia and its beneficial impact on glucose metabolism, particularly in patients with type 2 diabetes. The following tables summarize quantitative data from various studies, comparing the effects of Bezafibrate with other fibrates and statins.
Table 1: Effects of Bezafibrate on Lipid Profile
| Study/Comparison | Drug(s) & Dosage | Patient Population | Duration | Triglycerides | HDL-C | LDL-C | Total Cholesterol |
| J-BENEFIT Study [1] | Bezafibrate | 6,407 dyslipidemic patients with diabetes or hyperglycemia | - | Significant decrease | - | - | - |
| BIP Study [2] | Bezafibrate (400 mg/day) vs. Placebo | 3,090 patients with coronary heart disease | 6.2 years (mean) | -16% | +14% | -5% | - |
| Crossover Study [3] | Bezafibrate (400 mg) vs. Fenofibrate (B1672516) (200mg) | 14 dyslipidemic patients with impaired glucose tolerance or type 2 diabetes | 8 weeks per drug | -38.3% | +18.0% | - | -11.2% (Fenofibrate) |
| NIDDM Study [4] | Bezafibrate (400 mg) vs. Simvastatin (B1681759) (10 mg) | 73 patients with non-insulin-dependent diabetes mellitus and combined hyperlipidemia | 12 weeks | -41% | +17% | +21% | - |
Table 2: Effects of Bezafibrate on Glucose Metabolism
| Study/Comparison | Drug(s) & Dosage | Patient Population | Duration | HbA1c | Fasting Glucose |
| J-BENEFIT Study [1] | Bezafibrate | 6,407 dyslipidemic patients with diabetes or hyperglycemia | - | Significant decrease | - |
| Goto et al. (2012) [5] | Switch from Fenofibrate to Bezafibrate | - | - | -0.20% (significant decrease) | - |
| Unnamed Study [5] | Bezafibrate with antidiabetic agents | 162 patients with diabetes and lipid abnormalities | 3 months | -0.33% (not statistically significant) | -24 mg/dL (significant decrease) |
| Crossover Study [3] | Bezafibrate (400 mg) vs. Fenofibrate (200mg) | 14 dyslipidemic patients with impaired glucose tolerance or type 2 diabetes | 8 weeks per drug | - | Significant improvement in glucose tolerance with Bezafibrate |
II. Experimental Protocols
The following sections detail the methodologies employed in the key comparative studies cited in this guide.
A. Crossover Study Comparing Bezafibrate and Fenofibrate[3]
-
Study Design: An open, randomized, four-phased crossover study.
-
Participants: 14 dyslipidemic patients with impaired glucose tolerance or type 2 diabetes mellitus.
-
Intervention: Participants were administered either 400 mg of bezafibrate or 200 mg of fenofibrate for 8 weeks. This was followed by a 4-week washout period, after which they were switched to the other fibrate for another 8 weeks.
-
Data Collection: Circulating levels of proprotein convertase subtilisin/kexin type 9 (PCSK9), adiponectin, leptin, and urine 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) were measured at weeks 0, 8, 12, and 20. Standard lipid and glucose parameters were also assessed.
B. Comparative Study of Bezafibrate and Simvastatin in NIDDM Patients[4]
-
Study Design: A multicentre, double-blind, randomized controlled trial.
-
Participants: 73 subjects with non-insulin-dependent (Type 2) diabetes mellitus (NIDDM) and combined hyperlipidemia.
-
Intervention: Patients were randomly assigned to receive either 400 mg of bezafibrate or 10 mg of simvastatin daily for 12 weeks.
-
Data Collection: Serum levels of triglycerides, HDL cholesterol, LDL cholesterol, and apolipoprotein B were measured. Glycemic control was assessed by measuring fasting glycaemia and HbA1c levels.
III. Signaling Pathways and Experimental Workflows
The metabolic effects of this compound are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).
A. This compound Signaling Pathway
Caption: Activation of PPARα by this compound leads to changes in gene expression that mediate its metabolic effects.
B. Experimental Workflow for Comparative Clinical Trials
Caption: A generalized workflow for a randomized controlled trial comparing Bezafibrate to another intervention.
IV. Discussion and Conclusion
The collective evidence from numerous independent studies demonstrates that Bezafibrate, through its active metabolite this compound, is an effective agent for the management of dyslipidemia. It consistently leads to significant reductions in triglyceride levels and increases in HDL cholesterol.[6] Its effect on LDL cholesterol can be variable.[4][6]
A key advantage of Bezafibrate is its beneficial impact on glucose metabolism, making it a suitable option for patients with metabolic syndrome or type 2 diabetes.[1][5] Studies have shown improvements in HbA1c and fasting glucose levels.[1][5]
When compared to other fibrates like fenofibrate, bezafibrate appears to have more favorable effects on glucose metabolism.[5] In comparison to statins such as simvastatin, bezafibrate demonstrates a superior effect on triglycerides and HDL cholesterol, while statins are more effective at lowering LDL cholesterol.[4] The choice between these agents, or their combination, should be guided by the specific lipid profile and metabolic status of the patient.
References
- 1. Effects of bezafibrate on lipid and glucose metabolism in dyslipidemic patients with diabetes: the J-BENEFIT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on the use of fibrates: focus on bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of effects of bezafibrate and fenofibrate on circulating proprotein convertase subtilisin/kexin type 9 and adipocytokine levels in dyslipidemic subjects with impaired glucose tolerance or type 2 diabetes mellitus: results from a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of bezafibrate and simvastatin in the treatment of dyslipidaemia in patients with NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bezafibrate. An update of its pharmacology and use in the management of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Bezafibroyl-CoA Findings in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activities of Bezafibroyl-CoA with the observed cellular effects of its parent drug, Bezafibrate (B1666932). The central hypothesis is that the cellular effects of Bezafibrate are primarily mediated by its intracellular conversion to this compound, the active peroxisome proliferator-activated receptor (PPAR) agonist. This document summarizes key experimental data, provides detailed methodologies for cellular assays, and visualizes the underlying molecular pathways and experimental workflows.
Data Summary: In Vitro vs. Cellular Activity
A direct quantitative comparison between the in vitro potency of this compound and the cellular efficacy of Bezafibrate is essential for validating in vitro findings. The following tables summarize key data points from published studies.
| Parameter | In Vitro: this compound | Cellular: Bezafibrate | Reference |
| Target | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | [1] |
| Assay Type | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay | GAL4-hPPAR-LBD Chimera Reporter Assay in COS-7 cells | [1] |
| Potency (EC50) | Not explicitly reported, but is the active metabolite. | 30.4 µM | [1] |
Table 1: Comparison of PPARα Activation. Bezafibrate activates all three PPAR subtypes, with the highest efficacy for PPARα in cellular assays[1][2]. It is understood that Bezafibrate is converted to this compound intracellularly to exert its effects.
| Cellular Model | Experiment | Key Finding | Quantitative Change | Reference |
| Primary Rat Adipocytes | Gene Expression Analysis | Upregulation of genes involved in fatty acid oxidation. | Acyl-CoA Oxidase (ACO) mRNA: 1.6-fold increaseMuscle-type Carnitine Palmitoyltransferase I (M-CPT-I) mRNA: 4.5-fold increaseFatty Acid Translocase mRNA: 2-fold increase | [3] |
| Primary Rat Adipocytes | Fatty Acid Oxidation Assay | Increased degradation of fatty acids. | 9,10-[3H]palmitate oxidation: 1.9-fold induction | [3] |
| Human Fibroblasts (DNM1L-deficient) | Mitochondrial Function Assays | Normalization of mitochondrial function. | Normalized ATP production and oxygen consumption. | [4][5] |
| Human Hepatocytes (cultured) | Lipoprotein Secretion Assay | Inhibition of VLDL secretion. | Decreased secretion of VLDL neutral lipids and apolipoprotein B at 10 µM. | [6] |
Table 2: Summary of Bezafibrate's Cellular Effects. This table highlights the consistent effects of Bezafibrate on pathways related to lipid metabolism and mitochondrial function in various cellular models, supporting the downstream effects expected from PPARα activation by its active form, this compound.
Signaling Pathways and Experimental Workflows
To understand the translation of in vitro this compound activity to a cellular context, it is crucial to visualize the key signaling pathway and the experimental workflows used to measure cellular responses.
References
- 1. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of bezafibrate on lipoprotein secretion by cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Bezafibroyl-CoA: A Comparative Analysis of its Inhibitory Potency on Key Metabolic Enzymes
For researchers, scientists, and drug development professionals, understanding the specific enzymatic interactions of drug metabolites is paramount. Bezafibroyl-CoA, the activated form of the hypolipidemic drug bezafibrate (B1666932), has been identified as a modulator of lipid metabolism. This guide provides a comparative analysis of the inhibitory potency of this compound on various enzymes, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, the coenzyme A thioester of bezafibrate, primarily exerts its influence on lipid metabolism through the inhibition of carnitine palmitoyltransferase I (CPT-I) , a critical enzyme in the mitochondrial import and oxidation of long-chain fatty acids. While direct quantitative data on the inhibitory potency of this compound is limited, studies indicate a comparable inhibitory effect to its parent compound, bezafibrate. Furthermore, bezafibrate itself has been shown to inhibit other key enzymes in lipid and glucose metabolism, including acetyl-CoA carboxylase and HMG-CoA reductase . This guide consolidates the available data on the inhibitory profile of this compound and its precursor, offering insights into its mechanism of action.
Comparative Inhibitory Potency of this compound and Bezafibrate
| Enzyme | Inhibitor | Species/Tissue | Inhibitory Potency (IC50/Ki) | Reference |
| Carnitine Palmitoyltransferase I (CPT-I) | This compound | Rat Liver Mitochondria | Comparable potency to bezafibrate | [1] |
| Carnitine Palmitoyltransferase I (CPT-I) | Bezafibrate | Rat Liver Mitochondria | Potent inhibitor (specific IC50 not stated) | [1] |
| Acetyl-CoA Carboxylase | Bezafibrate | Not specified | Significant inhibition | |
| HMG-CoA Reductase | Bezafibrate | Blood Mononuclear Cells | Inhibition of activity | [2] |
Detailed Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the inhibitory data and for designing future studies. Below is a representative protocol for the assay of carnitine palmitoyltransferase I activity.
Experimental Protocol: Carnitine Palmitoyltransferase I (CPT-I) Activity Assay
This protocol is adapted from methodologies used to assess the activity of CPT-I in isolated mitochondria.
1. Isolation of Mitochondria:
-
Liver or other tissues of interest are homogenized in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in a suitable assay buffer.
2. CPT-I Activity Measurement:
-
The assay mixture typically contains a buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, pH 7.5), a substrate such as [³H]carnitine, and palmitoyl-CoA.
-
The reaction is initiated by the addition of the isolated mitochondria.
-
To measure the inhibitory effect of this compound, various concentrations of the compound are pre-incubated with the mitochondria before the addition of the substrates.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and is then stopped, often by the addition of an acid (e.g., perchloric acid).
-
The product, [³H]palmitoylcarnitine, is separated from the unreacted [³H]carnitine using a method such as solid-phase extraction.
-
The radioactivity of the product is quantified using liquid scintillation counting.
3. Data Analysis:
-
The rate of the enzymatic reaction is calculated and expressed as nmol of product formed per minute per mg of mitochondrial protein.
-
For inhibition studies, the percentage of inhibition at each concentration of this compound is determined relative to a control without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the key metabolic pathway influenced by this compound and the general workflow of an enzyme inhibition assay, the following diagrams have been generated using the DOT language.
Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway and the Site of Inhibition by this compound.
Caption: General Experimental Workflow for Determining the IC50 of an Enzyme Inhibitor.
References
- 1. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bezafibrate inhibits HMG-CoA reductase activity in incubated blood mononuclear cells from normal subjects and patients with heterozygous familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Bezafibroyl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of chemical probes is paramount for the accurate interpretation of experimental results and the development of safe therapeutics. This guide provides a comprehensive comparison of the off-target effects of Bezafibroyl-CoA, the active metabolite of the lipid-lowering drug bezafibrate (B1666932), with other relevant compounds. The information is compiled from publicly available experimental data to facilitate an objective assessment.
This compound is widely recognized for its role as a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs), which is its primary mechanism of action in regulating lipid metabolism. However, like many pharmacologically active molecules, it is crucial to consider its interactions with other cellular targets. This guide delves into the known off-target effects of this compound and compares them with those of other fibrate-CoAs and alternative molecules used in metabolic research.
Comparative Analysis of Off-Target Effects
The following table summarizes the known on-target and off-target effects of this compound and selected alternative compounds. This data is crucial for selecting the most appropriate tool for specific research questions and for anticipating potential confounding effects.
| Compound | Primary Target(s) | Known Off-Target(s) | Potential Downstream Consequences of Off-Target Effects |
| This compound | PPARα, PPARδ, PPARγ (pan-agonist) | Carnitine Palmitoyltransferase I (CPT I)[1], Mitochondrial Respiratory Chain Complexes I, III & IV[2][3][4], AMP-activated protein kinase (AMPK)[5] | Inhibition of fatty acid oxidation, altered mitochondrial respiration, induction of oxidative stress[6][7][8], modulation of cellular energy homeostasis. |
| Fenofibroyl-CoA | PPARα | AMP-activated protein kinase (AMPK)[9] | Similar to this compound, with potential for modulation of cellular energy status independent of PPARα activation. |
| Gemfibrozil-CoA | PPARα | Organic Anion Transport Polypeptide 1B1 (OATP1B1) (inhibition)[10] | Potential for drug-drug interactions by affecting the transport of other compounds.[10] |
| Etomoxir (B15894) | Carnitine Palmitoyltransferase I (CPT I) | Mitochondrial Respiratory Chain Complex I[11][12][13] | Inhibition of fatty acid oxidation, impaired mitochondrial respiration, potential for cellular toxicity at higher concentrations.[12][14] |
| Perhexiline | Carnitine Palmitoyltransferase I & II (CPT I & II) | Cardiac Ion Channels (hERG, hCav1.2, hNav1.5)[15], Mitochondrial Respiratory Chain[15], Endoplasmic Reticulum Stress Pathways[15] | Cardiotoxicity, hepatotoxicity, neurotoxicity, phospholipidosis.[15][16][17][18] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Detailed Methodologies for Key Experiments
A critical evaluation of off-target effects relies on robust experimental design. Below are detailed protocols for key experiments cited in the assessment of this compound and its alternatives.
Carnitine Palmitoyltransferase I (CPT I) Inhibition Assay
This assay is fundamental to determining the direct interaction of a compound with CPT I, a key enzyme in fatty acid oxidation.
-
Objective: To quantify the inhibitory potential of a test compound on CPT I activity.
-
Materials:
-
Isolated mitochondria from rat liver or cultured cells.
-
Radiolabeled L-[methyl-3H]carnitine.
-
Palmitoyl-CoA.
-
Test compound (e.g., this compound, Etomoxir).
-
Reaction buffer (e.g., HEPES, KCl, sucrose, ATP, MgCl2).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Mitochondria are isolated and their protein concentration is determined.
-
A reaction mixture containing the reaction buffer, radiolabeled carnitine, and varying concentrations of the test compound is prepared.
-
The reaction is initiated by the addition of palmitoyl-CoA.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is stopped, and the radiolabeled palmitoylcarnitine (B157527) formed is separated from the unreacted carnitine.
-
The amount of product is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.
-
Mitochondrial Respiration Analysis (High-Resolution Respirometry)
This method assesses the impact of a compound on the function of the mitochondrial electron transport chain.
-
Objective: To measure changes in oxygen consumption rates in isolated mitochondria or intact cells in response to a test compound.
-
Materials:
-
Isolated mitochondria or cultured cells.
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Various mitochondrial substrates and inhibitors (e.g., pyruvate, malate, succinate, ADP, oligomycin, FCCP, rotenone, antimycin A).
-
Test compound.
-
-
Procedure:
-
The respirometer chambers are calibrated.
-
Isolated mitochondria or cells are added to the chambers containing respiration medium.
-
A substrate-uncoupler-inhibitor titration (SUIT) protocol is followed to assess different respiratory states.
-
The test compound is added at various concentrations, and its effect on oxygen consumption rates in different respiratory states is recorded.
-
This allows for the identification of specific mitochondrial complexes that are affected by the compound.
-
Western Blotting for Signaling Pathway Activation
This technique is used to detect changes in the phosphorylation state of key signaling proteins, indicating the activation or inhibition of a pathway.
-
Objective: To determine if a test compound modulates the activity of signaling pathways, such as the AMPK pathway.
-
Materials:
-
Cultured cells.
-
Test compound.
-
Lysis buffer.
-
Primary antibodies specific for the total and phosphorylated forms of the target protein (e.g., AMPK, ACC).
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cells are treated with the test compound for various times and at different concentrations.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against the total and phosphorylated forms of the target protein.
-
The membrane is then incubated with a secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling pathway.
-
Conclusion
The available evidence indicates that this compound, in addition to its well-established role as a pan-PPAR agonist, exhibits several off-target effects, most notably the inhibition of CPT I and modulation of the mitochondrial respiratory chain and AMPK signaling. These off-target activities are important considerations for researchers using this compound as a chemical probe to study lipid metabolism. When a highly specific inhibition of fatty acid oxidation is required, alternative compounds such as Etomoxir may be considered, although its own off-target effects on the mitochondrial respiratory chain at higher concentrations must be taken into account. For broader metabolic modulation, the pleiotropic effects of this compound may be advantageous, but researchers must be cognizant of the potential for PPAR-independent effects. The choice of compound should be guided by the specific research question and a thorough understanding of its on- and off-target profiles. The experimental protocols provided in this guide offer a starting point for the rigorous assessment of these effects in various experimental systems.
References
- 1. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bezafibrate induces a mitochondrial derangement in human cell lines: a PPAR-independent mechanism for a peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bezafibrate induced increase in mitochondrial electron transport chain complex IV activity in human astrocytoma cells: Implications for mitochondrial cytopathies and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bezafibrate-driven mitochondrial targeting enhances antitumor immunity and prevents lung cancer via CD8+ T cell infiltration and MDSC reduction [frontiersin.org]
- 5. Bezafibrate enhances proliferation and differentiation of osteoblastic MC3T3-E1 cells via AMPK and eNOS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of bezafibrate on hepatic oxidative stress: comparison between conventional experimental doses and clinically-relevant doses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of bezafibrate on streptozotocin-induced oxidative stress and toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of bezafibrate on hepatic oxidative stress: comparison between conventional experimental doses and clinically-relevant doses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate activates AMPK and increases eNOS phosphorylation in HUVEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gemfibrozil Concentrations are Significantly Decreased in the Presence of Lopinavir/ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etomoxir - Wikipedia [en.wikipedia.org]
- 12. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 14. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Perhexiline maleate - Australian Prescriber [australianprescriber.tg.org.au]
- 18. Perhexiline-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers associated with the activity of Bezafibroyl-CoA, the active metabolite of the pan-PPAR agonist bezafibrate (B1666932). Given that direct measurement of this compound in clinical settings is not standard, this document focuses on the validation of downstream biomarkers that reflect its therapeutic activity in key disease models, particularly in metabolic and cholestatic liver diseases. We compare the performance of bezafibrate with alternative therapies, supported by experimental data.
Data Presentation: Comparative Efficacy of Bezafibrate on Key Biomarkers
The therapeutic effects of bezafibrate are assessed through the modulation of various biomarkers. The following tables summarize quantitative data from studies in hypertriglyceridemia and Primary Biliary Cholangitis (PBC), comparing bezafibrate treatment to controls or in combination with other drugs.
Table 1: Biomarker Modulation by Bezafibrate in Hypertriglyceridemia
| Biomarker | Treatment Group | Mean Change from Baseline | p-value | Reference |
| Plasma Triglycerides | Bezafibrate (400 mg/day for 12 weeks) | -35% | <0.05 (implied) | [1] |
| β-Hydroxybutyrate | Bezafibrate (400 mg/day for 12 weeks) | Increased postprandially | 0.03 | [1] |
| Fatty Acid β-Oxidation | Bezafibrate (400 mg/day for 12 weeks) | +30% | 0.03 | [1] |
| Postprandial Insulin | Bezafibrate (400 mg/day for 12 weeks) | -26% | 0.01 | [1] |
Table 2: Gene Expression Changes in Adipocytes with Bezafibrate Treatment
| Gene | Treatment Group | Fold Induction | p-value | Reference |
| Acyl-CoA Oxidase (ACO) | Bezafibrate (24h) | 1.6 | <0.02 | [2] |
| Muscle-type CPT-I (M-CPT-I) | Bezafibrate (24h) | 4.5 | 0.001 | [2] |
| Uncoupling Protein-2 (UCP-2) | Bezafibrate (24h) | 1.5 | <0.05 | [2] |
| Uncoupling Protein-3 (UCP-3) | Bezafibrate (24h) | 3.7 | <0.001 | [2] |
| Fatty Acid Translocase | Bezafibrate (24h) | 2.0 | <0.01 | [2] |
Table 3: Comparative Efficacy of Bezafibrate in Primary Biliary Cholangitis (PBC)
| Biomarker | Treatment Group (12 weeks) | % Change from Baseline / % Achieving Remission | Reference |
| Alkaline Phosphatase (ALP) | OCA (5-10mg) + Bezafibrate (400mg) | -60.6% | [3] |
| Alkaline Phosphatase (ALP) | Bezafibrate (400mg) monotherapy | -31.6% | [3] |
| Biochemical Remission | OCA (5-10mg) + Bezafibrate (400mg) | 44.4% of patients | [3] |
| Biochemical Remission | Bezafibrate (400mg) monotherapy | 31.6% of patients | [3] |
| ALP Normalization | OCA (5-10mg) + Bezafibrate (400mg) | 75% of patients | [4][5] |
| Full Biochemical Remission** | OCA (5-10mg) + Bezafibrate (400mg) | 58% of patients | [4][5] |
*Biochemical remission defined by normalization of ALP, total bilirubin, GGT, ALT, and AST. **Full biochemical remission defined as normalization of all five cholestatic surrogate biomarkers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments cited in this guide.
Measurement of Fatty Acid β-Oxidation
-
Objective: To quantify the rate of fatty acid oxidation in response to bezafibrate treatment.
-
Methodology:
-
Subjects are administered an oral dose of a fatty acid tracer, such as 50 mg of [U-13C]linoleic acid, after a baseline breath sample is collected.[1]
-
Breath samples are collected at regular intervals (e.g., every hour for 6 hours) post-ingestion.[1]
-
The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry.
-
The rate of fatty acid β-oxidation is calculated from the excretion of 13CO2.[1]
-
-
Application: This method was used to demonstrate a 30% increase in fatty acid oxidation after 12 weeks of bezafibrate treatment in hypertriglyceridemic subjects.[1]
Quantification of mRNA Levels in Adipocytes
-
Objective: To determine the effect of bezafibrate on the expression of genes involved in fatty acid metabolism.
-
Methodology:
-
Primary adipocytes are isolated from rat epididymal fat pads and cultured.[2][6]
-
The cultured adipocytes are treated with bezafibrate for a specified period (e.g., 24 hours).[2][6]
-
Total RNA is extracted from the cells using standard methods (e.g., guanidinium (B1211019) thiocyanate-phenol-chloroform extraction).
-
mRNA levels of target genes (e.g., ACO, M-CPT-I, UCP-2, UCP-3) are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).
-
Gene expression levels are normalized to a housekeeping gene (e.g., β-actin) to control for variations in RNA input.
-
-
Application: This protocol was used to show that bezafibrate significantly increases the mRNA levels of genes involved in peroxisomal and mitochondrial fatty acid oxidation.[2][6]
Assessment of Biochemical Response in PBC Clinical Trials
-
Objective: To evaluate the efficacy of bezafibrate in treating PBC by measuring key liver function biomarkers.
-
Methodology:
-
Serum samples are collected from PBC patients at baseline and at specified time points during the treatment period (e.g., 12 weeks).[3][4]
-
Standard clinical chemistry assays are used to measure the levels of Alkaline Phosphatase (ALP), total bilirubin, Gamma-Glutamyl Transferase (GGT), Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST).[3]
-
The primary endpoint is often the percentage change in these biomarkers from baseline or the proportion of patients achieving normalization of these markers.[3][4][5]
-
-
Application: This methodology is standard in clinical trials for PBC and has been used to demonstrate the significant therapeutic benefit of bezafibrate, especially in combination with obeticholic acid.[3][4][5]
Visualization of Pathways and Workflows
The following diagrams illustrate the mechanism of action of bezafibrate and a general workflow for biomarker validation.
Caption: Mechanism of Bezafibrate action via this compound formation and PPARα activation.
Caption: Experimental workflow for validating a bezafibrate-modulated biomarker.
References
- 1. Bezafibrate mildly stimulates ketogenesis and fatty acid metabolism in hypertriglyceridemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bezafibrate reduces mRNA levels of adipocyte markers and increases fatty acid oxidation in primary culture of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Intercept Presents New Data Showing Significant Impact of OCA-bezafibrate Combination on Normalization of Multiple Biomarkers of PBC-Induced Liver Damage - BioSpace [biospace.com]
- 5. gut.bmj.com [gut.bmj.com]
- 6. diabetesjournals.org [diabetesjournals.org]
The Differential Metabolic Fates of Bezafibroyl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the tissue-specific metabolic consequences of fibrate administration is paramount. Bezafibrate (B1666932), a pan-peroxisome proliferator-activated receptor (PPAR) agonist, is metabolically activated to its coenzyme A thioester, Bezafibroyl-CoA. This active form is the primary mediator of the drug's effects on lipid and glucose homeostasis. This guide provides a comparative analysis of the metabolic fate of this compound in three key metabolic tissues: the liver, skeletal muscle, and brown adipose tissue (BAT).
Executive Summary
This compound exhibits distinct metabolic roles across different tissues, largely dictated by the tissue's primary metabolic function and its expression of PPAR isoforms and metabolic enzymes. In the liver , this compound primarily modulates fatty acid oxidation and triglyceride synthesis, contributing to the systemic lipid-lowering effects of bezafibrate. In skeletal muscle , its effects are geared towards enhancing fatty acid catabolism for energy production. In brown adipose tissue (BAT) , while direct evidence is less abundant, the actions of this compound are inferred to support thermogenesis by influencing fuel substrate availability and utilization. This guide synthesizes experimental findings to provide a comparative overview of these tissue-specific metabolic fates.
Comparative Quantitative Data
Table 1: Comparative Effects of Bezafibrate/Bezafibroyl-CoA on Lipid Metabolism Pathways in Different Tissues
| Metabolic Pathway | Liver | Skeletal Muscle | Brown Adipose Tissue (BAT) | White Adipose Tissue (WAT) |
| PPAR Agonism | High (PPARα) | Moderate (PPARδ, PPARα) | High (PPARα, PPARγ) | High (PPARγ, PPARα) |
| Fatty Acid Oxidation | Inhibited (acutely, via CPT I)[1], then enhanced (chronically, via gene expression) | Enhanced[2] | Likely Enhanced (to fuel thermogenesis) | Enhanced (peroxisomal & mitochondrial)[3][4] |
| Triglyceride Synthesis | Decreased[5] | - | - | Decreased[3][4] |
| VLDL Secretion | No significant change in secretion rate, but enhanced systemic clearance[4] | N/A | N/A | N/A |
| Thermogenesis | - | - | Potentially modulated | Induced ("browning")[3] |
| Key Regulated Genes | CPT I, Acyl-CoA Oxidase[5], Stearoyl-CoA Desaturase[6] | Genes involved in fatty acid oxidation[2] | UCP1 (indirectly) | Acyl-CoA Oxidase, UCP1, UCP3[3] |
Metabolic Fate of this compound in Key Tissues
Liver
The liver is a central hub for bezafibrate metabolism and action. Upon entering hepatocytes, bezafibrate is converted to this compound. Initially, this compound, along with bezafibrate itself, can acutely inhibit mitochondrial fatty acid oxidation by targeting carnitine palmitoyltransferase I (CPT I), the rate-limiting enzyme for long-chain fatty acid entry into mitochondria.[1] However, the chronic effects, mediated by PPARα activation, lead to an overall increase in the capacity for fatty acid oxidation through the upregulation of genes encoding for both mitochondrial and peroxisomal β-oxidation enzymes.[5] This dual effect contributes to a reduction in the availability of fatty acids for triglyceride synthesis and VLDL assembly.[5] Bezafibrate is extensively metabolized in the liver, primarily through glucuronidation, before excretion.[2]
Skeletal Muscle
In skeletal muscle, the metabolic fate of this compound is primarily directed towards energy expenditure. Through the activation of PPARδ and to a lesser extent PPARα, this compound is thought to upregulate genes involved in fatty acid uptake, binding, and oxidation.[2] This leads to an increased capacity of the muscle to utilize fatty acids as a fuel source, which is particularly relevant during periods of high energy demand such as exercise. However, the clinical significance of this effect in patients with inherited disorders of fatty acid oxidation is still under investigation, with some studies showing limited in vivo improvement.[7]
Brown Adipose Tissue (BAT)
While direct studies on this compound metabolism in BAT are scarce, its role can be inferred from the known functions of BAT and the effects of PPAR agonists. BAT is specialized in non-shivering thermogenesis, a process that requires a substantial supply of fatty acids as fuel.[8][9] this compound, through PPARα and PPARγ activation, is expected to enhance the expression of genes involved in fatty acid uptake and oxidation to support the high metabolic rate of activated brown adipocytes. Furthermore, bezafibrate has been shown to induce a "browning" of white adipose tissue, suggesting it can promote a thermogenic phenotype.[3] The liver can supply fuel for BAT thermogenesis in the form of acylcarnitines, a process that could be influenced by bezafibrate's hepatic actions.[10]
Signaling and Metabolic Pathways
Caption: Metabolic fate of this compound in different tissues.
Experimental Protocols
This section details common methodologies used to investigate the metabolic fate of this compound and its effects on lipid metabolism.
Quantification of Bezafibrate in Plasma and Tissues
Objective: To determine the concentration of bezafibrate in biological samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [11][12]
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., bezafibrate-d4).
-
Precipitate proteins by adding 1 mL of acetonitrile (B52724).
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 4600 rpm for 10 minutes).
-
Transfer the supernatant for analysis.
-
-
Sample Preparation (Tissues):
-
Tissues are rapidly excised and snap-frozen in liquid nitrogen to quench metabolic activity.
-
Frozen tissue is homogenized in an appropriate buffer.
-
Bezafibrate is extracted using a suitable organic solvent (e.g., methanol-chloroform).
-
The extract is then purified, often using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Chromatographic separation is typically performed on a C18 reversed-phase column.
-
The mobile phase often consists of a mixture of acetonitrile and water with a modifier like formic acid.
-
Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Measurement of Acyl-CoA Esters in Tissues
Objective: To quantify the levels of various acyl-CoA species, including potentially this compound, in tissues.
Methodology: HPLC or LC-MS/MS [1][13][14][15]
-
Tissue Collection and Quenching:
-
Rapidly freeze-clamp the tissue in liquid nitrogen to halt enzymatic activity.
-
-
Homogenization and Extraction:
-
Keep the tissue frozen during homogenization to prevent degradation.
-
Extract acyl-CoAs using a solvent mixture (e.g., isopropanol, buffer, and acetic acid).
-
Remove less polar lipids with an organic solvent wash (e.g., petroleum ether).
-
-
Purification:
-
Solid-phase extraction (SPE) is often used to purify and concentrate the acyl-CoA esters.
-
-
Analysis:
-
Quantify individual acyl-CoA species using HPLC with UV detection or, for higher sensitivity and specificity, LC-MS/MS.
-
Use of stable isotope-labeled internal standards is crucial for accurate quantification.
-
Assessment of Fatty Acid Oxidation
Objective: To measure the rate of fatty acid oxidation in tissues or cells.
Methodology: Stable Isotope Tracer Studies [7]
-
Administration of Labeled Fatty Acid:
-
A stable isotope-labeled fatty acid (e.g., [U-13C]palmitate) is administered to the subject or incubated with tissue/cell preparations.
-
-
Measurement of Labeled CO2:
-
The rate of fatty acid oxidation is determined by measuring the appearance of the isotope label in expired CO2 (in vivo) or in the cell culture medium (in vitro).
-
-
Analysis:
-
Isotope ratios are measured using isotope ratio mass spectrometry or other appropriate techniques.
-
Caption: General workflow for tissue metabolomics.
Conclusion
The metabolic fate of this compound is highly dependent on the tissue context. In the liver, it orchestrates a complex response that ultimately leads to reduced plasma triglycerides. In skeletal muscle, it primarily serves to enhance local energy production from fatty acids. In brown adipose tissue, it is poised to fuel thermogenesis. Future research employing advanced mass spectrometry techniques to directly quantify this compound and its metabolites across these tissues will be crucial to further elucidate these differential metabolic roles and to refine the therapeutic targeting of PPARs for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of bezafibrate on serum lipids in normo- and spontaneously hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of clofibrate and bezafibrate on cholesterol metabolism in the liver of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of bezafibrate on in vivo VLDL-triglyceride production in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The short- and long-term effects of bezafibrate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential induction of stearoyl-CoA desaturase and acyl-CoA oxidase genes by fibrates in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bezafibrate in skeletal muscle fatty acid oxidation disorders: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of bezafibrate in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bezafibrate induces acyl-CoA oxidase mRNA levels and fatty acid peroxisomal beta-oxidation in rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global analysis of plasma lipids identifies liver-derived acylcarnitines as a fuel source for brown fat thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis: Bezafibrate and its Active Metabolite, Bezafibroyl-CoA
A guide for researchers, scientists, and drug development professionals on the cellular effects of the pan-PPAR agonist, bezafibrate (B1666932), and its active form, Bezafibroyl-CoA. This document provides an objective comparison based on available experimental data, detailing the transcriptomic consequences of treatment and the underlying signaling pathways.
Bezafibrate is recognized as a pan-PPAR agonist, meaning it can activate all three PPAR isoforms: PPARα, PPARγ, and PPARδ.[1] This activation leads to the regulation of a multitude of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[1]
Data Presentation: Gene Expression Changes Induced by Bezafibrate
The following table summarizes the key genes and pathways transcriptionally regulated by bezafibrate treatment in various cell types, as reported in the literature. These changes are indicative of the effects of its active form, this compound.
| Pathway | Gene/Protein | Effect of Bezafibrate Treatment | Cell/Tissue Type | Reference |
| Fatty Acid β-Oxidation | Acyl-CoA Oxidase (ACOX1) | Upregulation | Rat Adipocytes | [2] |
| Muscle-type Carnitine Palmitoyltransferase I (M-CPT-I) | Upregulation | Rat Adipocytes | [2] | |
| Very-long-chain acyl-CoA dehydrogenase (VLCAD) | Upregulation (mRNA and protein) | Human Fibroblasts | [3] | |
| Fatty Acid Transport | Fatty Acid Translocase (FAT/CD36) | Upregulation | Rat Adipocytes | [2] |
| Adipocyte Differentiation & Function | PPARγ | Downregulation | Rat Adipocytes | [2] |
| Tumor Necrosis Factor-α (TNF-α) | Downregulation | Rat Adipocytes | [2] | |
| Leptin (ob gene) | Downregulation | Rat Adipocytes | [2] | |
| Preadipocyte factor 1 (Pref-1) | Upregulation | Rat Adipocytes | [2] | |
| Mitochondrial Biogenesis & Function | PPARG Coactivator 1 Alpha (PGC-1α) | Upregulation | Human Induced Pluripotent Stem Cells (hiPSCs) | |
| Uncoupling Protein 2 (UCP2) | Upregulation | Rat Adipocytes | [2] | |
| Uncoupling Protein 3 (UCP3) | Upregulation | Rat Adipocytes | [2] | |
| Glucose Metabolism & Insulin Sensitivity | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Downregulation | Murine Adipose Tissue | [4] |
| Adiponectin | Upregulation | Murine Adipose Tissue | [4] |
Experimental Protocols
A representative experimental protocol for analyzing the transcriptomic effects of bezafibrate is detailed below. This protocol is a composite based on methodologies described in the referenced literature.
Objective: To determine the changes in gene expression in a human hepatocyte cell line (e.g., HepG2) following treatment with bezafibrate.
1. Cell Culture and Treatment:
-
HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
The culture medium is then replaced with fresh medium containing either bezafibrate (e.g., 50 µM final concentration) or a vehicle control (e.g., DMSO).
-
Cells are incubated for a predetermined time course (e.g., 24, 48 hours).
2. RNA Isolation:
-
Total RNA is extracted from the cells using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions.
-
The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high purity and integrity.
3. Library Preparation and RNA Sequencing (RNA-Seq):
-
An RNA-Seq library is prepared from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
The quality of the library is assessed, and the libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
The raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.
-
The reads are then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene expression levels are quantified using tools such as HTSeq or featureCounts.
-
Differential gene expression analysis between the bezafibrate-treated and control groups is performed using packages like DESeq2 or edgeR in R.
-
Genes with a significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1) are identified.
-
Pathway analysis and gene ontology enrichment analysis are performed on the differentially expressed genes to identify the biological processes and signaling pathways affected by bezafibrate treatment.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of bezafibrate and a typical experimental workflow for transcriptomic analysis.
Caption: Mechanism of Bezafibrate Action.
Caption: Experimental Workflow for Transcriptomic Analysis.
References
- 1. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 2. Bezafibrate reduces mRNA levels of adipocyte markers and increases fatty acid oxidation in primary culture of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bezafibrate increases very-long-chain acyl-CoA dehydrogenase protein and mRNA expression in deficient fibroblasts and is a potential therapy for fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bezafibrate regulates the expression and enzyme activity of 11beta-hydroxysteroid dehydrogenase type 1 in murine adipose tissue and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Bezafibroyl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specific interactions of a molecule like Bezafibroyl-CoA with its protein targets is paramount for elucidating its mechanism of action and potential therapeutic applications. This guide provides a comprehensive comparison of this compound's interaction with key protein targets involved in fatty acid metabolism, alongside alternative molecules. Experimental data is presented to offer a quantitative perspective, and detailed protocols for relevant assays are provided to support further research.
This compound, the active form of the lipid-lowering drug bezafibrate (B1666932), is known to influence several key enzymes in fatty acid oxidation and metabolism. This guide focuses on its interactions with Carnitine O-Palmitoyltransferase I (CPT1), Acyl-CoA Oxidase 1 (ACOX1), 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), Very-long-chain acyl-CoA dehydrogenase (VLCAD), and Acyl-CoA Binding Protein (ACBP).
Comparative Analysis of Protein Interactions
While direct comparative studies quantifying the binding affinity of this compound against a panel of other ligands for all its potential targets are limited, existing research provides valuable insights into its inhibitory profile. The following table summarizes the available quantitative data for the interaction of various molecules with these protein targets.
| Protein Target | Molecule | Interaction Type | Quantitative Data |
| Carnitine O-Palmitoyltransferase I (CPT1) | This compound | Inhibition | Comparable potency to Bezafibrate, with distinct kinetics[1] |
| Malonyl-CoA | Inhibition (Competitive) | Ki = 0.22 µM (human skeletal muscle)[2] | |
| Acetyl-CoA | Inhibition (Competitive) | Ki ≈ 45 µM (human skeletal muscle)[2] | |
| CoA | Inhibition (Competitive) | Ki ≈ 45 µM (human skeletal muscle)[2] | |
| Acyl-CoA Oxidase 1 (ACOX1) | TDYA-CoA | Irreversible Inhibition | KI = 680 nM, kinact = 3.18 min⁻¹[3] |
| Acyl-CoA Binding Protein (ACBP) | Palmitoyl-CoA | Binding | Kd = 70.57 nM (for MrACBP2)[4] |
| Oleoyl-CoA | Binding | - |
Experimental Protocols
To facilitate further investigation into the interaction of this compound with its protein targets, detailed protocols for relevant assays are provided below.
Carnitine O-Palmitoyltransferase I (CPT1) Inhibition Assay
This spectrophotometric assay measures the activity of CPT1 by monitoring the transfer of a CoA group from palmitoyl-CoA to L-carnitine, which results in the release of free Coenzyme A. The free CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.
Materials:
-
Mitochondrial fraction containing CPT1
-
L-carnitine
-
Palmitoyl-CoA
-
DTNB (Ellman's reagent)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound or other inhibitors
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DTNB, Triton X-100, and L-carnitine.
-
Add the mitochondrial fraction to the reaction mixture and pre-incubate at 30°C for 5 minutes.
-
To test for inhibition, add varying concentrations of this compound or other inhibitors to the reaction mixture and pre-incubate for a defined period.
-
Initiate the reaction by adding palmitoyl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC50 or Ki value for the inhibitor by plotting the reaction velocity against the inhibitor concentration.
Acyl-CoA Oxidase 1 (ACOX1) Inhibition Assay
This assay measures the activity of ACOX1 by monitoring the production of hydrogen peroxide (H2O2), a byproduct of the ACOX1-catalyzed reaction. The H2O2 is then used in a peroxidase-coupled reaction to generate a fluorescent or colored product.
Materials:
-
Purified ACOX1 or peroxisomal fraction
-
Palmitoyl-CoA (or other long-chain acyl-CoA substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other suitable HRP substrate)
-
Potassium phosphate buffer (pH 7.4)
-
This compound or other inhibitors
-
Fluorometer or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, HRP, and Amplex Red.
-
Add the ACOX1 sample to the reaction mixture.
-
To test for inhibition, add varying concentrations of this compound or other inhibitors to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding palmitoyl-CoA.
-
Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance over time.
-
Calculate the reaction rate from the linear portion of the curve.
-
Determine the inhibitory constants (IC50 or Ki) for the tested compounds.
3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) Activity Assay
This spectrophotometric assay measures the activity of HMGCS2 by monitoring the consumption of one of its substrates, acetoacetyl-CoA, at 304 nm.[5][6]
Materials:
-
Purified HMGCS2 or mitochondrial lysate
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
Tris-HCl buffer (pH 8.0)
-
This compound or other potential inhibitors
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and acetyl-CoA.
-
Add the HMGCS2 enzyme preparation to the mixture.
-
To test for inhibition, add varying concentrations of this compound to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding acetoacetyl-CoA.
-
Monitor the decrease in absorbance at 304 nm, which corresponds to the consumption of acetoacetyl-CoA.
-
Calculate the initial velocity of the reaction.
-
Determine the effect of the inhibitor on HMGCS2 activity.
Very-long-chain acyl-CoA dehydrogenase (VLCAD) Activity Assay
This assay measures the activity of VLCAD by monitoring the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of a long-chain acyl-CoA substrate.
Materials:
-
Mitochondrial fraction containing VLCAD
-
Palmitoyl-CoA (or other very-long-chain acyl-CoA)
-
Ferricenium hexafluorophosphate
-
Potassium phosphate buffer (pH 7.2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate.
-
Add the mitochondrial fraction to the reaction mixture.
-
Initiate the reaction by adding palmitoyl-CoA.
-
Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.
-
Calculate the VLCAD activity based on the rate of absorbance change.
Acyl-CoA Binding Protein (ACBP) Ligand Binding Assay
This assay can be performed using various techniques, such as isothermal titration calorimetry (ITC) or a competition assay with a fluorescently labeled acyl-CoA analog, to determine the binding affinity of a ligand to ACBP.
Materials:
-
Purified ACBP
-
This compound or other ligands
-
Fluorescently labeled acyl-CoA (for competition assay)
-
Phosphate buffer (pH 7.4)
-
Fluorometer or ITC instrument
Procedure (Competition Assay):
-
Prepare a solution of purified ACBP and the fluorescently labeled acyl-CoA in phosphate buffer.
-
Measure the initial fluorescence of the solution.
-
Add increasing concentrations of the unlabeled ligand (this compound).
-
After each addition, allow the system to reach equilibrium and measure the fluorescence.
-
The displacement of the fluorescent ligand by the unlabeled ligand will result in a change in fluorescence.
-
Plot the change in fluorescence against the concentration of the unlabeled ligand to determine the binding affinity (Kd or IC50).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of these interactions, the following diagrams are provided.
Caption: Workflow for CPT1 Inhibition Assay.
Caption: Fatty Acid Oxidation Pathway and CPT1 Inhibition.
This guide provides a foundational understanding of the interactions between this compound and key proteins in fatty acid metabolism. The presented data and protocols are intended to serve as a valuable resource for researchers aiming to further explore the molecular mechanisms of this and similar compounds.
References
- 1. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different sites of inhibition of carnitine palmitoyltransferase by malonyl-CoA, and by acetyl-CoA and CoA, in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic activity assay for purified HMGCS2 [bio-protocol.org]
- 6. Japanese patients with mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: In vitro functional analysis of five novel HMGCS2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bezafibroyl-CoA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Bezafibroyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled with the caution afforded to all potentially hazardous chemical substances.
This compound, as a derivative of bezafibrate, a fibrate drug, and a long-chain acyl-CoA ester, requires a disposal protocol that acknowledges its chemical properties and potential biological activity. Fibrates are known to be peroxisome proliferator-activated receptor-alpha (PPARα) agonists.[1][2] Acyl-CoA esters are also known to be unstable and susceptible to hydrolysis and oxidation.[3] Therefore, a cautious approach to its disposal is paramount.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves.[4] All handling of this compound and its associated waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water.[5]
-
Eye Contact: Cautiously flush eyes with water for several minutes.[5]
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations. The following is a general operational plan based on standard laboratory chemical waste management principles.
Step 1: Waste Classification and Segregation
Treat all waste containing this compound as hazardous chemical waste.[4] This waste must be carefully segregated from other waste streams, such as regular trash or biohazardous materials.[5][6] To prevent potentially dangerous reactions, avoid mixing this waste with incompatible chemicals. Specifically, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]
Step 2: Waste Collection
Collect all materials contaminated with this compound into a designated waste container. This includes:
-
Residual solutions
-
Contaminated labware (e.g., pipette tips, microfuge tubes)
-
Contaminated PPE (e.g., gloves)[6]
-
Absorbent materials used for spill cleanup[5]
Step 3: Containerization and Labeling
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[4][7][8] The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][6][8] The label should also include the approximate concentration and the date of accumulation.[6]
Step 4: Storage
Store the sealed waste container in a designated and secure satellite accumulation area (SAA).[7] This area should be well-ventilated and away from incompatible materials. The SAA should also have a secondary containment system to mitigate the impact of potential spills.[4][7]
Step 5: Consultation and Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the this compound waste.[5][6] Provide the EHS department with all available information about the compound and the waste streams generated. The typical method for the final disposal of organic chemical waste is high-temperature incineration.[6]
Data Presentation: Best Practices for this compound Waste Management
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure due to lack of specific toxicity data and the pharmacological activity of the parent compound.[4][6] |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, chemical-resistant gloves | To prevent skin and eye exposure to a potentially hazardous substance.[4] |
| Handling Area | Chemical Fume Hood | To minimize the risk of inhalation.[4] |
| Waste Container | Leak-proof, chemically compatible, with a secure screw-top cap | To prevent spills and ensure safe storage and transport.[4][7][8] |
| Waste Labeling | "Hazardous Waste," "this compound," concentration, date | For clear identification, proper handling, and regulatory compliance.[4][6][8] |
| Storage | Designated Satellite Accumulation Area (SAA) with secondary containment | To ensure safe and secure storage and to contain any potential leaks or spills.[4][7] |
| Final Disposal Method | High-Temperature Incineration (determined by EHS) | Common and effective method for the destruction of organic chemical waste.[6] |
Experimental Protocols
While this document focuses on disposal, it is important to note that the instability of acyl-CoA esters can impact experimental results. The thioester bond is susceptible to hydrolysis, and unsaturated acyl chains can undergo oxidation.[3] To ensure the integrity of this compound during experimentation, it is recommended to:
-
Minimize freeze-thaw cycles by preparing single-use aliquots.[3]
-
Use high-purity solvents.[3]
-
Work quickly and keep all materials on ice to reduce thermal degradation.[3]
-
For unsaturated variants, handle under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.
References
- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling Bezafibroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of Bezafibroyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the toxicological data of its parent compound, Bezafibrate, and the general handling procedures for long-chain acyl-CoA esters.
Hazard Identification and Personal Protective Equipment (PPE)
Bezafibrate, the parent compound of this compound, is classified with the hazard statement H361: Suspected of damaging fertility or the unborn child .[1] Therefore, this compound should be handled with the utmost caution, assuming a similar toxicological profile.
Primary Hazards:
-
Reproductive Toxicity: Potential risk to fertility and fetal development.
-
Acute Toxicity: Harmful if swallowed.[1]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. Dispose of contaminated gloves properly. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect from splashes. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory | Fume hood | All handling of solid this compound and preparation of solutions should be conducted in a certified fume hood. |
Safe Handling and Operational Plan
Due to the inherent instability of long-chain acyl-CoA esters, specific handling procedures are necessary to maintain the integrity of the compound and ensure user safety.[2]
Preparation and Handling:
-
Work Environment: Conduct all work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Temperature Control: To minimize thermal degradation, work quickly and keep all materials on ice.[2]
-
Solvents: Use high-purity solvents (e.g., HPLC or LC-MS grade) to prevent contamination that could catalyze degradation.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to prepare single-use aliquots.[2]
-
Inert Atmosphere: For unsaturated acyl-CoA esters, handling under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.[2]
-
Avoid Inhalation and Contact: Do not breathe dust. Avoid contact with skin and eyes.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
